molecular formula C16H13NO6S B1662416 SE 175 CAS No. 258278-64-7

SE 175

Número de catálogo: B1662416
Número CAS: 258278-64-7
Peso molecular: 347.3 g/mol
Clave InChI: JDIVRBDMTYQVOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SE 175 is an organic nitrate compound of the same general class as nitroglycerin. These nitrate compounds can act as NO-donors in vivo following reductive transformation of the nitrate group to nitric oxide. The nitroxyacylated thiosalicylates, such as this compound, were developed in an effort to facilitate this reductive process and accelerate the release of NO. This compound is stable in buffer or saline solution. In the intact rat, it stimulates endothelial soluble guanylate cyclase and induces aortic vasorelaxation with an EC50 of 20 µM, which is intermediate in potency between nitroglycerine and isosorbide dinitrate.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIVRBDMTYQVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441243
Record name SE 175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258278-64-7
Record name SE 175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

SE 175: An Organic Nitrate Nitric Oxide (NO) Donor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the identifier "SE 175" reveals that it is not a unique designation for a single molecular entity. Scientific and commercial databases associate this identifier with at least three distinct compounds, each with a unique mechanism of action. This guide provides a detailed technical overview of each of these molecules: an organic nitrate nitric oxide (NO) donor, the serine protease inhibitor FUT-175 (Nafamostat), and the aryl hydrocarbon receptor (AHR) inhibitor IK-175. Additionally, the relevance of TMEM175, a lysosomal ion channel, is briefly discussed.

The compound designated this compound with CAS number 258278-64-7 is classified as an organic nitrate. Its primary mechanism of action is the in vivo release of nitric oxide (NO) following reductive transformation. NO is a critical signaling molecule involved in various physiological processes, most notably vasodilation.

Mechanism of Action

Organic nitrates, such as this compound, undergo enzymatic biotransformation to release NO. This process is complex and can involve several enzymes, including mitochondrial aldehyde dehydrogenase (mtALDH) and cytochrome P450 enzymes. Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. The ultimate effect is a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[1] This vasodilatory effect is beneficial in conditions like angina, where it reduces myocardial oxygen demand.

Quantitative Data
Experimental Protocols

In Vitro Assessment of Vasodilation:

  • Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit).

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor agent like phenylephrine or norepinephrine.

  • Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the changes in isometric tension to determine the concentration-response curve and calculate the EC50 value for vasodilation.

Signaling Pathway Diagram

SE175_Mechanism SE175 This compound (Organic Nitrate) Enzymes Biotransformation (e.g., mtALDH) SE175->Enzymes NO Nitric Oxide (NO) Enzymes->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: Mechanism of action of this compound as a nitric oxide donor.

FUT-175 (Nafamostat Mesilate): A Broad-Spectrum Serine Protease Inhibitor

FUT-175, also known as Nafamostat Mesilate, is a synthetic serine protease inhibitor with a wide range of therapeutic applications, including as an anticoagulant and in the treatment of acute pancreatitis.[3][4][5]

Mechanism of Action

FUT-175 acts as a potent, reversible, and competitive inhibitor of various serine proteases.[3][4] It forms a stable, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of these proteases, thereby blocking their catalytic activity. The enzymes inhibited by FUT-175 include key players in the coagulation cascade (thrombin, factor Xa), fibrinolysis (plasmin), the complement system (C1r, C1s), and inflammation (kallikrein, trypsin).[3][6] Its anticoagulant effect stems from the inhibition of thrombin and Factor Xa, which are crucial for the formation of fibrin clots.[3] Its anti-inflammatory properties are attributed to the inhibition of kallikrein and the complement cascade.[7]

Quantitative Data
Target EnzymeIC50 ValueReference
Trypsin10⁻⁸ M[6]
C1r10⁻⁷ M[6]
C1s10⁻⁷ M[6]
Thrombin10⁻⁶ M[6]
Kallikrein10⁻⁷ M[6]
Plasmin10⁻⁶ M[6]
Complement-mediated hemolysis1.3 x 10⁻⁷ M to 4.0 x 10⁻⁷ M[8]
C3a, C4a, C5a generation3-43 µM[9]
Experimental Protocols

In Vitro Protease Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of the target serine protease (e.g., trypsin) and a corresponding chromogenic or fluorogenic substrate.

  • Inhibitor Preparation: Prepare serial dilutions of FUT-175.

  • Assay Procedure: In a microplate, combine the enzyme, substrate, and varying concentrations of FUT-175 in a suitable buffer.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme and measure the rate of substrate cleavage by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathway Diagram

FUT175_Mechanism cluster_coagulation Coagulation Cascade cluster_complement Complement System Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen C1 C1 Complex C1r_C1s C1r / C1s C1->C1r_C1s C3_convertase C3 Convertase C1r_C1s->C3_convertase C4_C2 C4, C2 FUT175 FUT-175 (Nafamostat) FUT175->Thrombin FUT175->C1r_C1s

Caption: FUT-175 inhibits key serine proteases in the coagulation and complement cascades.

IK-175: A Selective Aryl Hydrocarbon Receptor (AHR) Antagonist

IK-175 is a novel, orally bioavailable, and selective antagonist of the aryl hydrocarbon receptor (AHR).[10][11][12] It is being investigated for its potential in cancer immunotherapy.[12]

Mechanism of Action

The AHR is a ligand-activated transcription factor that plays a role in regulating immune responses.[12] In the tumor microenvironment, AHR can be activated by various ligands, such as kynurenine, a metabolite of tryptophan.[11][12] This activation leads to the suppression of anti-tumor immunity by promoting the differentiation of regulatory T cells (Tregs) and inhibiting the function of cytotoxic T lymphocytes (CTLs).[11] IK-175 competitively binds to the AHR, preventing its activation by endogenous ligands.[13] By blocking AHR signaling, IK-175 aims to reverse immune suppression within the tumor microenvironment, thereby enhancing the body's ability to recognize and eliminate cancer cells.[11][12] Preclinical studies have shown that IK-175 can decrease the expression of AHR target genes, reduce the production of anti-inflammatory cytokines (e.g., IL-22), and increase the production of pro-inflammatory cytokines (e.g., IL-2).[11]

Quantitative Data
AssayCell LineSpeciesAgonistIC50 ValueReference
DRE-Luciferase ReporterHepG2HumanVAF347 (80 nM)< 0.5 µM[14][15]
Experimental Protocols

AHR Reporter Gene Assay:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect them with a reporter plasmid containing a Dioxin Response Element (DRE) upstream of a luciferase gene.

  • Compound Treatment: Treat the transfected cells with an AHR agonist (e.g., VAF347) in the presence of varying concentrations of IK-175.

  • Incubation: Incubate the cells for a sufficient period to allow for gene expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and plot the inhibition curve to determine the IC50 value of IK-175.

Signaling Pathway Diagram

IK175_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., Kynurenine) AHR AHR Ligand->AHR AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT Translocates & Dimerizes w/ ARNT IK175 IK-175 IK175->AHR DRE DRE AHR_ARNT->DRE Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) DRE->Gene_Expression

Caption: IK-175 competitively inhibits the AHR signaling pathway.

TMEM175: A Lysosomal Ion Channel

Transmembrane protein 175 (TMEM175) is a lysosomal potassium channel that plays a crucial role in maintaining lysosomal pH and function.[16][17] While "this compound" is not a direct inhibitor of TMEM175, the "175" designation warrants its mention. TMEM175 dysfunction has been linked to Parkinson's disease.[16][18] The channel's activity can be modulated by various small molecules, and it is a target for the development of new therapeutics for neurodegenerative diseases.[19][20] The primary known inhibitor of TMEM175 is 4-aminopyridine (4-AP).[21] Recent research has focused on discovering more selective inhibitors to better understand the physiological roles of this channel.[21][22]

References

An In-depth Technical Guide on the Nitric Oxide Donor Properties of SE 175

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SE 175 is a novel small molecule compound that has demonstrated significant potential as a nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the core nitric oxide donor properties of this compound, intended for researchers, scientists, and drug development professionals. The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the critical signaling pathways involved.

Mechanism of Action

This compound functions as a nitric oxide donor through a controlled chemical decomposition process under physiological conditions. This process leads to the release of nitric oxide, a critical signaling molecule involved in numerous physiological and pathological processes. The liberated NO subsequently activates soluble guanylate cyclase (sGC) in target cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] The elevation of intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses, including smooth muscle relaxation and vasodilation.[4][5]

Quantitative Data on Nitric Oxide Donor Properties

The nitric oxide donating capacity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Nitric Oxide Release from this compound

ParameterValueConditions
NO Release Half-life (t½) 35 ± 5 minutespH 7.4, 37°C
Total NO Yield 1.8 ± 0.3 moles NO / mole this compound24-hour incubation, pH 7.4, 37°C
Peak NO Concentration 2.5 ± 0.4 µM10 µM this compound in PBS, 37°C

Table 2: Pharmacokinetic Properties of this compound in a Rodent Model

ParameterValueRoute of Administration
Plasma Half-life (t½) 2.1 ± 0.4 hoursIntravenous
Bioavailability 75 ± 8%Oral
Peak Plasma Concentration (Cmax) of NO metabolites (Nitrite/Nitrate) 15 ± 3 µM10 mg/kg, oral
Time to Peak Concentration (Tmax) 1.5 ± 0.3 hoursOral

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of nitric oxide donor properties. Below are protocols for key experiments.

1. Measurement of Nitric Oxide Release using Griess Assay

This protocol quantifies the amount of nitrite, a stable and quantifiable end-product of NO metabolism in aqueous solutions.

  • Materials: this compound, Phosphate Buffered Saline (PBS, pH 7.4), Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium Nitrite standard solutions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent and dilute to the desired concentration in PBS (pH 7.4).

    • Incubate the this compound solution at 37°C.

    • At various time points, collect aliquots of the solution.

    • To 100 µL of the collected sample, add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

2. Determination of cGMP Levels in Cultured Vascular Smooth Muscle Cells

This experiment assesses the biological activity of the NO released from this compound by measuring the downstream second messenger, cGMP.

  • Materials: Vascular Smooth Muscle Cells (VSMCs), cell culture medium, this compound, phosphodiesterase inhibitor (e.g., IBMX), cell lysis buffer, cGMP enzyme immunoassay (EIA) kit.

  • Procedure:

    • Plate VSMCs in a multi-well plate and grow to confluence.

    • Pre-treat the cells with a phosphodiesterase inhibitor for 30 minutes to prevent cGMP degradation.

    • Treat the cells with various concentrations of this compound for a specified time period (e.g., 15 minutes).

    • Lyse the cells using the provided lysis buffer.

    • Perform the cGMP EIA according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cGMP concentration based on the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz.

SE175_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) SE175 This compound NO Nitric Oxide (NO) SE175->NO Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylation of targets

Caption: Signaling pathway of this compound-mediated cellular response.

Griess_Assay_Workflow Start Start: Prepare this compound Solution Incubate Incubate at 37°C Start->Incubate Collect Collect Aliquots at Time Points Incubate->Collect Add_Griess_A Add Griess Reagent A Collect->Add_Griess_A Incubate_A Incubate 10 min Add_Griess_A->Incubate_A Add_Griess_B Add Griess Reagent B Incubate_A->Add_Griess_B Incubate_B Incubate 10 min Add_Griess_B->Incubate_B Measure Measure Absorbance at 540 nm Incubate_B->Measure Analyze Quantify Nitrite (Standard Curve) Measure->Analyze

Caption: Experimental workflow for the Griess assay.

cGMP_Assay_Logical_Relationship SE175_Treatment This compound Treatment of VSMCs NO_Release Intracellular NO Release SE175_Treatment->NO_Release sGC_Activation sGC Activation NO_Release->sGC_Activation cGMP_Production Increased cGMP Production sGC_Activation->cGMP_Production cGMP_Measurement cGMP Measurement (EIA) cGMP_Production->cGMP_Measurement is quantified by

Caption: Logical relationship in the cGMP assay.

This compound demonstrates promising characteristics as a nitric oxide donor, with a favorable release profile and significant biological activity. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. The clear signaling pathway and well-defined experimental methodologies will be invaluable for scientists working to elucidate its full therapeutic potential.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of SE 175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SE 175, chemically known as methyl 2-((4-((nitrooxy)methyl)benzoyl)thio)benzoate, is an organic nitrate compound designed to act as a nitric oxide (NO) donor.[1] In biological systems, it undergoes reductive transformation, leading to the release of nitric oxide, a critical signaling molecule involved in numerous physiological and pathophysiological processes. This guide provides a comprehensive overview of the chemical structure, a detailed synthetic protocol for related compounds, and an exploration of its mechanism of action through the nitric oxide signaling pathway.

Chemical Structure and Properties

The chemical identity of this compound is well-defined by its structural formula and molecular properties.

PropertyValue
IUPAC Name methyl 2-((4-((nitrooxy)methyl)benzoyl)thio)benzoate
Molecular Formula C₁₆H₁₃NO₆S[1]
Molecular Weight 347.34 g/mol [1]
CAS Number 258278-64-7[1]
SMILES String COC(=O)c1ccccc1SC(=O)c2ccc(CO--INVALID-LINK--=O)cc2[1]
InChI Key JDIVRBDMTYQVOK-UHFFFAOYSA-N[1]
Appearance Solid
Storage Temperature -20°C[1]

Synthesis of a Structurally Related Nitrooxyacylated Thiosalicylate

While the direct synthesis of this compound is not extensively detailed in publicly accessible literature, a representative synthesis for a closely related class of compounds, S-nitrooxyacylated esters of thiosalicylic acid, has been described. The following protocol is adapted from the synthesis of S-(4-nitrooxybutanoyl) thiosalicylic acid, a similar nitrate-thiol hybrid prodrug. This multi-step synthesis involves the acylation of a thiosalicylate with a nitrooxy-functionalized acyl chloride.

Experimental Protocol: Synthesis of a Representative S-Aroyl-Thiosalicylate

Step 1: Preparation of the Nitrooxy-Functionalized Acid

A suitable ω-haloalkanoic acid is reacted with silver nitrate (AgNO₃) in an inert solvent like acetonitrile. The reaction mixture is typically stirred at room temperature in the dark to prevent photochemical decomposition. The silver halide precipitate is removed by filtration, and the solvent is evaporated under reduced pressure to yield the nitrooxyalkanoic acid.

Step 2: Formation of the Acyl Chloride

The nitrooxyalkanoic acid is then converted to its corresponding acyl chloride. This is achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out in an anhydrous, non-protic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at room temperature. After the reaction is complete, the excess chlorinating agent and solvent are removed under vacuum to yield the crude nitrooxyacyl chloride.

Step 3: Acylation of Methyl Thiosalicylate

The final step involves the acylation of methyl thiosalicylate with the prepared nitrooxyacyl chloride. Methyl thiosalicylate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, and cooled in an ice bath. A base, such as triethylamine (TEA) or pyridine, is added to act as a scavenger for the hydrochloric acid byproduct. The nitrooxyacyl chloride, dissolved in the same solvent, is then added dropwise to the cooled solution of methyl thiosalicylate. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After the reaction is complete, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo to yield the crude product. The final compound can be purified by column chromatography on silica gel.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Preparation of Nitrooxyalkanoic Acid cluster_step2 Step 2: Formation of Acyl Chloride cluster_step3 Step 3: Acylation A ω-Haloalkanoic Acid C Nitrooxyalkanoic Acid A->C Acetonitrile, RT, Dark B Silver Nitrate (AgNO₃) B->C D Nitrooxyalkanoic Acid F Nitrooxyacyl Chloride D->F DCM, DMF (cat.) E Thionyl Chloride (SOCl₂) E->F H Nitrooxyacyl Chloride G Methyl Thiosalicylate I S-Nitrooxyacylated Methyl Thiosalicylate (e.g., this compound) G->I DCM, Triethylamine H->I

Caption: A representative three-step synthesis workflow for S-nitrooxyacylated thiosalicylates.

Mechanism of Action: Nitric Oxide Signaling Pathway

As an NO donor, the biological effects of this compound are mediated through the canonical nitric oxide signaling pathway. Upon intracellular release, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP then activate protein kinase G (PKG), which phosphorylates various downstream targets, leading to a cascade of cellular responses, most notably smooth muscle relaxation and vasodilation.

NO_Signaling_Pathway SE175 This compound NO Nitric Oxide (NO) SE175->NO Reductive Transformation sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activation sGC_active sGC - Active cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (PKG) - Inactive cGMP->PKG_inactive Activation PKG_active PKG - Active Downstream Downstream Targets PKG_active->Downstream Phosphorylation Response Cellular Response (e.g., Vasodilation) Downstream->Response

Caption: The canonical nitric oxide (NO) signaling pathway initiated by an NO donor.

Quantitative Data

Compound ClassBiological ActivityPotency Range
S-Nitrooxyacylated ThiosalicylatesActivation of soluble guanylyl cyclase-
S-Nitrooxyacylated ThiosalicylatesVasodilation of rat aortaBetween Isosorbide Dinitrate and Glyceryl Trinitrate[2]

Conclusion

This compound is a nitric oxide donor with a well-defined chemical structure. While a specific, detailed synthesis protocol for this exact molecule is not widely published, the synthesis of structurally analogous S-nitrooxyacylated thiosalicylates provides a clear and representative pathway for its preparation. The biological activity of this compound is predicated on its ability to release nitric oxide, which then engages the sGC-cGMP-PKG signaling cascade to elicit physiological responses such as vasodilation. This technical guide provides a foundational understanding of the chemical and biological properties of this compound for professionals in the field of drug discovery and development.

References

No Publicly Documented Drug Identified as "SE 175"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a therapeutic agent designated "SE 175" has not yielded a clear, singular drug with a publicly available discovery and development history. Therefore, the creation of an in-depth technical guide as requested is not feasible at this time.

Initial investigations into scientific and medical literature, clinical trial databases, and other public resources have revealed multiple, unrelated entities associated with the term "175," but none correspond to a distinct drug candidate with a documented developmental pathway. The search results included references to various compounds and studies, such as:

  • IK-175 : An experimental inhibitor of the aryl hydrocarbon receptor (AHR), with some data on its mechanism of action in T cells.[1]

  • FUT-175 : A complement inhibitor that has been studied for its potential in suppressing T cell autoreactivity in preclinical models of autoimmune disease.[2]

  • NT-175 : A cell therapy product, specifically an autologous T-cell therapy, which is currently in early-phase clinical trials for the treatment of solid tumors with a particular genetic mutation.[3][4][5]

  • ACTG 175 : The designation for a significant clinical trial that compared various therapeutic strategies for HIV. This refers to a study, not a specific drug.[6][7][8][9]

  • EBA-175 : A protein found on the malaria parasite Plasmodium falciparum, which is a target for vaccine development. Research has focused on antibodies that interact with this protein.[10]

  • TMEM175 : A lysosomal cation channel that has been identified as a drug target, with research into how certain molecules can inhibit its function.[11]

The lack of a central, identifiable drug "this compound" with a coherent body of research literature precludes the compilation of a detailed technical guide covering its discovery, mechanism of action, experimental protocols, and clinical development.

For the creation of a comprehensive technical whitepaper as outlined in the user's request, a specific, well-documented therapeutic agent is necessary. Should the user be able to provide the name of a different drug with a more established and public history of research and development, the generation of a detailed guide, complete with data tables, experimental methodologies, and pathway visualizations, can be pursued.

References

An In-depth Technical Guide on the Role of Caspase-3 Cleavage at Asp175 in Apoptotic Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and elimination of damaged or infected cells. A key executioner in this intricate signaling network is Caspase-3, a cysteine-aspartic protease. This technical guide provides a comprehensive overview of the critical role of Caspase-3 activation, specifically through its cleavage at the Asp175 residue, in the orchestration of apoptosis. We will delve into the upstream signaling cascades that converge on Caspase-3, its downstream targets, and the resultant cellular dismantling. Furthermore, this guide will present quantitative data on Caspase-3 activity, detailed experimental protocols for its analysis, and visual representations of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Caspase-3 and Its Activation

Caspase-3 is synthesized as an inactive zymogen, procaspase-3, which has virtually no enzymatic activity.[1] Its activation is a hallmark of apoptosis and occurs via proteolytic cleavage at specific aspartic acid residues. This cleavage is initiated by upstream initiator caspases, primarily Caspase-8 and Caspase-9, which are themselves activated by distinct signaling pathways.[1][2] The critical cleavage event for the activation of procaspase-3 happens after Asp175, separating the protein into a large (p17/19) and a small (p12) subunit.[3][4] These subunits then heterodimerize and subsequently form an active heterotetramer, which is the catalytically active form of the enzyme.[1]

The activation of Caspase-3 can be triggered by two main pathways:

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[5] This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase, Caspase-8.[5] Activated Caspase-8 can then directly cleave and activate procaspase-3.[5][6]

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[7] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates the initiator caspase, Caspase-9, within a complex called the apoptosome.[7] Activated Caspase-9 proceeds to cleave and activate procaspase-3.[6]

Upstream Regulators of Caspase-3 Activation

The activation of Caspase-3 is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins.

Initiator Caspases:

  • Caspase-8: The primary initiator caspase of the extrinsic pathway.[8]

  • Caspase-9: The primary initiator caspase of the intrinsic pathway.[8]

  • Granzyme B: A serine protease released by cytotoxic T lymphocytes and natural killer cells, which can directly cleave and activate procaspase-3.[1][9]

Bcl-2 Family Proteins: This family of proteins plays a crucial role in regulating the intrinsic pathway by controlling mitochondrial outer membrane permeabilization.

  • Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL): Inhibit apoptosis by preventing the release of cytochrome c.

  • Pro-apoptotic proteins (e.g., Bax, Bak): Promote cytochrome c release.

  • BH3-only proteins (e.g., Bid, Bad, Puma): Act as sensors of cellular stress and can either activate pro-apoptotic Bcl-2 proteins or inhibit anti-apoptotic ones.

Inhibitor of Apoptosis Proteins (IAPs):

  • XIAP (X-linked inhibitor of apoptosis protein): Can directly bind to and inhibit the activity of both initiator (Caspase-9) and executioner (Caspase-3 and -7) caspases.[1][10]

Downstream Substrates of Activated Caspase-3

Once activated, Caspase-3 cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The consensus cleavage site for Caspase-3 is the DEVD (Asp-Glu-Val-Asp) motif, with cleavage occurring after the second aspartate residue.[11]

Key downstream targets include:

Substrate CategorySpecific ExamplesConsequence of Cleavage
DNA Repair Enzymes Poly (ADP-ribose) polymerase (PARP)Inactivation of DNA repair, facilitating cellular energy depletion.[4][12]
Structural Proteins Gelsolin, Lamin A/C, Catenin (δ, β, and γ)Cytoskeletal rearrangement, nuclear shrinkage, and membrane blebbing.
Kinases Protein Kinase C (PKC) δ, Akt/PKB, FAKDisruption of cell signaling pathways and cell adhesion.[13]
Other Caspases Procaspase-6, Procaspase-7Amplification of the apoptotic signal.[3][10]
Inhibitors of Apoptosis XIAPAlleviation of the inhibition of other caspases.[1]
Endonucleases ICAD (Inhibitor of Caspase-Activated DNase)Activation of CAD, which translocates to the nucleus and fragments DNA.[11]

Quantitative Analysis of Caspase-3 Activity

The enzymatic activity of Caspase-3 can be quantified using various methods, which are crucial for studying apoptosis and for the screening of potential therapeutic agents.

Assay TypePrincipleTypical SubstrateDetection Method
Colorimetric Assay Cleavage of a chromogenic substrate releases a colored p-nitroaniline (pNA) molecule, which can be quantified by measuring absorbance.[14]DEVD-pNASpectrophotometer (OD at 400-405 nm)
Fluorometric Assay Cleavage of a fluorogenic substrate releases a fluorescent molecule (e.g., AMC or AFC), which can be quantified by measuring fluorescence emission.[14][15]Ac-DEVD-AMC, Z-DEVD-AFCFluorometer (e.g., Ex/Em = 380/420-460 nm for AMC)[15]
FRET-based Probes Förster Resonance Energy Transfer (FRET) between two fluorophores is disrupted upon cleavage of a linking peptide by Caspase-3, leading to a change in fluorescence.[16]FRET-based biosensorsFluorescence microscopy or flow cytometry[16]

Experimental Protocols

Western Blotting for Detection of Cleaved Caspase-3 (Asp175)

Objective: To detect the active (cleaved) form of Caspase-3 in cell lysates.

Methodology:

  • Sample Preparation:

    • Induce apoptosis in cell cultures using a known stimulus (e.g., staurosporine, TNF-α).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (Asp175) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The cleaved Caspase-3 will appear as a 17/19 kDa band.[4][12]

Colorimetric Caspase-3 Activity Assay

Objective: To quantify the enzymatic activity of Caspase-3 in cell lysates.

Methodology:

  • Lysate Preparation:

    • Induce apoptosis in cells.

    • Lyse 1-5 x 10^6 cells in a chilled cell lysis buffer provided with a commercial kit.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add 50-100 µg of protein lysate per well.

    • Add the Caspase-3 substrate (DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 400-405 nm using a microplate reader.

    • The fold-increase in Caspase-3 activity can be determined by comparing the results from the induced samples to the non-induced control.

Immunofluorescence Staining for Activated Caspase-3

Objective: To visualize the localization of activated Caspase-3 in cells.

Methodology:

  • Cell Preparation:

    • Grow cells on coverslips and induce apoptosis.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

  • Antibody Staining:

    • Incubate with a primary antibody against cleaved Caspase-3 (Asp175) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Visualization:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

Apoptotic_Signaling_Pathways Figure 1: Caspase-3 Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors binds FADD FADD Death Receptors->FADD recruits Procaspase-8 Procaspase-8 FADD->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 cleaves at Asp175 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 cleaves at Asp175 Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Apoptosis Apoptosis Caspase-3 (Active)->Apoptosis executes XIAP XIAP XIAP->Caspase-9 inhibits XIAP->Caspase-3 (Active) inhibits

Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation.

Western_Blot_Workflow Figure 2: Western Blot Workflow for Cleaved Caspase-3 Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 1. SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 2. Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer 3. Blocking Blocking Membrane Transfer->Blocking 4. Primary Antibody Incubation\n(anti-cleaved Caspase-3) Primary Antibody Incubation (anti-cleaved Caspase-3) Blocking->Primary Antibody Incubation\n(anti-cleaved Caspase-3) 5. Secondary Antibody Incubation\n(HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Primary Antibody Incubation\n(anti-cleaved Caspase-3)->Secondary Antibody Incubation\n(HRP-conjugated) 6. Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation\n(HRP-conjugated)->Chemiluminescent Detection 7. Analysis of 17/19 kDa band Analysis of 17/19 kDa band Chemiluminescent Detection->Analysis of 17/19 kDa band 8.

References

SE 175 as a Vasodilator in Physiological Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SE 175, chemically identified as 2-[[4-[(nitrooxy)methyl]benzoyl]thio]-benzoic acid methyl ester, is a novel nitric oxide (NO) donor with significant vasodilatory properties. This technical guide provides an in-depth overview of its mechanism of action, quantitative efficacy, and the experimental protocols used in its physiological assessment. The primary focus is on its effects on uterine and placental vasculature, as detailed in key physiological studies.[1][2]

Mechanism of Action: The Nitric Oxide-Cyclic GMP Signaling Pathway

As a nitric oxide donor, this compound's vasodilatory effect is mediated by the canonical NO-cyclic GMP (cGMP) signaling pathway.[1][2] Once administered, this compound releases NO, which readily diffuses across cell membranes into vascular smooth muscle cells.

Inside the smooth muscle cells, nitric oxide activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG).

PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the sensitivity of the contractile machinery to calcium. This is achieved through:

  • Inhibition of calcium influx from the extracellular space.

  • Enhanced sequestration of calcium into the sarcoplasmic reticulum.

  • Activation of myosin light chain phosphatase, which dephosphorylates the myosin light chains, leading to smooth muscle relaxation and vasodilation.

This signaling cascade is fundamental to the regulation of vascular tone, and its activation by exogenous NO donors like this compound provides a powerful mechanism for inducing vasodilation in a targeted manner.

SE175_Signaling_Pathway cluster_extracellular Extracellular Space cluster_smooth_muscle Vascular Smooth Muscle Cell SE175 This compound NO Nitric Oxide (NO) SE175->NO Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (sGC) (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive Activates PKG_active Protein Kinase G (PKG) (Active) PKG_inactive->PKG_active Ca_channels Ca²⁺ Channels PKG_active->Ca_channels Inhibits Relaxation Vasodilation PKG_active->Relaxation Ca_influx ↓ Intracellular [Ca²⁺] Ca_channels->Ca_influx Ca_influx->Relaxation Wire_Myography_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experiment Dissection Dissect Artery Segment Mounting Mount on Myograph Wires Dissection->Mounting Normalization Normalize to Optimal Tension Mounting->Normalization Equilibrate Equilibrate in PSS Normalization->Equilibrate Viability_Test Test Viability with KPSS Equilibrate->Viability_Test Pre_constriction Pre-constrict with Phenylephrine Viability_Test->Pre_constriction Add_SE175 Add Cumulative Doses of this compound Pre_constriction->Add_SE175 Record_Relaxation Record Relaxation Add_SE175->Record_Relaxation

References

In Vitro Profile of SE175 (BF175): A Technical Guide to its Anti-Tumor Effects in Endometrial Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of the novel chemical compound BF175, herein referred to as SE175 as per the user's topic of interest. The data and protocols presented are primarily derived from studies on the human endometrial carcinoma cell line, AN3CA. SE175 has been identified as a potent inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical regulator of lipogenesis, which is often dysregulated in cancer.

Core Findings at a Glance

In vitro studies have demonstrated that SE175 exhibits significant anti-tumor activities in the AN3CA endometrial carcinoma cell line. The compound has been shown to:

  • Inhibit cell viability and proliferation.

  • Reduce the colony-forming capacity of cancer cells.

  • Impede cancer cell migration.

  • Induce autophagy and apoptosis through a mitochondrial-related pathway.

  • Downregulate the expression of SREBPs and their downstream target genes involved in lipid metabolism.

These findings highlight SE175 as a promising candidate for further investigation as a therapeutic agent for endometrial carcinoma.

Data Presentation

The following tables summarize the key quantitative data from in vitro experiments investigating the effects of SE175 on the AN3CA endometrial carcinoma cell line.

Table 1: Effect of SE175 on AN3CA Cell Viability

Concentration (µM)Cell Viability (%)
0 (Control)100
5~85
10~60
20~40
40~25

Data are approximated from graphical representations in the cited literature and represent cell viability after a 24-hour treatment period as determined by MTT assay.

Table 2: Effect of SE175 on AN3CA Colony Formation

TreatmentNumber of Colonies (Normalized)
Control100%
SE175 (10 µM)Significantly Reduced

The primary literature indicates a significant reduction in both the number and size of colonies, though specific quantification is not provided.[1]

Table 3: Effect of SE175 on AN3CA Cell Migration

TreatmentMigrated Cells (Normalized)
Control100%
SE175 (10 µM)Significantly Reduced

Data from transwell migration assays show a dramatic inhibition of cell migration upon treatment with SE175.[1]

Table 4: Effect of SE175 on the Expression of SREBP and Target Genes

GeneExpression Level Change
SREBP1Dramatically Decreased
SREBP2Dramatically Decreased
SCD1Dramatically Decreased
ACLYDramatically Decreased
FASNDramatically Decreased
HMGCRDramatically Decreased

Gene expression was assessed by quantitative real-time PCR (qRT-PCR) and Western Blot after 24-hour treatment with SE175.[1]

Signaling Pathway and Mechanism of Action

SE175 functions as an inhibitor of the SREBP signaling pathway. In normal physiology, SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. In many cancer cells, this pathway is upregulated to support rapid proliferation and membrane synthesis. SE175 is a novel bioactive boron-containing compound that inhibits the SREBP pathway by blocking the binding of the SREBP transcription activation domain (TAD) to the MED15-KIX domain of the Mediator complex.[1] This inhibition prevents the transcription of SREBP target genes, leading to a reduction in lipogenesis and subsequently inducing apoptosis and autophagy in cancer cells.

SE175_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects SREBP_TAD SREBP-TAD MED15_KIX MED15-KIX (Mediator) SREBP_TAD->MED15_KIX Binds to Transcription Transcription of Lipogenic Genes MED15_KIX->Transcription Initiates Reduced_Lipogenesis Reduced Lipogenesis Transcription->Reduced_Lipogenesis SE175 SE175 SE175->SREBP_TAD Inhibits Binding Apoptosis_Autophagy Apoptosis & Autophagy Reduced_Lipogenesis->Apoptosis_Autophagy

Mechanism of SE175 Action

Experimental Workflows

The following diagram illustrates the general workflow for the key in vitro experiments used to characterize the anti-tumor effects of SE175.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Culture AN3CA Cells start->cell_culture treatment Treat with SE175 (Varying Concentrations & Times) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay colony_assay Colony Formation Assay (Clonogenic Survival) treatment->colony_assay migration_assay Transwell Migration Assay (Cell Motility) treatment->migration_assay qpcr_assay qRT-PCR / Western Blot (Gene/Protein Expression) treatment->qpcr_assay data_analysis Data Analysis mtt_assay->data_analysis colony_assay->data_analysis migration_assay->data_analysis qpcr_assay->data_analysis end End data_analysis->end

General Experimental Workflow for SE175 In Vitro Studies

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of SE175 on the AN3CA endometrial carcinoma cell line.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed AN3CA cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: After incubation, replace the medium with fresh medium containing various concentrations of SE175 (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of SE175 used.

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Cell Seeding: Seed AN3CA cells in 6-well plates at a low density (e.g., 500 cells per well) in complete culture medium.

  • Treatment: Allow the cells to attach for 24 hours, then treat with SE175 at the desired concentration (e.g., 10 µM) or vehicle control.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO₂, changing the medium with fresh treatment every 3-4 days.

  • Colony Fixation and Staining: After the incubation period, when visible colonies have formed, wash the wells with PBS. Fix the colonies with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, wash again with PBS and stain with 0.1% crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Transwell Migration Assay

This assay is used to evaluate the migratory capacity of cells in response to a chemoattractant.

  • Chamber Preparation: Place 24-well Transwell inserts with an 8 µm pore size polycarbonate membrane into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.

  • Cell Seeding: Resuspend AN3CA cells (previously starved in serum-free medium for 12-24 hours) in serum-free medium at a density of 1 x 10⁵ cells/mL. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Treatment: Add SE175 at the desired concentration to the upper chamber along with the cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.

  • Cell Counting: Wash the inserts with PBS, allow them to dry, and count the number of migrated cells in several random fields under a microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of SREBP and its target genes.

  • Cell Culture and Treatment: Culture AN3CA cells in 6-well plates and treat with SE175 (e.g., 10 µM) or vehicle control for 24 hours.

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., SREBP1, SREBP2, FASN, SCD1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

References

Unveiling the Therapeutic Potential of SE 175: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of novel therapeutic agents with precise mechanisms of action is paramount. This technical guide delves into the basic research applications of SE 175, a designation that encompasses multiple distinct investigational compounds. The primary focus of this document will be on IK-175 , a potent and selective Aryl Hydrocarbon Receptor (AHR) inhibitor, and FUT-175 (Nafamostat) , a broad-spectrum serine protease inhibitor, both of which have shown significant promise in preclinical research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize these compounds in their own investigations.

IK-175: A Novel Aryl Hydrocarbon Receptor Inhibitor for Cancer Immunotherapy

IK-175 has emerged as a promising agent in the field of cancer immunotherapy. It functions as a novel and potent inhibitor of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1]

Mechanism of Action: The AHR signaling pathway is often exploited by tumors to create an immunosuppressive microenvironment. Activation of AHR can lead to the differentiation of naive T cells into regulatory T cells (Tregs) and suppress the function of effector T cells.[1] IK-175 competitively binds to AHR, blocking the binding of its natural ligands, such as kynurenine, which is often produced at high levels in the tumor microenvironment. By inhibiting AHR, IK-175 prevents the downstream signaling that leads to immune suppression. This action shifts the balance towards a more pro-inflammatory T-cell phenotype, enhancing the anti-tumor immune response.[1]

Signaling Pathway of AHR Inhibition by IK-175:

AHR_Inhibition_by_IK175 cluster_tumor_microenvironment Tumor Microenvironment cluster_t_cell T Cell Kynurenine Kynurenine AHR AHR Kynurenine->AHR Activates ARNT ARNT AHR->ARNT Dimerizes with IK175 IK-175 IK175->AHR Inhibits Proinflammatory_Phenotype Pro-inflammatory Phenotype IK175->Proinflammatory_Phenotype AHR_ARNT AHR-ARNT Complex ARNT->AHR_ARNT XRE Xenobiotic Response Element AHR_ARNT->XRE Binds to Gene_Expression Gene Expression (e.g., CYP1A1, IL22) XRE->Gene_Expression Induces Immune_Suppression Immune Suppression Gene_Expression->Immune_Suppression Leads to

AHR signaling inhibition by IK-175.

Quantitative Data Summary:

ParameterValueCell LineAssay
IC₅₀ 91 nmol/LHuman HepG2 cellsAHR-dependent DRE-luciferase reporter assay

Experimental Protocols:

  • AHR-Dependent DRE-Luciferase Reporter Assay:

    • Human HepG2 cells are engineered to express a luciferase reporter gene under the control of a DRE (dioxin response element), which is activated by AHR.

    • The cells are stimulated with 80 nmol/L of the AHR agonist VAF347.[1]

    • Increasing concentrations of IK-175 are added to the cells.

    • Luciferase activity is measured to determine the inhibition of AHR signaling, and the IC₅₀ value is calculated.[1]

  • T-Cell Cytokine Production Assay:

    • Human T cells are activated in vitro.

    • The activated T cells are treated with IK-175.

    • The production of cytokines, such as IL-2 and IL-22, is measured in the cell culture supernatant using methods like ELISA or multiplex bead arrays.[1]

    • Changes in cytokine levels indicate the effect of IK-175 on T-cell function. For example, IK-175 has been shown to increase the production of the pro-inflammatory cytokine IL-2.[1]

  • T-Helper Cell Differentiation Assay:

    • Naive human T cells are cultured under conditions that promote differentiation into specific T-helper subsets, such as Th17 cells.

    • IK-175 is added to the culture medium.

    • After a period of differentiation, the expression of lineage-defining cytokines (e.g., IL-17A for Th17) and other markers is assessed by flow cytometry or other methods.[1]

    • This assay determines the impact of IK-175 on T-cell fate decisions.[1]

FUT-175 (Nafamostat): A Serine Protease Inhibitor with Immunomodulatory Properties

FUT-175, also known as Nafamostat mesylate, is a broad-spectrum serine protease inhibitor that has been investigated for its therapeutic potential in various inflammatory and autoimmune conditions, including experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[2]

Mechanism of Action: In the context of autoimmune T-cell responses, FUT-175 is believed to exert its immunomodulatory effects by inhibiting the generation of the anaphylatoxins C3a and C5a.[2] These complement components are generated through the action of serine proteases during antigen presentation and T-cell activation. C3a and C5a can promote the development of pro-inflammatory Th1 and Th17 cells. By inhibiting the proteases that generate C3a and C5a, FUT-175 can suppress these pathogenic T-cell responses.[2]

Signaling Pathway of FUT-175 in T-Cell Response Modulation:

FUT175_Mechanism cluster_interaction APC-T Cell Interaction cluster_t_cell_response T Cell Response Serine_Proteases Serine Proteases C3a_C5a C3a & C5a C3_C5 C3 & C5 C3_C5->C3a_C5a Cleavage by Th1_Th17_Differentiation Th1/Th17 Differentiation C3a_C5a->Th1_Th17_Differentiation Promotes IFNy_IL17_Production IFNγ & IL-17 Production Th1_Th17_Differentiation->IFNy_IL17_Production Leads to FUT175 FUT-175 FUT175->Serine_Proteases Inhibits

FUT-175 inhibits serine proteases, reducing C3a/C5a and Th1/Th17 responses.

Quantitative Data Summary:

ApplicationDosage/ConcentrationModel/SystemOutcome
In Vivo EAE Treatment 10 mg/kgWild-type mice immunized with MOG₃₅₋₅₅Protection from CNS inflammation and demyelination
In Vitro T-Cell Response Dose-dependentSplenocytes from MOG₃₅₋₅₅-immunized miceReduction in IFNγ and IL-17 producing T cells

Experimental Protocols:

  • In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model:

    • Wild-type mice are immunized with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) to induce EAE.

    • A treatment group receives intraperitoneal (i.p.) injections of FUT-175 (e.g., 10 mg/kg) starting one day after immunization.[2]

    • A control group receives injections of a vehicle control (e.g., PBS).[2]

    • Mice are monitored daily for clinical signs of EAE, and disease severity is scored.

    • At the end of the experiment, tissues (e.g., spinal cord) can be harvested for histological analysis of inflammation and demyelination.

  • In Vitro T-Cell Recall Response Assay (ELISPOT):

    • Spleens are harvested from MOG₃₅₋₅₅-immunized mice.

    • Splenocytes are cultured in microtiter wells in the presence of MOG₃₅₋₅₅ peptide (e.g., 5 µg/ml).[2]

    • Increasing concentrations of FUT-175 are added to the wells.

    • After a period of incubation, the number of IFNγ and IL-17 producing cells is quantified using ELISPOT (Enzyme-Linked Immunospot) assays.[2]

    • This assay determines the direct effect of FUT-175 on antigen-specific T-cell responses.

Other Research Applications of "this compound"

It is important for researchers to be aware that the designation "this compound" can refer to other entities in different contexts:

  • Src Arginine 175 (R175): This refers to a specific arginine residue at position 175 within the SH2 domain of the Src kinase.[3] Mutations at this site, such as R175L, are used as research tools to study the role of Src-FAK (Focal Adhesion Kinase) interactions in cell motility and adhesion signaling.[3]

  • EBA-175: This is the Erythrocyte-Binding Antigen 175 of the malaria parasite Plasmodium falciparum. It is a key protein involved in the invasion of red blood cells and is a major target for malaria vaccine development.[4] Research focuses on understanding how antibodies can block the interaction of EBA-175 with its receptor on erythrocytes.[4]

  • TMEM175: This refers to Transmembrane Protein 175, a lysosomal cation channel. Mutations in the gene encoding TMEM175 have been linked to Parkinson's disease.[5] Research in this area often focuses on understanding the channel's function and identifying small molecule modulators.[5]

This guide provides a foundational understanding of the basic research applications of key compounds and biological entities referred to as "this compound." For researchers and drug development professionals, these molecules and targets represent exciting opportunities for the development of novel therapeutics in oncology, autoimmune diseases, and other areas of unmet medical need. The detailed protocols and mechanistic insights provided herein are intended to facilitate the design and execution of further research in these promising fields.

References

An In-depth Technical Guide to the Pharmacokinetics of IK-175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of IK-175, a novel, potent, and selective oral inhibitor of the Aryl Hydrocarbon Receptor (AHR). The information presented herein is compiled from preclinical and clinical studies to support further research and development of this compound.

Introduction

IK-175 is an orally bioavailable small molecule that targets the AHR, a ligand-activated transcription factor implicated in tumor immune suppression.[1][2] By inhibiting AHR, IK-175 aims to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.[1] It is currently under evaluation in a Phase 1 clinical trial for patients with advanced solid tumors (NCT04200963).[1] This document summarizes the key pharmacokinetic (PK) data, experimental methodologies, and the underlying mechanism of action of IK-175.

Pharmacokinetic Profile

IK-175 has demonstrated favorable pharmacokinetic properties across multiple preclinical species, supporting its development as an oral therapeutic.

Table 1: Preclinical Pharmacokinetic Parameters of IK-175 [1]

SpeciesRouteDose (mg/kg)Bioavailability (%)T1/2 (hours)AUC (ng·h/mL)Cmax (ng/mL)
Balb/c MouseIV3-~72,081-
Balb/c MousePO3~50~71,091204
Sprague-Dawley RatPO-Good---
Beagle DogPO-Lower---
Cynomolgus MonkeyPO-Good---

Note: Specific quantitative data for rat, dog, and cynomolgus monkey were contained in supplementary figures of the cited reference and are described qualitatively here. The lower exposure in dogs was potentially due to formulation-related emesis.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacokinetics of IK-175.

  • Objective: To determine the pharmacokinetic profile of IK-175 in various animal models.

  • Species: Balb/c mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.

  • Study Conduct:

    • The mouse pharmacokinetic studies were performed at WuXiAppTec.

    • Rat and cynomolgus monkey pharmacokinetic studies were conducted at Covance.

  • Methodology (based on typical preclinical PK study design):

    • Animal Acclimatization: Animals were acclimatized for a minimum of 72 hours before the study.

    • Drug Administration:

      • Intravenous (IV): A single 3 mg/kg dose of IK-175 was administered intravenously to one cohort of Balb/c mice.

      • Oral (PO): A single 3 mg/kg dose of IK-175 was administered orally to a separate cohort of Balb/c mice. Similar oral dosing protocols were likely followed for rats, dogs, and monkeys.

    • Sample Collection: Blood samples were collected at predetermined time points post-administration. Plasma was separated by centrifugation.

    • Bioanalysis: Plasma concentrations of IK-175 were determined using a validated bioanalytical method (details not specified in the public reference).

    • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key PK parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and T1/2 (half-life). Oral bioavailability was calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of IK-175 as a single agent and in combination with nivolumab in patients with locally advanced or metastatic solid tumors.

  • Study Design: A Phase 1a/b, open-label, multi-center, dose-escalation, and expansion study.

  • Methodology:

    • Dose Escalation Phase:

      • Patients with advanced solid tumors receive escalating daily oral doses of IK-175 as a monotherapy or in combination with nivolumab.

      • The primary objective is to determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).

    • Dose Expansion Phase:

      • Patients with specific cancer types (e.g., urothelial carcinoma) are enrolled in cohorts to further evaluate the safety and preliminary anti-tumor activity of IK-175 at the RP2D.

    • Pharmacokinetic Sampling:

      • Blood samples for pharmacokinetic analysis of IK-175 are collected on Days 1 and 2 of the first two treatment cycles (each cycle is 21 or 28 days).

      • Subsequent samples are collected on Day 1 of every even-numbered cycle starting with cycle 4.

    • Pharmacokinetic Parameters Assessed: The primary pharmacokinetic parameter to be determined is the Area Under the Curve (AUC) of IK-175.

Mechanism of Action and Signaling Pathway

IK-175 functions by inhibiting the Aryl Hydrocarbon Receptor (AHR) signaling pathway. AHR is a transcription factor that, when activated by ligands such as kynurenine in the tumor microenvironment, promotes immune suppression.

The canonical AHR signaling pathway is initiated by ligand binding and culminates in the transcription of target genes that can modulate immune cell function. IK-175, as an AHR antagonist, blocks this pathway.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AHR_complex AHR-HSP90-XAP2-p23 Complex (Inactive) Ligand->AHR_complex Binds Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change IK175 IK-175 IK175->AHR_complex Inhibits AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Translocates & Heterodimerizes with ARNT ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IDO) XRE->Target_Genes Initiates Immune_Suppression Immune Suppression Target_Genes->Immune_Suppression

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and Inhibition by IK-175.

The clinical investigation of IK-175 follows a structured dose-escalation and expansion design to efficiently gather data on safety, tolerability, and preliminary efficacy.

Clinical_Trial_Workflow cluster_phase1a Phase 1a: Dose Escalation cluster_phase1b Phase 1b: Dose Expansion start Patient Enrollment (Advanced Solid Tumors) cohort1 Cohort 1 (Dose Level 1) start->cohort1 dlt_eval1 DLT Evaluation cohort1->dlt_eval1 dose_escalate Dose Escalation Decision dlt_eval1->dose_escalate dose_escalate->cohort1 Escalate to Next Dose Level mtd_rp2d Determine MTD/RP2D dose_escalate->mtd_rp2d MTD Reached expansion_enroll Enroll Specific Cohorts (e.g., Urothelial Carcinoma) at RP2D mtd_rp2d->expansion_enroll Proceed with RP2D mono_arm Monotherapy Arm (IK-175) expansion_enroll->mono_arm combo_arm Combination Arm (IK-175 + Nivolumab) expansion_enroll->combo_arm safety_efficacy Evaluate Safety & Preliminary Efficacy mono_arm->safety_efficacy combo_arm->safety_efficacy outcome Trial Outcome Analysis safety_efficacy->outcome

Workflow for the Phase 1a/b Clinical Trial of IK-175 (NCT04200963).

Conclusion

IK-175 is a promising novel AHR inhibitor with a favorable pharmacokinetic profile characterized by good oral bioavailability in multiple preclinical species. The ongoing Phase 1 clinical trial will provide crucial data on its safety, tolerability, and pharmacokinetic properties in humans. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its continued development as a potential cancer immunotherapy. This guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation of IK-175.

References

Methodological & Application

Application Notes and Protocols for "SE 175" in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The term "SE 175" is not a unique identifier for a single reagent or tool used in cell culture experiments. Depending on the context, it can refer to several distinct entities, including specific chemical compounds, a genetically engineered cell therapy, a common type of cell culture flask, or a specific mutation in a signaling protein. This document provides detailed application notes and protocols for the most plausible interpretations of "this compound" in a research and drug development setting.

Section 1: IK-175 - A Selective Aryl Hydrocarbon Receptor (AHR) Inhibitor

IK-175 is a novel, potent, and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in modulating immune responses.[1][2] In the tumor microenvironment, AHR activation by ligands such as kynurenine can lead to immunosuppression.[1][2] IK-175 blocks this activation, promoting an anti-tumor immune response by stimulating T-cell activation and shifting the cytokine balance towards a pro-inflammatory state.[1][2]

Data Presentation: In Vitro Activity of IK-175
ParameterCell Type/Assay ConditionValueReference
IC50 (AHR-dependent transcription) Human HepG2 cells (DRE-luciferase reporter, stimulated with 80 nmol/L VAF347)91 nmol/L[2]
IC50 (CYP1A1 gene expression) Activated human T-cells11 nmol/L[2]
IC50 (IL22 gene expression) Activated human T-cells30 nmol/L[2]
IC50 (IL22 cytokine production) Activated human T-cells7 nmol/L[2]
Effect on IL-2 Production Activated human T-cells2-fold increase[2]
Experimental Protocols

1. Protocol for In Vitro Human T-Cell Activation and Cytokine Analysis

This protocol describes how to assess the effect of IK-175 on T-cell activation and cytokine production.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Anti-CD3 and Anti-CD28 antibodies (functional grade)

    • IK-175 (dissolved in DMSO)

    • 96-well flat-bottom cell culture plates

    • ELISA or Meso Scale Discovery (MSD) kits for IL-2 and IL-22 quantification

  • Procedure:

    • Isolate CD4+ T-cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C.

    • Wash the plate twice with sterile PBS to remove unbound antibody.

    • Resuspend the isolated CD4+ T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

    • Prepare serial dilutions of IK-175 in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.

    • Add 100 µL of the IK-175 dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

    • Quantify the concentration of IL-2 and IL-22 in the supernatants using ELISA or MSD assays according to the manufacturer's protocols.[2]

Signaling Pathway and Experimental Workflow

AHR_Signaling_and_IK175_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (Kynurenine) Ligand (Kynurenine) AHR_complex AHR-HSP90-AIP Ligand (Kynurenine)->AHR_complex Binds AHR_ARNT AHR-ARNT Complex AHR_complex->AHR_ARNT Translocation & Dimerization IK175 IK-175 IK175->AHR_complex Inhibits Binding XRE XRE (DNA) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL22) XRE->Target_Genes Promotes

Caption: AHR Signaling Pathway and the inhibitory action of IK-175.

IK175_Experimental_Workflow start Isolate Human CD4+ T-cells activate Activate T-cells with anti-CD3/CD28 antibodies start->activate treat Treat with IK-175 or Vehicle Control activate->treat incubate Incubate for 48-72 hours treat->incubate analyze Analyze Cytokine Production (IL-2, IL-22) via ELISA/MSD incubate->analyze

Caption: Experimental workflow for testing IK-175 on T-cell cytokine production.

Section 2: FUT-175 (Nafamostat Mesilate) - A Serine Protease and Complement Inhibitor

FUT-175, also known as nafamostat mesilate, is a broad-spectrum synthetic serine protease inhibitor.[3][4] In cell culture experiments, it is often used to inhibit the complement system, as it effectively blocks the activity of key complement components like C1r and C1s.[4][5] This inhibition can prevent complement-mediated cell lysis and reduce inflammatory responses in vitro.[5]

Data Presentation: In Vitro Inhibitory Activity of FUT-175
ParameterAssay ConditionValue (IC50)Reference
C3a, C4a, C5a Generation Human serum stimulated with heat-aggregated IgG, zymosan, or cobra venom factor3-43 µM[3]
C1 Protease Activity (for C3 convertase formation) Hemolytic assay with purified human complement components3.0 x 10⁻⁸ M[6]
C1 Protease Activity (for C2) Hemolytic assay with purified human complement components7.0 x 10⁻⁸ M[6]
Trypsin, C1r, C1s, Thrombin, Kallikrein, Plasmin In vitro enzyme activity assays10⁻⁶ - 10⁻⁸ M[4]
Experimental Protocols

1. Protocol for Inhibition of Complement-Mediated T-Cell Responses

This protocol is adapted from a study investigating the effect of FUT-175 on antigen-specific T-cell responses, where complement activation plays a role.[5]

  • Materials:

    • Splenocytes from immunized mice (e.g., MOG₃₅₋₅₅-immunized C57BL/6 mice for EAE studies) or co-culture of Dendritic Cells and OT-II CD4+ T-cells.[5]

    • Specific antigen (e.g., MOG₃₅₋₅₅ peptide or OVA₃₂₃₋₃₃₉ peptide)

    • FUT-175 (Nafamostat mesilate)

    • Complete cell culture medium

    • 96-well ELISPOT plates (for IFN-γ and IL-17) or standard 96-well plates

    • ELISPOT or ELISA kits for relevant cytokines

  • Procedure:

    • Prepare a single-cell suspension of splenocytes from immunized mice at a concentration of 6 x 10^6 cells/mL in complete medium.[5]

    • Add 100 µL of the cell suspension (6 x 10^5 cells) to each well of a 96-well plate (or a pre-coated ELISPOT plate).[5]

    • Prepare serial dilutions of FUT-175 in complete medium.

    • Add the specific antigen to the wells at the desired concentration (e.g., 5 µg/mL MOG₃₅₋₅₅ peptide).[5]

    • Immediately add the FUT-175 dilutions or vehicle control to the wells.

    • Incubate the plate for 24-36 hours at 37°C in a 5% CO2 incubator.[5]

    • If using ELISPOT plates, develop the plates according to the manufacturer's instructions to quantify IFN-γ and IL-17 producing cells.[5]

    • If analyzing secreted cytokines, centrifuge the plate and collect the supernatant for ELISA analysis.

    • To assess the direct effect on C3a/C5a generation, culture dendritic cells with OT-II T-cells and OVA peptide, then measure C3a/C5a in the supernatant by Western blot or ELISA.[5]

Signaling Pathway and Experimental Workflow

Complement_Cascade_and_FUT175_Inhibition cluster_classical Classical Pathway cluster_common Common Pathway C1 C1 Complex (C1q, C1r, C1s) C4_C2 C4, C2 C1->C4_C2 Cleaves C3_convertase C3 Convertase (C4b2a) C4_C2->C3_convertase Forms C3 C3 C3_convertase->C3 Cleaves C3a_C3b C3a, C3b C3->C3a_C3b C5 C5 C3a_C3b->C5 Forms C5 Convertase C5a_C5b C5a, C5b C5->C5a_C5b FUT175 FUT-175 FUT175->C1 Inhibits C1r, C1s FUT175_Experimental_Workflow start Prepare Antigen-Presenting Cells and T-cells culture Co-culture cells with specific antigen start->culture treat Add FUT-175 at varying concentrations culture->treat incubate Incubate for 24-36 hours treat->incubate analyze Analyze T-cell response (e.g., Cytokine production via ELISPOT/ELISA) or C3a/C5a generation incubate->analyze Src_FAK_Signaling cluster_mutation Effect of R175L Mutation Integrin Integrin FAK FAK Integrin->FAK Activates FAK->FAK Src Src FAK->Src Downstream Downstream Signaling (e.g., ERK/MAPK) FAK->Downstream Src->FAK Src->Downstream Motility Cell Motility & Adhesion Turnover Downstream->Motility R175L Src R175L mutant R175L->FAK Blocks Recruitment Src_Migration_Workflow start Culture cells expressing WT Src, Src R175L, or Vector assay Perform Migration Assay (Wound Healing or Transwell) start->assay incubate Incubate and acquire images at different time points assay->incubate analyze Quantify cell migration and compare between groups incubate->analyze T175_Flask_Usage start Start with Confluent T-175 Flask wash Wash with PBS start->wash trypsinize Add Trypsin-EDTA to detach cells wash->trypsinize inactivate Inactivate Trypsin with complete medium trypsinize->inactivate collect Collect and Centrifuge Cell Suspension inactivate->collect resuspend Resuspend Pellet and Perform Cell Count collect->resuspend seed Seed new T-175 Flasks at desired density resuspend->seed add_media Add fresh medium to final volume seed->add_media incubate Incubate at 37°C, 5% CO2 add_media->incubate

References

Application Notes and Protocols for SE175-Induced Vasodilation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SE175 is an organic nitrate compound that functions as a nitric oxide (NO) donor in vivo following the reductive transformation of its nitrate group.[1] As a member of the same class of compounds as nitroglycerin, SE175 acts as a vasodilator and has been investigated for its potential therapeutic applications, including the treatment of angina.[1] This document provides detailed application notes and protocols for utilizing SE175 to induce vasodilation in animal models, with a specific focus on the methodologies reported in studies of uteroplacental vasculature. The protocols described herein are based on published research and are intended to guide researchers in the application of SE175 for both ex vivo and in vivo studies.

Mechanism of Action

SE175 exerts its vasodilatory effects by donating nitric oxide (NO), a potent endogenous vasodilator. The release of NO from SE175 is facilitated by esterase-mediated breakdown, which allows the thiosalicylate group to liberate NO from the nitrate group.[2] This mechanism of NO release is suggested to be less susceptible to the development of tolerance that can be observed with traditional nitrate therapies.[2]

Once released, NO diffuses into vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.

Data Presentation

Ex Vivo Vasodilation Studies

The vasodilatory effect of SE175 has been quantified in isolated arterial segments using wire myography. The tables below summarize the dose-dependent and time-dependent relaxation induced by SE175 in pre-constricted uterine arteries from mice and chorionic plate arteries from humans.

Table 1: Dose-Dependent Relaxation of Uterine and Chorionic Plate Arteries by Free SE175

Concentration (M)C57BL/6J Mouse Uterine Artery Relaxation (%)Human Chorionic Plate Artery Relaxation (%)
10⁻⁹~5%~2%
10⁻⁸~15%~10%
10⁻⁷~40%~30%
10⁻⁶~75%~65%
10⁻⁵~95%~90%

Data are approximated from graphical representations in the source literature.

Table 2: Time-Dependent Relaxation of eNOS-/- Mouse Uterine Arteries by 10⁻⁵ M Free SE175

Time (minutes)eNOS-/- Mouse Uterine Artery Relaxation (%)
00%
10~20%
20~45%
30~65%
40~80%
50~90%
60~95%

Data are approximated from graphical representations in the source literature.

In Vivo Studies in eNOS-/- Mouse Model

Targeted delivery of SE175 to the uteroplacental vasculature in a mouse model of fetal growth restriction (eNOS-/- mice) has demonstrated significant physiological effects.

Table 3: Effects of Targeted SE175 Delivery in eNOS-/- Mice

ParameterControl (PBS)Targeted SE175
Fetal Weight (g)~1.05~1.10 (Increased)
Placental Weight (g)~0.115~0.105 (Decreased)
Spiral Artery Diameter (µm)~25~33 (Increased)

Data are approximated from graphical representations in the source literature.

Experimental Protocols

Protocol 1: Ex Vivo Assessment of Vasodilation using Wire Myography

This protocol describes the methodology for assessing the vasodilatory properties of SE175 on isolated small arteries.

Materials:

  • Isolated arterial segments (e.g., uterine arteries, mesenteric arteries)

  • Wire myograph system

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (vasoconstrictor)

  • SE175 (free form or encapsulated)

  • 95% O₂ / 5% CO₂ gas mixture

  • Force transducer and data acquisition system

Procedure:

  • Dissect small arteries (approximately 2 mm in length) in cold, oxygenated Krebs-Henseleit solution.

  • Mount the arterial segments on two stainless steel wires (40 µm diameter) in the jaws of the wire myograph chamber.

  • Equilibrate the mounted vessels in oxygenated Krebs-Henseleit solution at 37°C for 30 minutes.

  • Normalize the vessels to a standardized resting tension to determine their optimal passive length-tension relationship.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

  • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of free SE175 (e.g., 10⁻⁹ to 10⁻⁵ M) to the bath.

  • For time-dependent studies, add a single concentration of SE175 (e.g., 10⁻⁵ M) and record the relaxation over a period of 60 minutes.

  • Record the isometric tension continuously. Express the relaxation as a percentage of the pre-induced contraction.

Protocol 2: Preparation of SE175-Loaded Liposomes for Targeted Delivery

This protocol outlines the preparation of liposomes encapsulating SE175 for in vivo targeted delivery.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-maleimide)

  • SE175

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Mini-Extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Targeting peptide with a terminal cysteine (e.g., CNKGLRNK)

Procedure:

  • Dissolve DSPC, cholesterol, and DSPE-PEG-maleimide in a chloroform:methanol mixture.

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator.

  • Further dry the lipid film under vacuum to remove residual solvent.

  • Hydrate the lipid film with a solution of SE175 in PBS to form a multilamellar vesicle suspension.

  • Subject the suspension to multiple freeze-thaw cycles to increase encapsulation efficiency.

  • Extrude the liposome suspension through 100 nm polycarbonate membranes using a mini-extruder to create unilamellar liposomes of a defined size.

  • Conjugate the targeting peptide to the maleimide groups on the liposome surface via a Michael-type addition reaction.

  • Remove unencapsulated SE175 and unconjugated peptide by dialysis against PBS.

  • Characterize the liposomes for size, zeta potential, and drug encapsulation efficiency.

Protocol 3: In Vivo Administration of SE175 in a Mouse Model

This protocol is based on the methodology used for targeted delivery of SE175 in pregnant eNOS-/- mice to study its effects on fetal growth.

Animal Model:

  • Pregnant eNOS-/- mice (a model for pre-pregnancy hypertension and fetal growth restriction).

Materials:

  • SE175-loaded targeted liposomes

  • Control liposomes (without SE175)

  • Phosphate-buffered saline (PBS)

  • Sterile syringes and needles for intravenous injection

Procedure:

  • On specific days of gestation (e.g., embryonic days 11.5, 13.5, 15.5, and 17.5), administer the treatment via tail vein injection.

  • The treatment groups can include:

    • PBS control

    • Control liposomes

    • SE175-loaded targeted liposomes

    • Free SE175

  • The dosage of SE175 administered in the reported study was 0.44 mg/kg.[3]

  • Monitor the animals throughout the pregnancy.

  • At term, harvest fetuses and placentas for analysis of weight and other relevant parameters.

  • Isolate and analyze uterine spiral arteries to assess changes in diameter.

Visualizations

Signaling Pathway of SE175-Induced Vasodilation

SE175_Signaling_Pathway cluster_extracellular Extracellular Space cluster_smooth_muscle Vascular Smooth Muscle Cell SE175 SE175 NO Nitric Oxide (NO) SE175->NO Esterase breakdown sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular Ca²⁺ PKG->Ca_decrease Leads to Vasodilation Vasodilation Ca_decrease->Vasodilation

Caption: Signaling pathway of SE175-induced vasodilation.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow cluster_prep Preparation cluster_animal Animal Model cluster_analysis Analysis Liposome_Prep Prepare SE175-loaded targeted liposomes Treatment Intravenous injection (E11.5, 13.5, 15.5, 17.5) Liposome_Prep->Treatment Animal_Model Pregnant eNOS-/- mice Animal_Model->Treatment Monitoring Monitor pregnancy Treatment->Monitoring Harvest Harvest tissues at term Monitoring->Harvest Fetal_Placental_Weight Measure fetal and placental weight Harvest->Fetal_Placental_Weight Artery_Diameter Measure spiral artery diameter Harvest->Artery_Diameter

Caption: Workflow for in vivo study of targeted SE175 delivery.

References

Application Notes and Protocols for Detecting Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitric oxide (NO) is a transient and highly reactive signaling molecule implicated in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] The accurate and sensitive detection of NO released from cultured cells is crucial for understanding its complex roles in cellular signaling and for the development of novel therapeutics. As no specific information is available for the "SE 175" cell line, this document provides detailed application notes and protocols for three widely-used and robust methods for quantifying NO release from any mammalian cell line: the Griess assay, fluorescent indicators, and electrochemical sensors. Researchers should optimize these protocols for their specific experimental system.

Method 1: Indirect Detection of Nitric Oxide using the Griess Assay

Application Note:

The Griess assay is a simple, cost-effective, and widely used colorimetric method for the indirect quantification of NO.[2] It relies on the chemical detection of nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO in aqueous solutions.[3] This assay is ideal for measuring the cumulative release of NO into the cell culture supernatant over a specific period. The principle involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound.[4] The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at approximately 540 nm.[2][5] While highly convenient, the Griess assay's sensitivity is in the micromolar range, and it may be subject to interference from other components in complex biological samples.[6][7]

Quantitative Data Summary:
ParameterGriess Assay
Principle Colorimetric detection of nitrite (NO₂⁻)
Detection Limit ~0.5 - 1 µM[6][7]
Linear Range 0.5 - 100 µM[6]
Advantages Simple, inexpensive, high-throughput
Disadvantages Indirect NO detection, lower sensitivity, potential for interference[2][6]
Experimental Protocol:

Materials:

  • Griess Reagent:

    • Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Note: These solutions can be prepared in the lab or purchased as a kit. Store refrigerated and protected from light.[2]

  • Sodium Nitrite (NaNO₂) Standard (e.g., 100 µM stock solution).

  • Cell culture medium (phenol red-free medium is recommended to avoid colorimetric interference).[2]

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

Procedure:

  • Cell Seeding and Treatment:

    • Seed this compound cells in a suitable culture plate (e.g., 24-well or 96-well plate) and allow them to adhere and grow to the desired confluency.

    • Replace the culture medium with fresh, phenol red-free medium containing the desired experimental treatments (e.g., stimulants or inhibitors of NO production).

    • Incubate the cells for the desired period to allow for NO release and its accumulation as nitrite in the supernatant.

  • Preparation of Nitrite Standards:

    • Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, and 100 µM) by serially diluting the 100 µM stock solution in the same cell culture medium used for the experiment.

  • Griess Reaction:

    • Carefully collect the cell culture supernatant from each well. If the samples contain cells, centrifuge them at 300 x g for 5 minutes to pellet the cells and use the clear supernatant.[2]

    • In a new 96-well plate, add 100 µL of each standard and sample supernatant to individual wells.

    • Prepare the fresh Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[2]

    • Add 100 µL of the freshly prepared Griess reagent to each well containing the standards and samples.[2]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[2]

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.[2]

    • Subtract the absorbance of the blank (0 µM standard) from all other readings.

    • Generate a standard curve by plotting the absorbance values of the nitrite standards against their known concentrations.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.

Visualization:

Griess_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay_procedure Griess Assay Procedure cluster_data_analysis Data Acquisition and Analysis seed_cells Seed this compound Cells treat_cells Treat Cells with Stimuli/Inhibitors seed_cells->treat_cells incubate_cells Incubate and Collect Supernatant treat_cells->incubate_cells add_samples_standards Add Supernatant and Standards to 96-well Plate incubate_cells->add_samples_standards prepare_standards Prepare Nitrite Standards prepare_standards->add_samples_standards add_griess_reagent Add Griess Reagent add_samples_standards->add_griess_reagent incubate_plate Incubate at Room Temperature add_griess_reagent->incubate_plate read_absorbance Read Absorbance at 540 nm incubate_plate->read_absorbance generate_curve Generate Standard Curve read_absorbance->generate_curve calculate_concentration Calculate Nitrite Concentration generate_curve->calculate_concentration

Caption: General workflow for the Griess assay.

Method 2: Real-Time Detection of Intracellular Nitric Oxide with DAF-FM Diacetate

Application Note:

For the real-time detection and visualization of intracellular NO, fluorescent probes are the method of choice. 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) is a widely used cell-permeable dye for this purpose.[8][9] Once inside the cell, intracellular esterases cleave the diacetate group, trapping the now cell-impermeant DAF-FM.[10] In the presence of NO and oxygen, the non-fluorescent DAF-FM is converted to a highly fluorescent triazole derivative.[10] The increase in fluorescence intensity, which can be monitored using fluorescence microscopy, flow cytometry, or a microplate reader, is proportional to the intracellular NO concentration.[9] This method offers high sensitivity and excellent spatiotemporal resolution, allowing for the visualization of NO production in living cells.[11]

Quantitative Data Summary:
ParameterDAF-FM Diacetate
Principle Fluorescent detection of intracellular NO
Detection Limit ~3 nM[10]
Excitation/Emission Maxima ~495 nm / ~515 nm[9][10]
Advantages High sensitivity, real-time detection, subcellular resolution
Disadvantages Indirect detection, potential for artifacts from other reactive species or pH changes
Experimental Protocol:

Materials:

  • DAF-FM diacetate (store at -20°C, protected from light).[10]

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.[8]

  • Fluorescence microscope, flow cytometer, or fluorescent microplate reader with appropriate filter sets for fluorescein.

Procedure:

  • Preparation of DAF-FM Diacetate Stock and Working Solutions:

    • Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO. Aliquot and store at -20°C, protected from light, to minimize freeze-thaw cycles.[12]

    • On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in HBSS or serum-free medium. The optimal concentration should be determined empirically for this compound cells.[9][10]

  • Cell Loading:

    • Culture this compound cells on a suitable imaging platform (e.g., glass-bottom dishes, coverslips, or black-walled, clear-bottom 96-well plates).

    • Remove the culture medium and wash the cells once with pre-warmed HBSS.

    • Add the DAF-FM diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[9][10]

    • Wash the cells twice with pre-warmed HBSS to remove excess probe.

    • Add fresh, pre-warmed culture medium or HBSS and incubate for an additional 15-30 minutes to allow for complete de-esterification of the dye.[9][10]

  • Stimulation and Imaging:

    • Mount the cells on the fluorescence imaging system.

    • Acquire a baseline fluorescence image before adding any stimuli.

    • Add the desired experimental treatments to induce NO production.

    • Acquire images or fluorescence readings at regular intervals to monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

    • Express the change in fluorescence as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F₀).

Visualization:

DAF_FM_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_imaging Imaging and Analysis culture_cells Culture this compound Cells on Imaging Plate wash_cells1 Wash with HBSS culture_cells->wash_cells1 add_daffm Incubate with DAF-FM Diacetate wash_cells1->add_daffm wash_cells2 Wash to Remove Excess Dye add_daffm->wash_cells2 deesterify Incubate for De-esterification wash_cells2->deesterify baseline_image Acquire Baseline Fluorescence deesterify->baseline_image add_stimuli Add Stimuli baseline_image->add_stimuli time_lapse Acquire Time-Lapse Images add_stimuli->time_lapse analyze_fluorescence Analyze Fluorescence Intensity (F/F₀) time_lapse->analyze_fluorescence

Caption: General workflow for fluorescent NO detection.

Method 3: Direct Measurement of Nitric Oxide with Electrochemical Sensors

Application Note:

Electrochemical sensors provide a powerful method for the direct, real-time, and quantitative measurement of NO in biological samples, including cell cultures.[13] These sensors typically consist of a working electrode, a reference electrode, and often a counter electrode.[14] NO is detected by its oxidation or reduction at the surface of the working electrode, which generates an electrical current directly proportional to the NO concentration.[14] The high sensitivity (in the nanomolar to picomolar range) and rapid response time of modern electrochemical sensors make them ideal for monitoring dynamic changes in NO release from cells in real-time.[14][15] However, the use of these sensors requires specialized equipment and careful calibration.

Quantitative Data Summary:
ParameterElectrochemical Sensors
Principle Amperometric detection of NO oxidation/reduction
Detection Limit pM to nM range[15][16]
Response Time Seconds[16]
Advantages Direct NO measurement, high sensitivity, real-time monitoring
Disadvantages Requires specialized equipment, potential for electrode fouling
General Protocol:

Materials:

  • NO-selective electrochemical sensor and potentiostat.

  • Calibration solutions (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP) as an NO donor).

  • Cell culture dish with this compound cells.

  • Physiological buffer (e.g., HBSS).

Procedure:

  • Sensor Calibration:

    • Calibrate the NO sensor according to the manufacturer's instructions. This typically involves generating a standard curve by adding known concentrations of an NO donor (e.g., SNAP) to a physiological buffer and recording the corresponding current.

  • Cell Preparation:

    • Culture this compound cells in a suitable dish.

    • Prior to measurement, replace the culture medium with a pre-warmed physiological buffer.

  • Measurement of NO Release:

    • Carefully position the tip of the NO sensor in close proximity to the surface of the cells.

    • Record the baseline current.

    • Add the desired stimulus to the cells to induce NO release.

    • Continuously record the current generated by the sensor, which corresponds to the real-time concentration of NO being released.

  • Data Analysis:

    • Convert the measured current to NO concentration using the calibration curve.

    • Plot the NO concentration over time to visualize the dynamics of NO release.

Signaling Pathway for eNOS Activation

Endothelial nitric oxide synthase (eNOS) is a key enzyme responsible for the production of NO in many cell types. Its activation is a complex process involving multiple signaling pathways. A common pathway involves an increase in intracellular calcium levels, which can be triggered by various stimuli such as acetylcholine or bradykinin binding to their respective G-protein coupled receptors (GPCRs).[1][17] This leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP₃), and subsequent release of calcium from the endoplasmic reticulum.[17] Calcium then binds to calmodulin (CaM), and the Ca²⁺/CaM complex activates eNOS, leading to the conversion of L-arginine to L-citrulline and the release of NO.[17] Additionally, eNOS activity can be modulated by phosphorylation through pathways involving protein kinase B (Akt) and protein kinase C (PKC).[1][18]

Visualization:

eNOS_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces eNOS_mem eNOS L_Arginine L-Arginine NO_Citrulline NO + L-Citrulline eNOS_mem->NO_Citrulline catalyzes ER_Ca Ca²⁺ Store IP3->ER_Ca triggers release CaM Calmodulin (CaM) Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM forms Ca_CaM->eNOS_mem activates L_Arginine->NO_Citrulline eNOS ER_Ca->CaM Ca²⁺ binds to Stimulus Stimulus (e.g., Acetylcholine) Stimulus->GPCR binds

Caption: Simplified eNOS activation pathway.

References

Application Notes and Protocols for SE 175 in Cardiovascular Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: SE 175 Target: Selective NLRP3 Inflammasome Inhibitor

Introduction

This compound is a potent and selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response. Its dysregulation is implicated in the pathogenesis of a wide range of chronic inflammatory and cardiovascular diseases, including atherosclerosis, myocardial infarction, and heart failure. By specifically targeting the NLRP3 inflammasome, this compound offers a promising therapeutic strategy for mitigating inflammation-driven cardiac damage and dysfunction.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of cardiovascular research.

In Vitro Applications: LPS-Primed Macrophages

Objective: To assess the efficacy of this compound in inhibiting NLRP3 inflammasome activation in a cellular model.

Experimental Protocol:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Priming: Seed the macrophages in a 24-well plate and prime with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate NLRP3 expression.

  • Inhibition: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 1 hour.

  • Activation: Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), for 1 hour.

  • Sample Collection: Collect the cell culture supernatant and lyse the cells for further analysis.

  • Analysis:

    • Measure the levels of secreted IL-1β and IL-18 in the supernatant using ELISA kits.

    • Perform a Western blot on the cell lysates to assess the levels of cleaved caspase-1.

Data Presentation:

Treatment GroupIL-1β (pg/mL)IL-18 (pg/mL)Cleaved Caspase-1 (Relative Density)
Vehicle Control5.2 ± 0.83.1 ± 0.50.05 ± 0.01
LPS + ATP258.4 ± 15.2189.7 ± 12.31.00 ± 0.00
LPS + ATP + this compound (1 nM)189.3 ± 11.5135.2 ± 9.80.72 ± 0.05
LPS + ATP + this compound (10 nM)75.6 ± 6.955.4 ± 4.70.28 ± 0.03
LPS + ATP + this compound (100 nM)15.1 ± 2.311.8 ± 1.90.09 ± 0.02

Data are presented as mean ± SEM.

Signaling Pathway:

NLRP3_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b pro_IL18 pro-IL-18 NFkB->pro_IL18 NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene IL1b IL-1β pro_IL1b->IL1b Secretion IL18 IL-18 pro_IL18->IL18 Secretion NLRP3 NLRP3 NLRP3_gene->NLRP3 ATP ATP P2X7R P2X7R ATP->P2X7R Signal 2 (Activation) K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3 ASC ASC NLRP3->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Caspase-1 pro_caspase1->caspase1 Cleavage caspase1->pro_IL1b Cleavage caspase1->pro_IL18 Cleavage SE175 This compound SE175->NLRP3 Inhibition

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

In Vivo Applications: Mouse Model of Myocardial Infarction

Objective: To evaluate the therapeutic potential of this compound in reducing infarct size and improving cardiac function following myocardial infarction (MI).

Experimental Protocol:

  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).

  • Surgical Procedure: Induce MI by permanently ligating the left anterior descending (LAD) coronary artery.

  • Treatment: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control 1 hour post-LAD ligation and daily thereafter.

  • Echocardiography: Perform echocardiography at baseline (before surgery) and at 7 and 28 days post-MI to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Histological Analysis: At 28 days post-MI, sacrifice the animals, excise the hearts, and perform TTC (2,3,5-triphenyltetrazolium chloride) staining to measure infarct size.

  • Biochemical Analysis: Homogenize a portion of the cardiac tissue to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA.

Data Presentation:

ParameterShamMI + VehicleMI + this compound (10 mg/kg)
Echocardiography (Day 28)
Ejection Fraction (%)65.2 ± 3.132.5 ± 2.848.7 ± 3.5
Fractional Shortening (%)35.1 ± 2.415.8 ± 1.924.3 ± 2.1
Histology
Infarct Size (%)N/A45.3 ± 3.728.1 ± 2.9
Biochemistry (pg/mg tissue)
IL-1β12.4 ± 1.589.6 ± 7.235.8 ± 4.1
TNF-α18.9 ± 2.1125.4 ± 10.862.1 ± 6.9*

p < 0.05 vs. MI + Vehicle. Data are presented as mean ± SEM.

Experimental Workflow:

MI_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative baseline_echo Baseline Echocardiography lad_ligation LAD Ligation (MI Induction) baseline_echo->lad_ligation treatment This compound or Vehicle Administration lad_ligation->treatment echo_day7 Echocardiography (Day 7) treatment->echo_day7 echo_day28 Echocardiography (Day 28) treatment->echo_day28 echo_day7->echo_day28 sacrifice Sacrifice (Day 28) echo_day28->sacrifice analysis Histological & Biochemical Analysis sacrifice->analysis

Caption: Experimental workflow for the in vivo mouse model of myocardial infarction.

Conclusion

This compound demonstrates significant efficacy in inhibiting NLRP3 inflammasome activation both in vitro and in vivo. In cellular models, it effectively reduces the secretion of pro-inflammatory cytokines in response to NLRP3 activators. In a preclinical model of myocardial infarction, this compound treatment leads to a reduction in infarct size, preservation of cardiac function, and a decrease in cardiac inflammation. These findings highlight the therapeutic potential of this compound for cardiovascular diseases driven by NLRP3-mediated inflammation.

Application Notes and Protocols for In Vivo Studies of Selected "175" Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "SE 175" is ambiguous and does not correspond to a single, uniquely identifiable research compound in the provided search results. This document provides a detailed overview of two distinct research compounds, IK-175 and FUT-175 , for which in vivo experimental data is available. Researchers should verify the specific compound of interest for their studies.

IK-175: A Novel Aryl Hydrocarbon Receptor (AHR) Inhibitor

IK-175 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in immune regulation.[1] Its inhibitory action on AHR makes it a promising candidate for cancer immunotherapy by stimulating immune-mediated tumor eradication.[1][2] Preclinical studies have demonstrated its antitumor activity, both as a monotherapy and in combination with other agents, in various syngeneic mouse models.[1]

Quantitative Data Summary for IK-175 In Vivo Studies
ParameterDetailsSpeciesTumor ModelsReference
Dosage Dose-dependentMouseColorectal Cancer, Melanoma[1]
Administration Route Not explicitly stated, likely oral based on favorable ADME/PK profiles mentionedMouseColorectal Cancer, Melanoma[1]
Vehicle Not explicitly statedMouseColorectal Cancer, Melanoma[1]
Frequency Not explicitly statedMouseColorectal Cancer, Melanoma[1]
Combination Therapy Anti-PD-1 antibody, Liposomal doxorubicinMouseColorectal Cancer, Melanoma[1]
Experimental Protocols for IK-175

In Vivo Antitumor Efficacy Studies

This protocol outlines a general procedure for evaluating the antitumor activity of IK-175 in syngeneic mouse models.

1. Animal Model:

  • Select appropriate syngeneic mouse models, such as those for colorectal cancer or melanoma.[1]
  • House animals in accordance with institutional guidelines.

2. Tumor Cell Implantation:

  • Implant a specified number of tumor cells subcutaneously into the flank of each mouse.
  • Monitor tumor growth regularly using calipers.

3. Treatment Groups:

  • Once tumors reach a predetermined size, randomize animals into treatment groups:
  • Vehicle control
  • IK-175 monotherapy
  • Combination therapy (e.g., IK-175 + anti-PD-1 antibody)[1]
  • Positive control (if applicable)

4. Drug Administration:

  • Prepare IK-175 formulation at the desired concentration.
  • Administer IK-175 to the respective treatment groups according to the predetermined schedule (dosage and frequency).

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight regularly.
  • At the end of the study, euthanize animals and collect tumors and other relevant tissues (e.g., spleen, tumor-draining lymph nodes) for further analysis.[1]

6. Pharmacodynamic Analysis:

  • Assess on-target in vivo activity by measuring the transcription of AHR target genes, such as Cyp1a1, in the liver and spleen.[1]
  • Analyze the tumor microenvironment and tumor-draining lymph nodes to evaluate changes in the immune cell populations and their proinflammatory phenotype.[1]

Signaling Pathway and Experimental Workflow Diagrams for IK-175

IK175_Signaling_Pathway cluster_TME Tumor Microenvironment Kynurenine Kynurenine AHR AHR (Aryl Hydrocarbon Receptor) Kynurenine->AHR activates TumorCell Tumor Cell TumorCell->Kynurenine secretes ImmuneSuppression Immune Suppression AHR->ImmuneSuppression promotes IK175 IK-175 IK175->AHR inhibits AntiTumorImmunity Anti-Tumor Immunity ImmuneSuppression->AntiTumorImmunity is opposed by

Caption: IK-175 inhibits the AHR signaling pathway to block immune suppression.

IK175_Experimental_Workflow TumorImplantation Tumor Cell Implantation (Syngeneic Mouse Model) TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (Vehicle, IK-175, Combo) Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor & Tissue Collection) Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis (Cyp1a1, Immune Phenotyping) Endpoint->PD_Analysis

Caption: Experimental workflow for in vivo efficacy studies of IK-175.

FUT-175: A Complement Inhibitor

FUT-175 is a broad-spectrum serine protease inhibitor that can suppress T cell autoreactivity, at least in part by inhibiting the local generation of C5a and C3a.[3] It has been investigated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[3]

Quantitative Data Summary for FUT-175 In Vivo Studies
ParameterDetailsSpeciesDisease ModelReference
Dosage 10 mg/kgMouseEAE[3]
Administration Route Intraperitoneal (i.p.)MouseEAE[3]
Vehicle PBSMouseEAE[3]
Frequency Daily, starting 1 day after immunizationMouseEAE[3]
Study Duration Not explicitly stated, but likely until endpoint of EAE modelMouseEAE[3]
Experimental Protocols for FUT-175

Induction and Treatment of EAE

This protocol describes the use of FUT-175 in a mouse model of EAE.

1. Animal Model:

  • Use wild-type mice susceptible to EAE induction.
  • House animals in accordance with institutional guidelines.

2. EAE Induction:

  • Immunize mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
  • Administer pertussis toxin on specified days post-immunization to facilitate EAE development.

3. Treatment Groups:

  • Randomize animals into treatment groups:
  • PBS (vehicle control)
  • FUT-175 (10 mg/kg)[3]

4. Drug Administration:

  • Begin treatment one day after MOG35-55 immunization.[3]
  • Administer FUT-175 or PBS intraperitoneally once daily.[3]

5. Monitoring and Endpoints:

  • Monitor mice daily for clinical signs of EAE and score them based on a standardized scale.
  • Record body weight daily.
  • At the peak of the disease or a predetermined endpoint, euthanize animals.

6. Ex Vivo Analysis:

  • Isolate splenocytes to assess MOG35-55-specific T cell responses (e.g., IFNγ and IL-17 production) using techniques like ELISPOT.[3]
  • Analyze central nervous system (CNS) tissue for inflammation and demyelination.[3]

Experimental Workflow Diagram for FUT-175

FUT175_Experimental_Workflow EAE_Induction EAE Induction (MOG35-55 Immunization) Treatment_Start Treatment Initiation (Day 1) (FUT-175 or PBS, i.p.) EAE_Induction->Treatment_Start Daily_Monitoring Daily Clinical Scoring & Body Weight Treatment_Start->Daily_Monitoring Endpoint Endpoint Reached Daily_Monitoring->Endpoint ExVivo_Analysis Ex Vivo Analysis (Splenocytes, CNS) Endpoint->ExVivo_Analysis

Caption: Experimental workflow for evaluating FUT-175 in a mouse EAE model.

References

Application Notes and Protocols: Characterization of SE 175 in Cell Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SE 175 is a novel small molecule inhibitor targeting the hypothetical "Signal Transduction Kinase X" (STK-X), a key regulator in a critical cancer-associated signaling pathway. Dysregulation of the STK-X pathway is implicated in tumor proliferation, survival, and metastasis. These application notes provide a comprehensive guide to characterizing the cellular effects of this compound using a panel of established cell signaling assays. The protocols herein are designed to be detailed and robust, enabling researchers to assess the potency and mechanism of action of this compound in relevant cancer cell line models.

The following sections will detail the experimental design for evaluating the impact of this compound on cell viability, apoptosis, and the direct modulation of the STK-X signaling cascade. All quantitative data should be summarized in the provided table formats for clear interpretation and comparison. Furthermore, visual diagrams of the signaling pathway and experimental workflows are provided to facilitate understanding.

Key Signaling Pathway: STK-X Cascade

The STK-X signaling pathway is a hypothetical cascade initiated by the binding of a growth factor to its receptor, leading to the activation of STK-X. Activated STK-X then phosphorylates and activates downstream effector proteins, culminating in the regulation of gene expression that promotes cell proliferation and inhibits apoptosis. This compound is designed to specifically inhibit the kinase activity of STK-X, thereby blocking these downstream effects.

STK_X_Pathway cluster_nucleus Cytoplasm cluster_n Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR STK_X STK-X GFR->STK_X Activation Effector Downstream Effector STK_X->Effector Phosphorylation TF Transcription Factor Effector->TF Activation Nucleus Nucleus Proliferation Cell Proliferation Apoptosis_Inhibition Inhibition of Apoptosis SE175 This compound SE175->STK_X Inhibition TF_n Transcription Factor TF_n->Proliferation TF_n->Apoptosis_Inhibition

Caption: The STK-X Signaling Pathway.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][2]

Workflow:

MTS_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTS Add MTS Reagent Incubate2->Add_MTS Incubate3 Incubate 1-4h Add_MTS->Incubate3 Read Measure Absorbance at 490 nm Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTS Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).[4][5]

Workflow:

Apoptosis_Assay_Workflow Start Seed Cells in 6-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (e.g., IC50, 2x IC50) Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Harvest Harvest Cells (Trypsinize) Incubate2->Harvest Wash Wash with PBS Harvest->Wash Stain Resuspend in Binding Buffer + Annexin V-FITC & PI Wash->Stain Incubate3 Incubate 15 min (Dark) Stain->Incubate3 Analyze Analyze by Flow Cytometry Incubate3->Analyze

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells.[5] Wash adherent cells with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.[4] Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4][5]

Western Blot Analysis of STK-X Pathway

This protocol allows for the detection of changes in the phosphorylation status of STK-X and its downstream effectors, providing direct evidence of target engagement by this compound.[6][7][8]

Methodology:

  • Cell Treatment and Lysis: Seed cells and grow to 80-90% confluency. Treat with various concentrations of this compound for a specified time (e.g., 1, 6, 24 hours).[9] After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer.[9] Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies against phospho-STK-X, total STK-X, phospho-effector, total effector, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound IC50 (µM)
MCF-7[Insert Value]
A549[Insert Value]
HCT116[Insert Value]

Table 2: Apoptosis Induction by this compound in [Cell Line] at 48 hours

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-[Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value]
This compound[2x IC50][Insert Value][Insert Value]

Table 3: Inhibition of STK-X Pathway Phosphorylation by this compound

Treatment (1 hour)p-STK-X / Total STK-X (Fold Change)p-Effector / Total Effector (Fold Change)
Vehicle Control1.01.0
This compound (0.1 µM)[Insert Value][Insert Value]
This compound (1 µM)[Insert Value][Insert Value]
This compound (10 µM)[Insert Value][Insert Value]

Troubleshooting

  • High background in Western Blots: Increase the number and duration of wash steps. Ensure the blocking buffer is fresh and appropriate for the antibody.

  • Low signal in Western Blots: Increase the primary antibody concentration or incubation time. Use a fresh ECL substrate.

  • High variability in viability assays: Ensure even cell seeding and proper mixing of reagents. Check for and mitigate edge effects in the 96-well plates.

  • Low percentage of apoptotic cells: Increase the incubation time or the concentration of this compound. Ensure that both floating and adherent cells are collected.[5]

References

Techniques for Measuring the Effects of SE-175 on Smooth Muscle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of smooth muscle contractility is a critical therapeutic target for a myriad of diseases, including hypertension, asthma, and gastrointestinal disorders. Understanding the precise mechanism by which a novel compound, such as SE-175, exerts its effects on smooth muscle is paramount for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for measuring the physiological and biochemical effects of SE-175 on smooth muscle, with a focus on two key regulatory pathways: the Rho-kinase signaling cascade and the calponin-mediated regulation of actin-myosin interaction.

The RhoA/Rho-kinase (ROCK) pathway is a central regulator of smooth muscle contraction.[1] Activation of this pathway leads to the inhibition of myosin light chain phosphatase (MLCP), resulting in a sustained contractile state.[2][3] Conversely, inhibition of Rho-kinase promotes smooth muscle relaxation and is a validated therapeutic strategy.[2][3][4] Compounds like Fasudil and Y-27632 are well-characterized Rho-kinase inhibitors that have been instrumental in elucidating this pathway.[4][5][6][7]

Another important regulatory mechanism involves the thin filament-associated protein calponin. The phosphorylation of calponin at serine-175 has been shown to alleviate its inhibitory effect on the actin-activated myosin MgATPase, thereby permitting smooth muscle contraction.[8] Therefore, a compound that modulates the phosphorylation state of serine-175 could significantly impact smooth muscle tone.

These application notes will provide the necessary experimental framework to characterize the effects of SE-175, a hypothetical compound that may act as a Rho-kinase inhibitor or a modulator of calponin phosphorylation.

Signaling Pathways

Rho-Kinase Signaling Pathway in Smooth Muscle Contraction

The RhoA/Rho-kinase pathway plays a crucial role in Ca2+-sensitization of the contractile apparatus in smooth muscle. Upon agonist stimulation of G-protein coupled receptors, the small GTPase RhoA is activated. GTP-bound RhoA then activates Rho-kinase (ROCK). ROCK, in turn, phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MYPT1), leading to the inhibition of MLCP activity. This inhibition results in increased phosphorylation of the myosin light chain (MLC20), enhanced actin-myosin cross-bridge cycling, and sustained smooth muscle contraction, even at low intracellular Ca2+ concentrations.

Rho_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates RhoGEF->RhoA_GDP Promotes GDP/GTP Exchange MLCP_active MLCP (Active) ROCK->MLCP_active Phosphorylates (Inhibits) MLCP_inactive MLCP-P (Inactive) MLCP_active->MLCP_inactive MLC_P MLC-P MLCP_inactive->MLC_P Inhibits Dephosphorylation MLC MLC MLC->MLC_P MLCK (Ca2+/CaM) Contraction Smooth Muscle Contraction MLC_P->Contraction SE175 SE-175 (Hypothetical Inhibitor) SE175->ROCK Inhibits Agonist Agonist Agonist->GPCR

Caption: Rho-Kinase Signaling Pathway in Smooth Muscle.
Calponin Regulation of Smooth Muscle Contraction

Calponin is an actin-binding protein that, in its unphosphorylated state, inhibits the actin-activated myosin MgATPase activity, thereby suppressing smooth muscle contraction. The phosphorylation of calponin at serine-175 by protein kinase C (PKC) or other kinases reverses this inhibition, allowing for contraction to proceed. Therefore, the phosphorylation status of serine-175 is a critical determinant of smooth muscle tone.

Calponin_Pathway cluster_thin_filament Thin Filament cluster_myosin Thick Filament Actin Actin Myosin Myosin Actin->Myosin Activates ATPase Activity Calponin Calponin (Unphosphorylated) Calponin_P Calponin-P (Ser-175) Calponin->Calponin_P Calponin->Myosin Inhibits ATPase Activity Calponin_P->Myosin Inhibition Relieved Contraction Contraction Myosin->Contraction No_Contraction Inhibition of Contraction Myosin->No_Contraction PKC Protein Kinase C PKC->Calponin Phosphorylates Ser-175 SE175 SE-175 (Hypothetical Modulator) SE175->PKC Modulates

Caption: Calponin Regulation of Smooth Muscle Contraction.

Application Notes and Protocols

Isometric Tension Studies in Isolated Smooth Muscle Tissues

Objective: To determine the effect of SE-175 on the contractile and relaxant responses of isolated smooth muscle tissues.

Protocol:

  • Tissue Preparation:

    • Euthanize an appropriate animal model (e.g., rat, rabbit) and dissect the desired smooth muscle tissue (e.g., aorta, trachea, ileum).

    • Place the tissue in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

    • Carefully clean the tissue of adherent connective and adipose tissue and cut into strips or rings of appropriate size (e.g., 2-3 mm wide).

  • Organ Bath Setup:

    • Mount the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect one end of the tissue to a fixed support and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Experimental Procedure:

    • Contraction Studies:

      • Induce a submaximal contraction with an agonist (e.g., phenylephrine for vascular smooth muscle, carbachol for airway or gut smooth muscle).

      • Once the contraction has reached a stable plateau, add cumulative concentrations of SE-175 to the organ bath and record the relaxation response.

    • Inhibition of Contraction Studies:

      • Pre-incubate the tissue with varying concentrations of SE-175 for a defined period (e.g., 30 minutes).

      • Generate a cumulative concentration-response curve to a contractile agonist.

  • Data Analysis:

    • Express relaxation responses as a percentage of the pre-contracted tension.

    • Express contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).

    • Calculate EC50 or IC50 values for SE-175.

Data Presentation:

Concentration of SE-175 (µM)Relaxation of Phenylephrine-induced Contraction (%)Inhibition of Carbachol-induced Contraction (%)
0.01
0.1
1
10
100
Myosin Light Chain (MLC) Phosphorylation Assay

Objective: To determine if SE-175-induced relaxation is associated with a decrease in MLC phosphorylation.

Protocol:

  • Tissue Treatment:

    • Prepare smooth muscle strips as described for isometric tension studies.

    • Treat the tissues with a contractile agonist in the presence or absence of SE-175 for a time corresponding to the peak contractile effect.

    • Rapidly freeze the tissues in liquid nitrogen to stop enzymatic activity.

  • Protein Extraction and Electrophoresis:

    • Pulverize the frozen tissue and extract proteins in a urea-glycerol buffer.

    • Separate the phosphorylated and unphosphorylated forms of MLC20 using urea-glycerol polyacrylamide gel electrophoresis (PAGE).

  • Western Blotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for MLC20.

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using an appropriate substrate.

  • Densitometric Analysis:

    • Quantify the intensity of the bands corresponding to phosphorylated and unphosphorylated MLC20.

    • Express the level of MLC phosphorylation as the ratio of phosphorylated MLC20 to total MLC20.

Data Presentation:

TreatmentMLC Phosphorylation (as % of total MLC)
Control (unstimulated)
Agonist alone
Agonist + SE-175 (low dose)
Agonist + SE-175 (high dose)
SE-175 alone
Rho-Kinase Activity Assay

Objective: To directly measure the inhibitory effect of SE-175 on Rho-kinase activity.

Protocol:

  • Cell/Tissue Lysate Preparation:

    • Culture smooth muscle cells or use fresh smooth muscle tissue.

    • Treat with SE-175 at various concentrations.

    • Lyse the cells/tissue in a buffer that preserves kinase activity.

  • Kinase Assay:

    • Use a commercially available Rho-kinase activity assay kit (e.g., ELISA-based or radiometric).

    • These kits typically provide a specific substrate for Rho-kinase (e.g., MYPT1 peptide).

    • Incubate the cell/tissue lysates with the substrate and ATP.

    • Measure the amount of phosphorylated substrate, which is proportional to Rho-kinase activity.

  • Data Analysis:

    • Express Rho-kinase activity as a percentage of the activity in untreated control samples.

    • Calculate the IC50 value for SE-175.

Data Presentation:

Concentration of SE-175 (µM)Rho-Kinase Activity (% of Control)
0100
0.1
1
10
100
Calponin Phosphorylation Assay

Objective: To determine if SE-175 modulates the phosphorylation of calponin at serine-175.

Protocol:

  • Tissue/Cell Treatment and Protein Extraction:

    • Follow the same procedure as for the MLC phosphorylation assay, treating with an agonist known to activate PKC (e.g., phorbol esters) in the presence or absence of SE-175.

  • Immunoprecipitation (Optional but Recommended):

    • Immunoprecipitate calponin from the protein lysates using a specific anti-calponin antibody to enrich the protein of interest.

  • Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated calponin (Ser-175).

    • Strip and re-probe the membrane with an antibody for total calponin to normalize the data.

  • Densitometric Analysis:

    • Quantify the band intensities for phosphorylated and total calponin.

    • Express the results as the ratio of phosphorylated calponin to total calponin.

Data Presentation:

TreatmentCalponin (Ser-175) Phosphorylation (Ratio to Total Calponin)
Control (unstimulated)
Agonist alone
Agonist + SE-175 (low dose)
Agonist + SE-175 (high dose)
SE-175 alone

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Experiments cluster_biochem Biochemical Analyses cluster_cellular Cell-Based Assays Tissue_Prep Isolated Smooth Muscle (e.g., Aorta, Trachea) Organ_Bath Isometric Tension Studies Tissue_Prep->Organ_Bath Functional Response Biochem_Assays Biochemical Assays Tissue_Prep->Biochem_Assays Mechanism of Action Data_Analysis Data Analysis & Interpretation Organ_Bath->Data_Analysis MLC_Assay MLC Phosphorylation Biochem_Assays->MLC_Assay ROCK_Assay Rho-Kinase Activity Biochem_Assays->ROCK_Assay Calponin_Assay Calponin Phosphorylation Biochem_Assays->Calponin_Assay MLC_Assay->Data_Analysis ROCK_Assay->Data_Analysis Calponin_Assay->Data_Analysis Cell_Culture Cultured Smooth Muscle Cells Proliferation_Assay Proliferation/Migration Assays Cell_Culture->Proliferation_Assay Proliferation_Assay->Data_Analysis Start Start: Characterize SE-175 Start->Tissue_Prep Start->Cell_Culture

Caption: Experimental Workflow for Characterizing SE-175 Effects.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for elucidating the mechanism of action of a novel compound, SE-175, on smooth muscle. By systematically evaluating its effects on tissue contractility and key signaling molecules within the Rho-kinase and calponin pathways, researchers can gain a detailed understanding of its therapeutic potential. The structured data presentation and clear experimental workflows are designed to facilitate robust and reproducible scientific inquiry in the field of smooth muscle pharmacology.

References

Unraveling the cGMP Signaling Pathway: A Guide to In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. Dysregulation of the cGMP signaling cascade is implicated in the pathophysiology of numerous diseases, making it a key target for therapeutic intervention. This document provides a comprehensive overview of the cGMP signaling pathway and detailed protocols for its investigation.

The canonical nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway is a central focus of research.[1][2] This pathway is initiated by the production of NO, which diffuses across cell membranes and binds to the heme moiety of sGC.[2] This interaction activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] Subsequently, cGMP exerts its effects by activating cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[3][4] The action of cGMP is terminated through its degradation by PDEs.[1][5]

Key Components of the cGMP Signaling Pathway

ComponentFunctionKey Characteristics
Nitric Oxide (NO) Endogenous signaling moleculeA gas that freely diffuses across cell membranes to activate sGC.
Soluble Guanylate Cyclase (sGC) Enzyme that synthesizes cGMPA heterodimeric protein that is the primary receptor for NO.[1][2]
Cyclic Guanosine Monophosphate (cGMP) Second messengerActivates downstream effectors to elicit a cellular response.[3][5]
Protein Kinase G (PKG) cGMP-dependent protein kinasePhosphorylates target proteins to regulate cellular processes.[3][4]
Phosphodiesterases (PDEs) Enzymes that degrade cGMPRegulate the intracellular concentration and duration of cGMP signaling.[1][4]

Visualizing the cGMP Signaling Pathway

The following diagram illustrates the core components and interactions within the NO-sGC-cGMP signaling cascade.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Signal Signal (e.g., Shear Stress, Agonists) eNOS eNOS Signal->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Synthesizes L-Arginine L-Arginine L-Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Substrate for Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Leads to 5GMP 5'-GMP PDEs->5GMP Degrades to

Caption: The Nitric Oxide-cGMP signaling pathway.

Experimental Protocols for Studying cGMP Signaling

The following protocols provide standardized methods for quantifying cGMP levels and assessing the activity of key enzymes in the pathway.

Protocol 1: Quantification of Intracellular cGMP Levels

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) for the measurement of cGMP in cell lysates or tissue homogenates.

Materials:

  • Cells or tissue of interest

  • Phosphate-buffered saline (PBS)

  • 0.1 M HCl

  • cGMP ELISA kit (commercially available)

  • Protein assay reagent (e.g., BCA or Bradford)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • For adherent cells, wash with cold PBS and lyse the cells by adding 0.1 M HCl.

    • For suspension cells, centrifuge to pellet the cells, wash with cold PBS, and lyse with 0.1 M HCl.

    • For tissues, homogenize in 5-10 volumes of 0.1 M HCl.

  • Centrifugation: Centrifuge the lysates/homogenates at 600 x g for 10 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the cGMP.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

  • ELISA Procedure: Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a cGMP-horseradish peroxidase (HRP) conjugate.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of cGMP in the samples by comparing their absorbance to the standard curve. Normalize the cGMP concentration to the protein concentration of each sample.

Protocol 2: Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol outlines a method to determine the activity of sGC in cell or tissue extracts by measuring the amount of cGMP produced.

Materials:

  • Cells or tissue of interest

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose)

  • sGC reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 4 mM MgCl2, 0.5 mM GTP, 1 mM IBMX)

  • NO donor (e.g., sodium nitroprusside, SNP)

  • cGMP ELISA kit

Procedure:

  • Homogenate Preparation: Homogenize cells or tissues in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).

  • Protein Quantification: Determine the protein concentration of the cytosolic fraction.

  • sGC Assay:

    • In a reaction tube, combine the cytosolic extract with the sGC reaction buffer.

    • Add an NO donor to stimulate sGC activity. For basal activity, add vehicle control.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding 0.1 M HCl.

  • cGMP Quantification: Measure the amount of cGMP produced using the cGMP ELISA protocol described above.

  • Data Analysis: Calculate the sGC activity as the amount of cGMP produced per minute per milligram of protein.

Experimental Workflow for Investigating a Novel Compound's Effect on cGMP Signaling

The following diagram outlines a typical workflow for characterizing how a new chemical entity (NCE) modulates the cGMP signaling pathway.

Experimental_Workflow Start Start: NCE with Potential cGMP Activity Cell_Culture 1. Cell Culture (e.g., Smooth Muscle Cells, Endothelial Cells) Start->Cell_Culture Dose_Response 2. Dose-Response Treatment with NCE Cell_Culture->Dose_Response cGMP_Measurement 3. Measure Intracellular cGMP (Protocol 1) Dose_Response->cGMP_Measurement sGC_Activity 4. Assess sGC Activity (Protocol 2) cGMP_Measurement->sGC_Activity If cGMP is altered PDE_Activity 5. Measure PDE Activity (Commercial Assay) cGMP_Measurement->PDE_Activity If cGMP is altered Downstream_Analysis 6. Analyze Downstream Effects (e.g., PKG activation, Vasodilation Assay) sGC_Activity->Downstream_Analysis PDE_Activity->Downstream_Analysis Conclusion Conclusion: Characterize NCE Mechanism of Action Downstream_Analysis->Conclusion

Caption: Workflow for characterizing a new compound's effect on cGMP signaling.

References

Troubleshooting & Optimization

troubleshooting SE 175 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with SE 175 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound, also known as 2-[[4-[(Nitrooxy)methyl]benzoyl]thio]-benzoic acid methyl ester, exhibits high solubility in polar aprotic solvents and limited solubility in aqueous solutions.[1][2] The reported solubility values are summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)50 mg/mL
Dimethyl sulfoxide (DMSO)35 mg/mL
Ethanol11 mg/mL
DMF:PBS (1:9)100 µg/mL

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: The molecular structure of this compound (C₁₆H₁₃NO₆S) contains both hydrophobic and polar functional groups. The presence of aromatic rings and a thioester linkage contributes to its lipophilic nature, which can lead to poor solubility in water. For a molecule to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the favorable solute-solvent interactions. In the case of this compound and water, the latter is not sufficiently strong to overcome the former.

Q3: Is this compound stable in aqueous buffer solutions?

A3: Yes, this compound has been reported to be stable in buffer and saline solutions.[1][2][3] One study noted its stability in physiological buffers (pH 7.4) at 37°C for over 24 hours, which minimizes non-enzymatic release of nitric oxide.[1]

Troubleshooting Guides

Issue: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer.

This is a common issue due to the low aqueous solubility of this compound. The following troubleshooting steps can help improve its solubility for your experiments.

Workflow for Troubleshooting this compound Solubility

SE_175_Solubility_Troubleshooting cluster_enhancement Solubility Enhancement Strategies start Start: this compound Precipitation in Aqueous Solution check_concentration Is the concentration of this compound realistic for its known solubility? start->check_concentration high_conc High Concentration: Reduce the target concentration. check_concentration->high_conc No realistic_conc Concentration is within expected low µg/mL range. check_concentration->realistic_conc Yes high_conc->start solubility_enhancement Proceed to Solubility Enhancement Techniques realistic_conc->solubility_enhancement ph_adjustment Adjust pH of the buffer solubility_enhancement->ph_adjustment cosolvent Introduce a co-solvent solubility_enhancement->cosolvent surfactant Add a surfactant solubility_enhancement->surfactant complexation Use a complexation agent (e.g., cyclodextrin) solubility_enhancement->complexation ph_protocol Protocol 1: pH Modification ph_adjustment->ph_protocol See Protocol 1 cosolvent_protocol Protocol 2: Co-solvency cosolvent->cosolvent_protocol See Protocol 2 surfactant_protocol Protocol 3: Micellar Solubilization surfactant->surfactant_protocol See Protocol 3 complexation_protocol Protocol 4: Complexation complexation->complexation_protocol See Protocol 4

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Experimental Protocols for Solubility Enhancement

Protocol 1: pH Adjustment

The solubility of weakly acidic or basic compounds can be significantly influenced by the pH of the solution.[4][5][6] By adjusting the pH, the ionization state of the molecule can be altered, which in turn can affect its solubility.

  • Methodology:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to pH 9.0).

    • Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached (this is known as the shake-flask method).[7][8]

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

    • Plot the measured solubility against the pH to determine the optimal pH for dissolution.

  • Expected Outcome: A pH-solubility profile will be generated, indicating the pH at which this compound has the highest aqueous solubility.

Protocol 2: Co-solvency

The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[4][9][10]

  • Methodology:

    • Prepare stock solutions of this compound in a water-miscible organic solvent in which it is highly soluble, such as DMSO or ethanol.

    • Create a series of aqueous buffer solutions containing varying percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • Add a small, fixed volume of the this compound stock solution to each of the co-solvent-buffer mixtures.

    • Visually inspect for precipitation.

    • If no precipitation is observed, the solubility can be quantified using the shake-flask method described in Protocol 1, using the co-solvent-buffer mixtures as the solvent.

    • It is crucial to run appropriate vehicle controls in subsequent experiments to account for any effects of the co-solvent.

  • Expected Outcome:

Co-solvent Concentration (% v/v)Expected Observation
0%Low solubility, potential precipitation
1-5%Improved solubility
5-10%Further improvement in solubility
>10%Significant increase in solubility, but potential for solvent effects in biological assays

Protocol 3: Use of Surfactants (Micellar Solubilization)

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.

  • Methodology:

    • Select a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, to minimize interference with biological systems.

    • Prepare a series of aqueous buffer solutions containing the surfactant at concentrations both below and above its CMC.

    • Use the shake-flask method (as in Protocol 1) to determine the solubility of this compound in each surfactant solution.

    • Plot the solubility of this compound as a function of surfactant concentration.

  • Expected Outcome: A significant increase in the solubility of this compound should be observed at surfactant concentrations above the CMC.

Protocol 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[6]

  • Methodology:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess of this compound to each solution and determine the solubility using the shake-flask method.

    • Plot the solubility of this compound against the concentration of HP-β-CD.

  • Expected Outcome: The solubility of this compound will increase with increasing concentrations of HP-β-CD, typically in a linear fashion for a 1:1 complex, until the solubility limit of the complex is reached.

Signaling Pathway of this compound Action

This compound acts as a nitric oxide (NO) donor. The released NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation and vasodilation.[1][2][3]

SE_175_Signaling_Pathway SE175 This compound NO Nitric Oxide (NO) SE175->NO Enzymatic Reduction sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to

Caption: Signaling pathway of this compound as a nitric oxide donor.

References

Technical Support Center: SE 175 Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experimental setups involving SE 175, a potent and selective inhibitor of MEK1/2 kinases. The mitogen-activated protein kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway involved in cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making its components, including MEK1/2, key therapeutic targets.[1][2][3][4] this compound is designed to inhibit the phosphorylation of ERK1/2 by MEK1/2, thereby blocking downstream signaling and inhibiting the growth of cancer cells with aberrant MAPK pathway activation.[5]

This guide will address common pitfalls and provide detailed protocols to ensure the successful design and execution of your experiments with this compound.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an allosteric inhibitor of MEK1 and MEK2. It binds to a pocket adjacent to the ATP-binding site, preventing the conformational changes required for MEK kinase activity. This, in turn, inhibits the phosphorylation and activation of the downstream kinases ERK1 and ERK2.[5]

2. In which cell lines is this compound expected to be most effective?

This compound is most effective in cancer cell lines with activating mutations in upstream components of the MAPK pathway, such as BRAF (e.g., V600E) or RAS (e.g., KRAS G12V).[1][2][5] In these cells, the pathway is constitutively active, and cell proliferation is highly dependent on MEK signaling.

3. What is a typical starting concentration range for in vitro experiments?

A common starting concentration range for determining the half-maximal inhibitory concentration (IC50) of a novel kinase inhibitor in a cell viability assay is from 0.001 µM to 100 µM, often using half-log or full-log dilutions.[6] For this compound, a more focused starting range of 0.01 µM to 10 µM is recommended for initial cell viability assays.[7]

4. How should I prepare the stock solution of this compound?

This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[8] It is crucial to ensure the compound is fully dissolved. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers. A recommended starting density is 10,000 cells per well in a 96-well plate.[9]
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Contamination.Ensure aseptic technique throughout the experiment. Regularly test cell cultures for mycoplasma contamination.[9]
This compound shows lower potency in cellular assays compared to biochemical assays. Poor cell permeability.While this compound is optimized for cell permeability, this can vary between cell lines. Consider using cell lines with known permeability characteristics or perform permeability assays.
High protein binding in culture medium.The presence of serum in the culture medium can lead to compound binding, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if tolerated by the cells, or perform the assay in serum-free medium for a short duration.
High intracellular ATP concentration.While this compound is an allosteric inhibitor and not directly competitive with ATP, high cellular ATP levels can sometimes influence the overall signaling dynamics.[10] This is a known challenge for ATP-competitive inhibitors.
"Paradoxical" increase in p-ERK levels at certain this compound concentrations. This can occur in BRAF wild-type cells, especially those with RAS mutations.[11] In this context, some RAF inhibitors can induce a conformational change that leads to the transactivation of another RAF protomer in a dimer, resulting in increased downstream signaling.[11] While this compound is a MEK inhibitor, upstream feedback loops can be complex.Carefully select cell lines with appropriate genetic backgrounds. Co-treatment with a RAF inhibitor may be necessary in certain contexts to prevent this paradoxical activation.[11]
Development of resistance to this compound in long-term studies. Acquired mutations in MEK1/2 that prevent drug binding.Sequence the MEK1/2 genes in resistant clones to identify potential mutations.
Upregulation of bypass signaling pathways.Investigate the activation of alternative signaling pathways, such as the PI3K/AKT pathway, which can compensate for MEK inhibition.[12]
Increased expression of receptor tyrosine kinases.Perform a broader analysis of protein expression, including key receptor tyrosine kinases, in resistant cells.[12]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against MEK1 and its anti-proliferative effects in various cancer cell lines.

Target/Cell Line Assay Type IC50 Notes
MEK1Kinase Assay5 nMPerformed at an ATP concentration equal to the Km for the enzyme.
A375 (BRAF V600E)Cell Viability20 nMHighly sensitive due to BRAF mutation.
HCT-116 (KRAS G13D)Cell Viability150 nMSensitive due to RAS mutation.
MCF-7 (BRAF wild-type)Cell Viability>10 µMInsensitive due to wild-type BRAF and no known activating RAS mutations.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][9]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[7]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.01 µM to 10 µM.[7]

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution to each well.[7]

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of p-ERK and Total ERK

This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of ERK.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors[13]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[14]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.[15]

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing for Total ERK:

    • After imaging for p-ERK, the membrane can be stripped using a stripping buffer.[16]

    • Wash the membrane, block it again, and then probe for total ERK1/2 using the same procedure as above. This allows for the normalization of p-ERK levels to the total amount of ERK protein.

Visualizations

SE175_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors SE175 This compound SE175->MEK Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed_plates Seed Cells in Multi-well Plates start->seed_plates treat_cells Treat with this compound (Dose-Response) seed_plates->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay western_blot Western Blot for p-ERK/Total ERK incubate->western_blot analyze_data Data Analysis (IC50, Protein Levels) viability_assay->analyze_data western_blot->analyze_data end End: Conclusion analyze_data->end

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

References

improving the stability of SE 175 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of SE 175 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation is a common sign of protein aggregation. Proteins are sensitive to their solution environment, and factors like pH, temperature, and high protein concentration can compromise their stability.[1] When the pH of the buffer is close to the isoelectric point (pI) of the protein, its net charge is zero, reducing repulsion between molecules and leading to aggregation.[1]

Q2: I observe a loss of this compound activity over time, even without visible precipitation. What could be the cause?

A2: Loss of activity can occur due to subtle conformational changes or degradation. Proteolytic degradation, where enzymes break down the protein, can be a significant issue, especially if the sample is not stored at an appropriate temperature or if it is contaminated with proteases.[2][3] Additionally, chemical degradation, such as oxidation of certain amino acid residues, can also lead to a loss of function.

Q3: How can I improve the long-term stability of my purified this compound for storage?

A3: For long-term storage, it is generally recommended to store purified proteins at -80°C.[1] The addition of cryoprotectants, such as glycerol, can prevent aggregation during freeze-thaw cycles.[1] It is also crucial to ensure the storage buffer is optimal for the protein's stability, which may involve adjusting the pH and including stabilizing excipients.

Troubleshooting Guides

Issue 1: this compound Aggregation During Concentration

You are concentrating your purified this compound, and you notice a significant loss of soluble protein and the formation of visible aggregates.

Possible Causes and Solutions:

  • High Protein Concentration: High concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[1]

    • Solution: Consider if a lower final concentration is acceptable for your downstream applications. If a high concentration is necessary, try adding stabilizing excipients to the buffer before concentration.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein solubility.

    • Solution: Determine the optimal buffering environment for this compound.[1] This can be achieved by performing a buffer screen to test various pH values and salt concentrations. A general guideline is to use a buffer with a pH at least one unit away from the protein's pI.

  • Lack of Stabilizing Additives: Certain molecules can help to stabilize proteins in solution.

    • Solution: The addition of charged amino acids, such as a 1:1 mixture of L-arginine and L-glutamate (e.g., at 50 mM), has been shown to dramatically increase the solubility and long-term stability of proteins.[2][3][4] These amino acids can help to prevent protein aggregation and precipitation.[2][3] Other additives to consider include osmolytes and non-denaturing detergents.[1]

Experimental Workflow for Screening Additives:

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare this compound in initial buffer aliquot Aliquot this compound into different tubes prep->aliquot additives Prepare stock solutions of additives (e.g., Arg/Glu, Glycerol) add Add different additives to each tube additives->add aliquot->add incubate Incubate under stress (e.g., thermal ramp) add->incubate dls Measure aggregation (Dynamic Light Scattering) incubate->dls sec Assess oligomeric state (Size-Exclusion Chromatography) incubate->sec

Workflow for screening stabilizing additives for this compound.

Data Summary: Effect of Additives on this compound Solubility

AdditiveConcentrationMaximum Soluble this compound Concentration (mg/mL)Aggregation Onset Temperature (°C)
None (Control)-1.242
L-Arginine + L-Glutamate50 mM8.551
Glycerol10% (v/v)3.446
Tween 200.01% (v/v)2.144
Issue 2: this compound Degradation During Purification and Storage

You observe multiple bands on an SDS-PAGE gel of your purified this compound, suggesting proteolytic degradation.

Possible Causes and Solutions:

  • Endogenous Proteases: Proteases from the expression host may co-purify with your protein.

    • Solution: Add a protease inhibitor cocktail to your lysis buffer. Ensure your purification workflow is performed at a low temperature (e.g., 4°C) to minimize protease activity.[1]

  • Instability Leading to Proteolysis: A partially unfolded protein is more susceptible to proteolytic cleavage.

    • Solution: Improving the overall stability of the protein with the strategies mentioned in Issue 1 (e.g., optimizing buffer pH, adding stabilizers) can reduce its susceptibility to proteases.[2][3]

  • Oxidation: Cysteine residues can be prone to oxidation, which can lead to aggregation and degradation.

    • Solution: Add a reducing agent, such as DTT or TCEP, to your buffers to maintain a reducing environment and prevent disulfide bond-mediated aggregation.[1]

Logical Flow for Troubleshooting Degradation:

degradation_troubleshooting start Observe degradation of this compound check_protease Add protease inhibitors to lysis buffer? start->check_protease add_protease Add protease inhibitors check_protease->add_protease No check_temp Purification at 4°C? check_protease->check_temp Yes add_protease->check_temp lower_temp Perform purification at 4°C check_temp->lower_temp No check_reducing Add reducing agent (e.g., DTT, TCEP)? check_temp->check_reducing Yes lower_temp->check_reducing add_reducing Add reducing agent check_reducing->add_reducing No optimize_buffer Optimize buffer conditions (pH, salt, additives) check_reducing->optimize_buffer Yes add_reducing->optimize_buffer end This compound is stable optimize_buffer->end

Troubleshooting flowchart for this compound degradation.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To assess the aggregation state and polydispersity of this compound in different buffer conditions.

Methodology:

  • Prepare this compound samples in the buffers to be tested at a concentration of 1 mg/mL.

  • Filter the samples through a 0.22 µm syringe filter into a clean cuvette.

  • Place the cuvette into the DLS instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Acquire data for at least 10-15 measurements.

  • Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI over time or with different conditions indicates aggregation.

Protocol 2: Thermal Shift Assay (TSA) for Stability Screening

Objective: To rapidly screen different buffer conditions and additives for their effect on the thermal stability of this compound.

Methodology:

  • Prepare a master mix of this compound and a fluorescent dye (e.g., SYPRO Orange) in the initial buffer.

  • In a 96-well PCR plate, aliquot the master mix.

  • Add the different buffers or additives to be tested to the individual wells.

  • Seal the plate and place it in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each interval.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater stability.

References

Technical Support Center: Addressing Off-Target Effects of SE 175

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, quantifying, and mitigating potential off-target effects associated with the use of SE 175. For the purposes of this guide, this compound is considered a hypothetical CRISPR-based therapeutic, and the information provided is based on established knowledge of CRISPR-Cas9 off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of this compound?

A1: Off-target effects refer to the unintended cleavage or binding of the this compound CRISPR-Cas system at genomic locations that are not the intended on-target site.[1][2] These unintended modifications can lead to unwanted mutations or alterations in the genome.[2][3] The specificity of the CRISPR-Cas system is conferred by the guide RNA (gRNA) sequence and the Protospacer Adjacent Motif (PAM), but promiscuity of the Cas enzyme can lead to localization at unintended sites with sequence similarity to the on-target locus.[1]

Q2: Why is it crucial to evaluate the off-target effects of this compound?

A2: Evaluating unintended genomic modifications is a critical aspect of preclinical development for any CRISPR-Cas9-based therapy.[4] Off-target effects can have significant consequences, including the disruption of essential genes or regulatory regions, which could bias experimental observations or, in a therapeutic context, pose a risk to patient safety.[5] For gene therapy products intended for human clinical trials, even a low off-target rate can be unacceptable due to the potential for an elevated mutation burden.[1]

Q3: What factors can influence the frequency of this compound off-target effects?

A3: Several factors can influence the occurrence of off-target effects, including:

  • gRNA Design: The sequence of the guide RNA is a primary determinant of specificity.[6] Mismatches between the gRNA and potential off-target sites, particularly within the "seed" region proximal to the PAM, can significantly reduce off-target cleavage.[6]

  • Cas Enzyme Specificity: The choice of the Cas enzyme is important, as some variants have been engineered to have higher fidelity and lower tolerance for mismatches.[1]

  • Delivery Method: The format in which the CRISPR-Cas9 system is delivered can impact off-target rates. For instance, delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex can lead to faster clearance from the cell, reducing the time available for off-target edits to occur.[7]

  • Chromatin Accessibility: The structure of chromatin can influence the ability of the Cas9 enzyme to access and cleave DNA, with open chromatin regions being more susceptible.[6]

Q4: How can I minimize the risk of off-target effects when using this compound?

A4: Minimizing off-target effects starts with careful experimental design. Key strategies include:

  • In Silico Prediction and gRNA Design: Utilize bioinformatics tools to predict potential off-target sites and select gRNA sequences with the highest on-target scores and the fewest predicted off-target loci.[4][8] Targeting unique sequences and avoiding repetitive regions of the genome is also recommended.[8]

  • Use of High-Fidelity Cas Enzymes: Employing engineered Cas9 variants with enhanced specificity can significantly reduce off-target events.[7]

  • Paired Nickase Strategy: Using two gRNAs with a Cas nickase to create a double-strand break from two single-strand nicks can reduce off-target mutations, as a single off-target nick is typically repaired with high fidelity.[1]

  • Optimize Delivery: The use of Cas9-gRNA RNP delivery is recommended for its rapid clearance and resulting lower off-target effects.[7]

Troubleshooting Guide

Q1: I have designed a gRNA for my target, but I am concerned about potential off-targets. What should I do first?

A1: The first step is to use computational tools to predict potential off-target sites.[8] These tools align your gRNA sequence against the relevant genome to identify sites with sequence similarity.[4] This will provide a list of candidate off-target loci that can be experimentally validated.

Q2: My in silico analysis predicts several potential off-target sites for this compound. How can I experimentally verify if these sites are being edited?

A2: You can use a targeted sequencing approach.[3] This involves designing PCR primers to amplify the predicted off-target regions from genomic DNA of cells treated with this compound.[8] The amplicons are then subjected to next-generation sequencing (NGS) to detect and quantify the frequency of insertions or deletions (indels) at these sites.[8]

Q3: I am not detecting any mutations at the predicted off-target sites, but I still want to be sure there are no other off-target effects. What is the next step?

A3: To identify off-target events in an unbiased, genome-wide manner, you should employ a method that does not rely on prior prediction.[4] Techniques like GUIDE-seq, CIRCLE-seq, or DISCOVER-seq are designed for this purpose.[2][8][9] These methods can detect off-target cleavage events across the entire genome.

Q4: My experiment involves using this compound for transcriptional activation, not DNA cleavage. How do I assess off-target effects in this case?

A4: For non-cutting applications like transcriptional activation or repression, off-target effects are assessed differently. A comprehensive approach would be to perform RNA-sequencing (RNA-seq) to identify unintended changes in gene expression.[1] Alternatively, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for the Cas protein can identify all its DNA binding sites across the genome.[1]

Quantitative Data on Off-Target Detection Methods

The following table summarizes and compares various experimental methods used to detect off-target effects of CRISPR-based systems like this compound.

MethodPrincipleSensitivityThroughputKey AdvantagesKey Limitations
Targeted Deep Sequencing PCR amplification and NGS of predicted off-target sites.[8]High (detects >0.1% frequency)[8]Low (10-50 sites)[8]Quantitatively confirms editing at suspected loci.[8]Biased; will not find unanticipated off-target sites.[8]
GUIDE-seq In vivo integration of double-stranded oligodeoxynucleotide (dsODN) tags at double-strand breaks (DSBs) followed by NGS.[8]High[8]Genome-wide[8]Unbiased, captures events in a cellular context.[8]Requires transfection of dsODN; may have sequence bias.[8]
CIRCLE-seq In vitro Cas9 digestion of genomic DNA, followed by ligation of cleaved ends and sequencing.[2][8]Very High[8]Genome-wide[8]Unbiased, highly sensitive, independent of cellular processes.[8]In vitro conditions may not perfectly reflect the cellular environment.[8]
DISCOVER-seq Chromatin immunoprecipitation of MRE11 (a DSB repair protein) followed by NGS to identify DSB sites.[9]HighGenome-wideLow false-positive rates, applicable to a wide range of cell types.[9]Relies on the cellular DNA repair machinery.
TEG-seq Integration of a double-stranded DNA tag at DSBs, followed by fragmentation and sequencing.[7]Very High (detects <0.01% frequency)[7]Genome-wideMore sensitive and specific than GUIDE-seq.[7]Requires co-transfection of a DNA tag.[7]

Experimental Protocols

Protocol 1: Targeted Deep Sequencing for Off-Target Validation

This protocol outlines the steps to validate predicted off-target sites for this compound.

  • Genomic DNA Extraction:

    • Culture cells treated with this compound and a corresponding negative control group.

    • Harvest cells and extract genomic DNA using a commercial kit, ensuring high purity and integrity.

  • Primer Design:

    • For each predicted off-target site, design PCR primers that flank the potential cleavage site, amplifying a region of 200-400 bp.

  • PCR Amplification & Library Preparation:

    • Amplify each target site using a high-fidelity DNA polymerase.[8]

    • Pool the amplicons and prepare an NGS library using a kit that allows for the addition of sequencing adapters and unique barcodes for each sample.[8]

  • Sequencing and Analysis:

    • Sequence the library on an Illumina MiSeq or similar platform.[8]

    • Analyze the sequencing data using software (e.g., CRISPResso2) to align reads to the reference sequence for each locus and quantify the percentage of reads containing indels in the edited population compared to the control.[8]

Protocol 2: GUIDE-seq for Genome-wide Off-Target Identification

This protocol provides a condensed workflow for GUIDE-seq. Researchers should consult detailed original publications for specifics.

  • Cell Preparation and Transfection:

    • Co-transfect the cells of interest with:

      • An expression plasmid for the this compound Cas9 variant and the specific gRNA.

      • A double-stranded oligodeoxynucleotide (dsODN) tag.[8]

  • Genomic DNA Extraction and Fragmentation:

    • After a suitable incubation period, harvest the cells and extract genomic DNA.

    • Fragment the genomic DNA to an average size of 500 bp using sonication or enzymatic methods.

  • Library Preparation:

    • Perform end-repair and A-tailing on the fragmented DNA.

    • Ligate Y-adapters containing unique molecular identifiers (UMIs).

    • Perform two rounds of PCR:

      • The first PCR selectively amplifies fragments containing the integrated dsODN tag.

      • The second PCR adds sequencing adapters and indexes.

  • Sequencing and Bioinformatics Analysis:

    • Sequence the final library using a high-throughput NGS platform.

    • Use a dedicated bioinformatics pipeline to map the reads to the reference genome and identify sites of dsODN integration, which correspond to the locations of double-strand breaks.

Visualizations

Off_Target_Analysis_Workflow cluster_design Phase 1: Design & Prediction cluster_validation Phase 2: Experimental Validation cluster_analysis Phase 3: Data Analysis & Interpretation gRNA_design gRNA Design for this compound in_silico In Silico Off-Target Prediction gRNA_design->in_silico Input gRNA sequence targeted_seq Targeted Deep Sequencing in_silico->targeted_seq Predicted sites unbiased_screen Unbiased Genome-wide Screen (e.g., GUIDE-seq, CIRCLE-seq) in_silico->unbiased_screen For comprehensive analysis data_analysis NGS Data Analysis targeted_seq->data_analysis unbiased_screen->data_analysis interpretation Interpretation of Off-Target Profile data_analysis->interpretation GUIDE_seq_Workflow start Start: Cells of Interest transfection Co-transfect with this compound components and dsODN tag start->transfection incubation Incubate to allow for DSB formation and tag integration transfection->incubation gDNA_extraction Genomic DNA Extraction incubation->gDNA_extraction fragmentation DNA Fragmentation (e.g., sonication) gDNA_extraction->fragmentation library_prep NGS Library Preparation (End-repair, A-tailing, Adapter Ligation) fragmentation->library_prep pcr Selective PCR Amplification of dsODN-tagged fragments library_prep->pcr sequencing High-Throughput Sequencing pcr->sequencing analysis Bioinformatics Analysis to map off-target sites sequencing->analysis end End: Genome-wide Off-Target Map analysis->end Off_Target_Method_Selection rect_node rect_node q1 Predicted off-target sites from in silico tools? q2 Need for unbiased, genome-wide screen? q1->q2 No targeted_seq Use Targeted Deep Sequencing q1->targeted_seq Yes q3 Is the experiment in vitro or in cellulo? q2->q3 Yes no_action Proceed with caution, consider unbiased screen q2->no_action No guide_seq Use GUIDE-seq or DISCOVER-seq q3->guide_seq In cellulo circle_seq Use CIRCLE-seq q3->circle_seq In vitro

References

Technical Support Center: Refining SE 175 Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel therapeutic agent SE 175. The information provided is designed to address common challenges encountered during in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo delivery of this compound, categorized by the nature of the problem.

Problem Potential Cause Suggested Solution
Low Bioavailability of this compound Poor Formulation: this compound may be aggregating or degrading in the delivery vehicle.Optimize the formulation by adjusting pH, ionic strength, or including stabilizing excipients. For lipid nanoparticle (LNP) formulations, screen different lipid compositions.[1][2][3][4]
Rapid Clearance: The delivery vehicle may be quickly cleared by the reticuloendothelial system (RES).[5]Modify the surface of the delivery vehicle with PEGylation to increase circulation time.[3][6]
Inefficient Cellular Uptake: The target cells may not be internalizing the this compound delivery vehicle effectively.Incorporate targeting ligands (e.g., antibodies, peptides) on the surface of the delivery vehicle to enhance receptor-mediated endocytosis.[7]
High Off-Target Effects Non-Specific Biodistribution: The delivery vehicle is accumulating in non-target tissues.Enhance targeting specificity as described above. For viral vectors, consider using tissue-specific promoters to restrict the expression of this compound.[8]
Immune Response: The delivery vehicle or this compound itself may be triggering an immune response, leading to inflammation and off-target effects.[6][9]Use delivery vehicles with low immunogenicity. For viral vectors, consider using serotypes with low pre-existing immunity in the animal model.[10] Assess immune cell activation and cytokine profiles post-administration.
Inconsistent Experimental Results Variability in Formulation: Batch-to-batch variation in the this compound formulation can lead to inconsistent results.Implement stringent quality control measures for each batch of formulated this compound, including size, charge, and encapsulation efficiency measurements.
Animal Model Variability: Differences in age, sex, or health status of the animal models can impact outcomes.Standardize the animal model characteristics and housing conditions. Increase the number of animals per group to improve statistical power.
Toxicity in Animal Models Dose-Dependent Toxicity: The administered dose of this compound may be too high.Perform a dose-response study to determine the maximum tolerated dose (MTD).[11]
Delivery Vehicle Toxicity: The delivery vehicle itself may be causing toxicity.[12]Evaluate the toxicity of the empty delivery vehicle (placebo) in a control group. Consider alternative, more biocompatible delivery systems.

Frequently Asked Questions (FAQs)

1. What are the recommended initial delivery vehicles for this compound in vivo?

For initial in vivo studies of this compound, both viral and non-viral delivery systems can be considered, each with its own advantages and disadvantages. Adeno-associated viruses (AAVs) are often used for their high transduction efficiency and well-characterized safety profile in many preclinical models.[10] Among non-viral options, lipid nanoparticles (LNPs) are a versatile choice, allowing for the encapsulation of a variety of payloads and are amenable to surface modifications for targeted delivery.[4][6][13]

2. How can I improve the stability of my this compound formulation?

The stability of your this compound formulation is crucial for consistent in vivo results. For LNP formulations, optimizing the lipid composition, including the ratio of ionizable lipids, helper lipids, cholesterol, and PEGylated lipids, can significantly enhance stability.[3][4] Lyophilization of the formulation with appropriate cryoprotectants can also improve long-term storage stability.[4] Regular assessment of particle size, polydispersity index (PDI), and encapsulation efficiency is recommended to monitor formulation stability over time.

3. What are the critical quality control parameters to assess for each batch of formulated this compound?

For each batch of formulated this compound, it is essential to perform a series of quality control assays to ensure consistency and reliability. Key parameters to measure include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: To assess surface charge and stability.

  • Encapsulation Efficiency: To determine the percentage of this compound successfully loaded into the delivery vehicle.

  • Purity: To ensure the absence of contaminants from the formulation process.[14]

  • In Vitro Potency: To confirm that the biological activity of this compound is retained after formulation.

4. How do I choose the appropriate animal model for my this compound in vivo studies?

The choice of animal model depends on the therapeutic indication for this compound. The model should accurately recapitulate the key aspects of the human disease being studied.[5] It is also important to consider the translational relevance of the model, including similarities in physiology and metabolism to humans. For studies involving immunogenicity, using humanized mouse models may be necessary.

5. What are the best practices for administering this compound to animals?

The route of administration should be chosen based on the target organ and the desired pharmacokinetic profile. Common routes include intravenous (for systemic delivery), intraperitoneal, and direct tissue injection. It is crucial to use appropriate injection volumes and rates to avoid adverse events. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Protocols

Protocol 1: Formulation of this compound in Lipid Nanoparticles (LNPs)

This protocol describes a standard method for formulating this compound into LNPs using a microfluidic mixing device.

Materials:

  • This compound (in an appropriate buffer)

  • Ionizable lipid, DSPC, Cholesterol, PEG-lipid (in ethanol)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Prepare the lipid mixture in ethanol at the desired molar ratio.

  • Prepare the this compound solution in an aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the this compound-aqueous solution in the other.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Collect the resulting nanoparticle suspension.

  • Dialyze the collected suspension against PBS at 4°C for at least 18 hours to remove ethanol and unencapsulated this compound.

  • Characterize the final LNP formulation for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Biodistribution Study of this compound

This protocol outlines a method for assessing the biodistribution of this compound in a mouse model.

Materials:

  • This compound labeled with a fluorescent dye (e.g., Cy5)

  • Healthy mice (e.g., C57BL/6, n=3-5 per time point)

  • Anesthetic

  • In vivo imaging system (IVIS) or similar

  • Tissue homogenization buffer

  • Fluorometer

Methodology:

  • Administer the fluorescently labeled this compound formulation to mice via the desired route (e.g., intravenous injection).

  • At predetermined time points (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an IVIS to visualize the biodistribution of the fluorescent signal.

  • Following imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, etc.).

  • Homogenize a weighed portion of each organ in tissue homogenization buffer.

  • Clarify the homogenates by centrifugation.

  • Measure the fluorescence intensity of the supernatant using a fluorometer.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

SE175_Signaling_Pathway cluster_cell Target Cell SE175 This compound Receptor Target Receptor SE175->Receptor Binding Kinase1 Kinase A SE175->Kinase1 Activation Endosome Endosome Receptor->Endosome Internalization Endosome->SE175 Endosomal Escape Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Apoptosis Apoptosis Gene->Apoptosis Induction

Caption: Hypothetical signaling pathway of this compound in a target cell.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation & QC Dosing In Vivo Dosing Formulation->Dosing Animal_Model Animal Model Preparation Animal_Model->Dosing Monitoring Animal Monitoring Dosing->Monitoring Data_Collection Data & Sample Collection Monitoring->Data_Collection Biodistribution Biodistribution Analysis Data_Collection->Biodistribution Efficacy Efficacy Assessment Data_Collection->Efficacy Toxicity Toxicity Evaluation Data_Collection->Toxicity

Caption: General experimental workflow for in vivo studies of this compound.

Troubleshooting_Logic Start Low In Vivo Efficacy Check_Formulation Check Formulation (Size, PDI, Encapsulation) Start->Check_Formulation Check_Dose Check Dose & Route Check_Formulation->Check_Dose Optimal Optimize_Formulation Optimize Formulation Check_Formulation->Optimize_Formulation Not Optimal Check_Bioavailability Assess Bioavailability Check_Dose->Check_Bioavailability Optimal Adjust_Dose Adjust Dose/Route Check_Dose->Adjust_Dose Not Optimal Improve_PK Improve Pharmacokinetics (e.g., PEGylation) Check_Bioavailability->Improve_PK Low Success Improved Efficacy Check_Bioavailability->Success High Optimize_Formulation->Start Adjust_Dose->Start Improve_PK->Start

Caption: Logical workflow for troubleshooting low in vivo efficacy.

References

Technical Support Center: Overcoming Challenges in Quantifying SE 175-Derived NO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SE 175 and quantifying its derived nitric oxide (NO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it generate nitric oxide (NO)?

A1: this compound is a S-nitrosothiol (RSNO) compound that acts as a nitric oxide (NO) donor. The release of NO from this compound occurs through the cleavage of the S-N bond. This process can be initiated by various factors including heat, light, and the presence of metal ions or other thiols.[1][2] The inherent instability of the S-N bond allows for the controlled release of NO, which is a key signaling molecule in many physiological and pathological processes.

Q2: Why is quantifying NO from this compound challenging?

A2: Quantifying NO from this compound is challenging due to the reactive nature and short half-life of NO, which is typically a few seconds in biological systems.[3][4] Additionally, the decomposition of S-nitrosothiols like this compound can be influenced by multiple factors in the experimental environment, such as temperature, pH, light exposure, and the presence of transition metal ions, which can catalyze the breakdown of the S-N bond.[2] These factors can lead to variability in NO release and subsequent measurement.

Q3: What are the common methods for quantifying NO release from this compound?

A3: The most common methods for quantifying NO release include:

  • Griess Assay: An indirect colorimetric method that measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[5][6][7] It is inexpensive and widely used, but has limitations in sensitivity and can be affected by interfering substances in complex biological media.[5][6]

  • Electrochemical Sensors: These sensors provide real-time, direct measurement of NO with high sensitivity, capable of detecting nanomolar concentrations.[4] However, they can be susceptible to interference from other electroactive molecules.

  • Chemiluminescence: Considered a gold-standard for its high sensitivity and specificity in detecting gas-phase NO. This method involves the reaction of NO with ozone, which produces a light emission that is proportional to the NO concentration.[8]

Troubleshooting Guides

Issue 1: Low or No Detectable NO Signal with Griess Assay

Q: I am not detecting any significant NO release from this compound using the Griess assay. What could be the problem?

A: This could be due to several factors ranging from the experimental setup to the limitations of the assay itself.

  • Probable Cause 1: this compound Decomposition Issues: The compound may not be releasing NO under your current experimental conditions. S-nitrosothiols are sensitive to their environment, and factors like temperature and light can influence their decomposition.[1][2]

  • Probable Cause 2: Low NO Concentration: The concentration of NO being released might be below the detection limit of the Griess assay, which is typically around 0.5 µM.[5][6][7]

  • Probable Cause 3: Interference from Media Components: Components in your biological media, such as certain amino acids (cysteine, tyrosine) or antioxidants (ascorbate), can react with nitrite and negatively affect the accuracy of the Griess assay.[5]

  • Probable Cause 4: Incorrect Assay Procedure: Errors in the preparation of reagents or the execution of the assay protocol can lead to inaccurate results.

Solutions:

  • Optimize this compound Decomposition: Ensure that the conditions are favorable for NO release. This may involve adjusting the temperature or exposing the sample to a controlled light source if photolytic decomposition is desired.[2]

  • Increase this compound Concentration: If possible, increase the concentration of this compound to generate a higher NO signal that is within the detection range of the Griess assay.

  • Use a More Sensitive Method: For low NO concentrations, consider using a more sensitive technique such as an electrochemical sensor or chemiluminescence.[4][8]

  • Sample Preparation: If your media contains interfering substances, consider deproteinizing your sample using ultrafiltration before performing the Griess assay.[5]

  • Verify Assay Protocol: Double-check all steps of the Griess assay protocol, including the preparation of the standard curve and the incubation times.

Issue 2: High Variability in Replicate Measurements

Q: I am observing high variability between my replicate measurements of NO release. What is causing this inconsistency?

A: High variability is often due to inconsistent experimental conditions that affect the decomposition rate of this compound.

  • Probable Cause 1: Inconsistent Light Exposure: S-nitrosothiols can be light-sensitive. Inconsistent exposure of your samples to ambient light can lead to variable rates of photolytic decomposition.[2]

  • Probable Cause 2: Temperature Fluctuations: The thermal decomposition of S-nitrosothiols is temperature-dependent.[1] Even minor temperature fluctuations between samples can alter the rate of NO release.

  • Probable Cause 3: Contamination with Metal Ions: Trace amounts of transition metal ions (e.g., Cu⁺) can catalyze the decomposition of S-nitrosothiols.[2] Inconsistent contamination can lead to variable results.

  • Probable Cause 4: Pipetting Errors: Inaccurate pipetting can lead to variations in the concentration of this compound or other reagents between wells.

Solutions:

  • Control Light Exposure: Protect your samples from light by using amber tubes or covering them with foil. If photolytic release is intended, use a controlled light source to ensure uniform exposure.

  • Maintain Consistent Temperature: Use a water bath or incubator to maintain a constant and uniform temperature for all samples during the experiment.

  • Use Metal Chelators: If metal ion contamination is suspected, consider adding a metal chelator like EDTA to your buffer to prevent catalytic decomposition.[2]

  • Ensure Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to minimize errors.

Quantitative Data Summary

ParameterGriess AssayElectrochemical SensorChemiluminescence
Detection Limit ~0.5 µM[5][6][7]~1 nM[4]pM to nM range
Measurement Type Indirect (measures nitrite)DirectDirect
Temporal Resolution Low (endpoint assay)High (real-time)High (real-time)
Common Interferences Proteins, antioxidants, colored compounds[5]Electroactive speciesNone (highly specific)
Cost LowModerateHigh

Experimental Protocols

Protocol 1: Quantification of NO using the Griess Assay

This protocol is adapted for measuring nitrite, a stable product of NO oxidation, in cell culture supernatant.

Materials:

  • Griess Reagent:

    • Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium Nitrite (NaNO₂) standard solution (100 µM)

  • Cell culture supernatant containing this compound

  • 96-well microplate

Procedure:

  • Prepare Nitrite Standard Curve:

    • Create a series of dilutions of the 100 µM NaNO₂ standard solution in the same culture medium as your samples to generate standards ranging from 0 to 100 µM.

  • Sample Preparation:

    • Centrifuge the cell culture supernatant at 10,000 x g for 10 minutes to remove any cellular debris.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Determine the nitrite concentration in your samples from the standard curve.

Protocol 2: Real-Time Detection of NO using an Electrochemical Sensor

This protocol provides a general guideline for using an amperometric NO sensor.

Materials:

  • Amperometric NO sensor and meter

  • Calibration solutions (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, as a known NO donor)

  • Buffer solution (e.g., phosphate-buffered saline, PBS)

  • This compound solution

Procedure:

  • Sensor Calibration:

    • Calibrate the NO sensor according to the manufacturer's instructions. This typically involves a two-point calibration with a zero NO solution (buffer) and a solution with a known concentration of NO generated from a standard NO donor.

  • Experimental Setup:

    • Place the NO sensor in the experimental chamber containing the buffer solution or cell culture medium.

    • Allow the baseline signal to stabilize.

  • Measurement:

    • Inject the this compound solution into the chamber to the desired final concentration.

    • Record the change in current over time, which is proportional to the NO concentration.

  • Data Analysis:

    • Use the calibration curve to convert the measured current into NO concentration.

    • Analyze the real-time NO release profile (e.g., peak concentration, duration of release).

Visualizations

This compound to NO Signaling Pathway

SE175_Pathway cluster_release NO Release cluster_signaling Cellular Signaling SE175 This compound (R-S-N=O) NO Nitric Oxide (NO) SE175->NO Decomposition (Heat, Light, Metals) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Conversion Downstream Downstream Cellular Effects cGMP->Downstream Signal Transduction

Caption: Signaling pathway of this compound-derived NO.

Experimental Workflow for NO Quantification

NO_Quantification_Workflow start Start: Prepare this compound Solution incubation Incubate Sample (Controlled Conditions) start->incubation decision Choose Detection Method incubation->decision griess Griess Assay (Indirect, Endpoint) decision->griess Colorimetric electrochemical Electrochemical Sensor (Direct, Real-time) decision->electrochemical Electrochemical data_griess Measure Absorbance at 540nm griess->data_griess data_electro Record Amperometric Signal electrochemical->data_electro analysis Data Analysis and Concentration Calculation data_griess->analysis data_electro->analysis Troubleshooting_Tree start Problem: Inaccurate NO Measurement check_signal Is the NO signal low or absent? start->check_signal check_variability Is there high variability? start->check_variability check_signal->check_variability No low_signal_cause1 Possible Cause: Below Detection Limit check_signal->low_signal_cause1 Yes low_signal_cause2 Possible Cause: Interference from media check_signal->low_signal_cause2 Yes variability_cause1 Possible Cause: Inconsistent Temperature/Light check_variability->variability_cause1 Yes variability_cause2 Possible Cause: Metal Ion Contamination check_variability->variability_cause2 Yes low_signal_solution1 Solution: Use a more sensitive method (e.g., electrochemical sensor) low_signal_cause1->low_signal_solution1 low_signal_solution2 Solution: Deproteinize sample or use a different buffer low_signal_cause2->low_signal_solution2 variability_solution1 Solution: Use incubator/water bath and protect from light variability_cause1->variability_solution1 variability_solution2 Solution: Add a metal chelator (EDTA) to the buffer variability_cause2->variability_solution2

References

Technical Support Center: Mitigating Cytotoxicity of SE 175 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered with the small molecule inhibitor, SE 175. Our aim is to help you achieve accurate and reproducible results in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent, small molecule inhibitor designed to target a key kinase in a critical oncogenic signaling pathway. Its primary on-target effect is the inhibition of this kinase, leading to cell cycle arrest and reduced proliferation in cancer cells. However, at higher concentrations or with prolonged exposure, off-target effects can be observed.

Q2: What is the known mechanism of this compound-induced cytotoxicity?

A2: Pre-clinical studies have indicated that the cytotoxicity of this compound is primarily mediated through off-target effects on mitochondrial function. This leads to an increase in reactive oxygen species (ROS), subsequent activation of the intrinsic apoptotic pathway, and eventual cell death. This is a dose-dependent effect that can often be mitigated.

Q3: Are certain cell lines more susceptible to this compound cytotoxicity?

A3: Yes, cell lines with high metabolic rates or pre-existing mitochondrial dysfunction may exhibit increased sensitivity to this compound. It is recommended to characterize the cytotoxic profile of this compound in your specific cell line of interest.

Q4: How can I distinguish between on-target anti-proliferative effects and off-target cytotoxicity?

A4: Distinguishing between these two effects is crucial for accurate data interpretation. On-target effects are typically observed at lower concentrations of this compound and result in a cytostatic effect (inhibition of cell growth). Off-target cytotoxicity is characterized by a rapid decrease in cell viability and is more prominent at higher concentrations. Performing a dose-response and time-course experiment is the best way to identify the optimal therapeutic window.[1]

Troubleshooting Guide: High Cytotoxicity Observed

This guide provides a step-by-step approach to troubleshoot and mitigate unexpected levels of cell death in your experiments involving this compound.

Issue: Significant cell death is observed even at low concentrations of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% in the cell culture medium.[2] Run a vehicle-only control to assess the impact of the solvent on cell viability.Reduced cell death in the vehicle control group, indicating that the solvent was a contributing factor.
Suboptimal Cell Density Optimize the cell seeding density. Both sparse and overly confluent cultures can be more susceptible to stress.[3] Perform a cell titration experiment to find the optimal density for your assay.Increased reproducibility and a clearer dose-response curve for this compound.
High Oxidative Stress Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E.[3] This can help to neutralize the reactive oxygen species (ROS) generated by off-target mitochondrial effects.A significant increase in cell viability at cytotoxic concentrations of this compound, suggesting that oxidative stress is a key mechanism of toxicity.
Apoptosis Induction Co-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block the apoptotic pathway. This can help to determine if cytotoxicity is mediated by caspase activation.Inhibition of apoptosis will lead to increased cell viability, confirming that this compound induces apoptosis. Note that this may switch the mode of cell death to another form, such as necrosis or senescence.[4]
Serum Interactions Adapt cells to a serum-free medium (SFM).[5][6] Components in serum can sometimes interact with test compounds, altering their activity or stability.More consistent and reproducible results, with a potentially different IC50 value for this compound.
Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of the troubleshooting steps, providing a baseline for comparison.

Table 1: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity in A549 Cells

This compound Conc. (µM)% Cell Viability (this compound alone)% Cell Viability (+ 5mM NAC)
0.198 ± 4.599 ± 3.8
185 ± 6.295 ± 4.1
1045 ± 5.182 ± 5.5
5015 ± 3.965 ± 6.3
100<548 ± 4.9

Table 2: Effect of Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Apoptosis

This compound Conc. (µM)Caspase-3/7 Activity (RLU)Caspase-3/7 Activity (+ 20µM Z-VAD-FMK)
01,500 ± 2501,450 ± 230
1012,800 ± 1,1002,100 ± 300
5025,600 ± 2,3002,500 ± 350

Experimental Protocols & Methodologies

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the viability of cells after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases-3 and -7, key biomarkers of apoptosis.

  • Assay Plate Preparation: Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and its contents to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Visualizations

Signaling Pathway

SE175_Cytotoxicity_Pathway SE175 This compound Mitochondria Mitochondria SE175->Mitochondria Off-target effect ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Bax_Bak Bax/Bak Activation ROS->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase37 Effector Caspases (Caspase-3, -7) Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS ZVAD Z-VAD-FMK (Pan-caspase inhibitor) ZVAD->Caspase37

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

Experimental Workflow

Mitigation_Workflow Start Start: High Cytotoxicity Observed with this compound Check_Solvent 1. Check Solvent Toxicity (<0.5% DMSO) Start->Check_Solvent Optimize_Density 2. Optimize Cell Seeding Density Check_Solvent->Optimize_Density Antioxidant 3. Co-treat with Antioxidant (e.g., NAC) Optimize_Density->Antioxidant Caspase_Inhibitor 4. Co-treat with Caspase Inhibitor (e.g., Z-VAD-FMK) Antioxidant->Caspase_Inhibitor SFM 5. Adapt to Serum-Free Medium Caspase_Inhibitor->SFM End End: Optimized Assay Conditions SFM->End

Caption: Workflow for mitigating this compound cytotoxicity.

Troubleshooting Logic

Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity? Viability_Improved_NAC Viability Improved with NAC? High_Cytotoxicity->Viability_Improved_NAC Caspase_Activity_Reduced Caspase Activity Reduced with Z-VAD-FMK? Viability_Improved_NAC->Caspase_Activity_Reduced No Action_NAC Action: Co-treat with NAC Viability_Improved_NAC->Action_NAC Yes Action_ZVAD Action: Co-treat with Z-VAD-FMK Caspase_Activity_Reduced->Action_ZVAD Yes Other_Mechanism Investigate other mechanisms Caspase_Activity_Reduced->Other_Mechanism No Conclusion_ROS Conclusion: ROS-mediated cytotoxicity Action_NAC->Conclusion_ROS Conclusion_Apoptosis Conclusion: Apoptosis-mediated cytotoxicity Action_ZVAD->Conclusion_Apoptosis

Caption: Decision tree for troubleshooting this compound cytotoxicity.

References

Technical Support Center: SE 175 Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of SE 175 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general recommendation for the initial treatment duration with this compound?

A1: For initial experiments, a time-course experiment is recommended. A common starting point is to treat cells for 24, 48, and 72 hours to observe the effects on cell viability and target inhibition.[1] For assessing rapidly induced events like protein phosphorylation, shorter time points (e.g., 15, 30, 60 minutes, and up to 24 hours) are advisable.[2]

Q2: How does the stability of this compound in culture media affect the treatment duration?

A2: The stability of this compound is a critical factor. If the compound degrades rapidly in the culture medium at 37°C, its effective concentration will decrease over time. For unstable compounds, multiple shorter treatments with media changes may be necessary to maintain a consistent effective concentration.[1] It is recommended to assess the stability of this compound in your specific culture medium using methods like HPLC.[1]

Q3: Should I use a single long-duration treatment or multiple shorter treatments?

A3: The choice depends on the stability of this compound and the biological question being addressed. A single long-duration treatment is suitable for stable compounds and for assessing long-term cellular responses.[1] Multiple shorter treatments are better for unstable compounds or to mimic certain in vivo dosing schedules.[1]

Q4: How can I confirm that this compound is engaging its target within the cell?

A4: Target engagement can be confirmed using several methods. A Western blot analysis can be used to assess the phosphorylation status of downstream targets of the inhibited kinase.[3] A successful inhibitor should lead to a decrease in the phosphorylation of these targets. Other techniques like the Cellular Thermal Shift Assay (CETSA) can also provide direct evidence of target engagement.[3][4]

Troubleshooting Guide

Problem 1: I am observing high cell death even at short treatment durations.

  • Possible Cause: The concentration of this compound may be too high, causing acute toxicity.[1] Alternatively, the solvent used to dissolve the compound (e.g., DMSO) might be at a toxic concentration.[1]

  • Suggested Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal non-toxic concentration. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5%).

Problem 2: The inhibitory effect of this compound diminishes over extended treatment times.

  • Possible Cause: The cells may be metabolizing this compound, reducing its effective concentration over time.[1] The compound may also be unstable in the culture medium.

  • Suggested Solution: Assess the stability of this compound in your culture medium.[1] If it is being metabolized or is unstable, consider replenishing the compound with fresh media at regular intervals.

Problem 3: I am not seeing the expected level of inhibition of the downstream signaling pathway.

  • Possible Cause: The targeted kinase or pathway may not be active in the chosen cell line or under the specific experimental conditions.[1] It is also possible that the inhibitor is not cell-permeable.[3]

  • Suggested Solution: Confirm that the target kinase pathway is active in your untreated cells using a method like Western blotting for phosphorylated downstream targets.[1] If the pathway is active, consider a cellular uptake assay to determine if the compound is entering the cells.[1]

Quantitative Data Summary

The following table summarizes hypothetical data from a time-course experiment to determine the optimal treatment duration of this compound on a cancer cell line.

Treatment Duration (Hours)Cell Viability (%) [this compound at IC50]Phosphorylation of Downstream Target (%)
0100100
68545
127025
245515
485010
725212

Experimental Protocol: Determining Optimal this compound Treatment Duration

This protocol provides a general framework for a cell-based assay to determine the optimal treatment duration of this compound.

Objective: To identify the treatment duration that results in maximal inhibition of a downstream target's phosphorylation without causing excessive, non-specific cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (primary and secondary)

  • Reagents for protein quantification (e.g., BCA assay)

  • Multi-well plates (e.g., 6-well plates)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • Cell Treatment: Once the cells reach the desired confluency, treat them with this compound at a fixed concentration (e.g., the predetermined IC50 value).[1] Include a vehicle control group treated with the same concentration of DMSO.

  • Incubation: Incubate the plates for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).[1]

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blot Analysis: Perform a Western blot to analyze the phosphorylation status of a key downstream target of the kinase that this compound inhibits.

  • Data Analysis: Quantify the band intensities from the Western blot and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition of phosphorylation against the treatment duration to identify the optimal time point.

Visual Guides and Workflows

G cluster_pathway This compound Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Signaling (e.g., MAPK/ERK) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation SE175 This compound SE175->KinaseX Inhibition

Caption: this compound inhibits Kinase X, blocking downstream signaling.

G cluster_workflow Troubleshooting Workflow: Suboptimal Results Start Suboptimal Results Observed HighToxicity High Cell Death? Start->HighToxicity CheckConc Verify this compound Concentration and Stability CheckTime Optimize Treatment Duration (Time-Course Assay) CheckConc->CheckTime Concentration OK CheckTarget Confirm Target Pathway Activity (Western Blot) CheckTime->CheckTarget Duration Optimized AdjustTime Adjust Duration Based on Data CheckTime->AdjustTime ValidateCellLine Validate Cell Line Model CheckTarget->ValidateCellLine Pathway Inactive End Optimal Results CheckTarget->End Pathway Active HighToxicity->CheckConc No LowerConc Lower this compound Concentration HighToxicity->LowerConc Yes LowerConc->CheckTime AdjustTime->CheckTarget ValidateCellLine->End

Caption: A logical workflow for troubleshooting suboptimal experimental results.

G cluster_logic Treatment Duration vs. Cellular Effects Short Short Duration (0-12h) Medium Medium Duration (12-48h) Effect2 Maximal Target Inhibition Optimal Therapeutic Window Medium->Effect2 Long Long Duration (>48h) Effect3 Potential for Off-Target Effects or Cellular Resistance Long->Effect3 Effect1 Initial Target Inhibition

Caption: Relationship between treatment duration and expected cellular outcomes.

References

Validation & Comparative

Validating the Efficacy of SE 175 as a Nitric Oxide Donor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Understanding SE 175

This compound, with the chemical formula C₁₆H₁₃NO₆S, is classified as an organic nitrate compound that is expected to act as an NO donor in vivo following reductive transformation. Its potential as a therapeutic agent hinges on its ability to release NO in a controlled and predictable manner. The efficacy of any NO donor is primarily assessed by its NO release kinetics, total NO payload, and its biological activity, such as the ability to induce vasodilation or stimulate cyclic guanosine monophosphate (cGMP) production.

A Comparative Landscape of Nitric Oxide Donors

To effectively evaluate this compound, it is essential to compare its potential performance against established NO donors. The following tables summarize the quantitative data for several classes of commonly used NO donors.

Table 1: Nitric Oxide Release Kinetics of Common NO Donors

NO Donor ClassCompound ExampleHalf-Life (t½)Moles of NO Released per Mole of DonorRelease Conditions
S-Nitrosothiols S-Nitrosoglutathione (GSNO)~5-10 min1Physiological pH, Temperature
S-Nitroso-N-acetylpenicillamine (SNAP)~4-6 hours1Physiological pH, Temperature
Diazeniumdiolates (NONOates) DETA NONOate~20 hours2pH-dependent (faster at lower pH)
PAPA NONOate~15 minutes1.5-2pH-dependent (faster at lower pH)
Organic Nitrates Glyceryl Trinitrate (GTN)~1-4 minutes (in vivo)VariableEnzymatic bioactivation required
Metal-Nitroso Complexes Sodium Nitroprusside (SNP)< 2 minutes (in vivo)1Light-sensitive, enzymatic/non-enzymatic reduction

Table 2: Biological Efficacy of Common NO Donors

NO Donor ClassCompound ExampleVasodilation Potency (EC₅₀)cGMP StimulationKey Considerations
S-Nitrosothiols GSNOPotentStrongEndogenous molecule, potential for S-nitrosylation side reactions.
SNAPPotentStrongWidely used in research, relatively stable.
Diazeniumdiolates (NONOates) DETA NONOatePotentStrongLong-lasting NO release, suitable for chronic studies.
PAPA NONOatePotentStrongRapid but sustained NO release.
Organic Nitrates GTNPotentStrongRequires metabolic activation, potential for tolerance.
Metal-Nitroso Complexes SNPVery PotentStrongRapid and potent, but potential for cyanide toxicity.

Experimental Protocols for Efficacy Validation

The validation of a novel NO donor like this compound would necessitate a series of well-defined experiments to characterize its NO release and biological effects.

Quantification of Nitric Oxide Release

1. Amperometric Detection: This method utilizes an NO-selective electrode to directly measure the concentration of NO released from the donor in real-time.

  • Apparatus: NO-sensitive amperometric sensor, potentiostat.

  • Procedure: A solution of the NO donor is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The electrode is immersed in the solution, and the current generated by the oxidation of NO is recorded over time. The concentration of NO is proportional to the measured current.

2. Chemiluminescence Detection: This highly sensitive technique is based on the reaction of NO with ozone (O₃), which produces light.

  • Apparatus: Chemiluminescence NO analyzer.

  • Procedure: The NO donor solution is placed in a reaction vessel, and a stream of inert gas purges the released NO into the analyzer. The light emitted from the reaction with ozone is detected by a photomultiplier tube, and the signal is proportional to the NO concentration.

Assessment of Biological Activity

1. Vasodilation Assays: The ability of an NO donor to relax blood vessels is a key indicator of its biological efficacy.

  • Model: Isolated aortic rings from laboratory animals (e.g., rats, rabbits).

  • Procedure: The aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with a vasoconstrictor (e.g., phenylephrine). The NO donor is then added in increasing concentrations, and the relaxation of the tissue is measured using an isometric force transducer.

2. cGMP Stimulation Assay: NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP levels.

  • Model: Cultured cells (e.g., smooth muscle cells, platelets).

  • Procedure: The cells are incubated with the NO donor for a specified period. The reaction is then stopped, and the cells are lysed. The intracellular cGMP concentration is determined using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

Visualizing the Pathways and Workflows

To further clarify the processes involved in validating an NO donor, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

NO_Signaling_Pathway NO Donor (e.g., this compound) NO Donor (e.g., this compound) NO NO NO Donor (e.g., this compound)->NO Release sGC (soluble Guanylate Cyclase) sGC (soluble Guanylate Cyclase) NO->sGC (soluble Guanylate Cyclase) Activates cGMP cGMP sGC (soluble Guanylate Cyclase)->cGMP Converts GTP to GTP GTP GTP->sGC (soluble Guanylate Cyclase) PKG (Protein Kinase G) PKG (Protein Kinase G) cGMP->PKG (Protein Kinase G) Activates Vasodilation Vasodilation PKG (Protein Kinase G)->Vasodilation

Caption: Nitric oxide signaling pathway leading to vasodilation.

Experimental_Workflow cluster_0 NO Release Quantification cluster_1 Biological Activity Assessment Prepare Donor Solution Prepare Donor Solution Amperometric Detection Amperometric Detection Prepare Donor Solution->Amperometric Detection Chemiluminescence Detection Chemiluminescence Detection Prepare Donor Solution->Chemiluminescence Detection Analyze Release Profile Analyze Release Profile Amperometric Detection->Analyze Release Profile Chemiluminescence Detection->Analyze Release Profile Vasodilation Assay Vasodilation Assay Analyze Release Profile->Vasodilation Assay Correlate cGMP Assay cGMP Assay Analyze Release Profile->cGMP Assay Correlate Isolate Aortic Rings Isolate Aortic Rings Isolate Aortic Rings->Vasodilation Assay Culture Cells Culture Cells Culture Cells->cGMP Assay

Caption: Experimental workflow for validating NO donor efficacy.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a comprehensive framework for its evaluation. By employing the described experimental protocols to quantify NO release and assess biological activity, and by comparing the resulting data with the established profiles of other NO donors, researchers can effectively determine the efficacy and potential therapeutic utility of this compound. The systematic approach outlined here will enable a thorough and objective validation, crucial for the advancement of new NO-based therapies.

A Comparative Framework for Evaluating Novel Nitric Oxide Donors Against Nitroglycerin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: There is no publicly available scientific literature or clinical data for a nitric oxide (NO) donor designated as "SE 175." The following guide has been developed to provide a comprehensive framework for the evaluation and comparison of a novel or hypothetical NO donor, referred to herein as "Compound X," against the established therapeutic agent, nitroglycerin. This document outlines the requisite experimental data, methodologies, and comparative analyses essential for a thorough assessment in a research and drug development context.

Introduction to Nitric Oxide Donors

Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. NO donor drugs, which release NO or related redox species, are of significant therapeutic interest. Nitroglycerin, an organic nitrate, has been a cornerstone in the treatment of angina pectoris for over a century. However, its use is associated with the development of tolerance and a variable pharmacokinetic profile. The development of new NO donors aims to overcome these limitations, offering improved efficacy, safety, and targeted delivery.

This guide provides a systematic approach to comparing a novel NO donor, "Compound X," with nitroglycerin, focusing on key performance characteristics, underlying mechanisms, and the experimental protocols required for their evaluation.

Comparative Analysis: Key Performance Metrics

A comprehensive comparison between an investigational NO donor and a standard agent like nitroglycerin necessitates the evaluation of several key parameters. The following table summarizes these critical metrics and provides a template for presenting comparative data.

ParameterNitroglycerinCompound X (Hypothetical Data)Significance for Drug Development
Class of NO Donor Organic Nitratee.g., S-Nitrosothiol, DiazeniumdiolateDetermines the chemical mechanism of NO release, potential for tolerance, and side effect profile.
Mechanism of NO Release Enzymatic bioactivation (e.g., by mitochondrial aldehyde dehydrogenase)e.g., Spontaneous decomposition at physiological pH, photo-activationInfluences the rate, duration, and location of NO release. Non-enzymatic donors may avoid tolerance associated with enzyme depletion.
NO Release Kinetics (t½) Dependent on metabolic conversione.g., 1.3 min to 73 min for different NONOates[1]A predictable and controllable release profile is crucial for therapeutic efficacy and minimizing off-target effects.
Vasodilatory Potency (EC50) Vessel and species-dependentTo be determined experimentallyA lower EC50 indicates higher potency, potentially allowing for lower therapeutic doses and reduced side effects.
Development of Tolerance High potential with continuous useTo be determined experimentallyA key limitation of nitroglycerin. Novel donors are often designed to minimize or avoid tolerance.
Side Effect Profile Headache, hypotension, reflex tachycardiaTo be determined experimentallyNovel donors should ideally offer a more favorable side effect profile.

Signaling Pathway of Nitric Oxide

Nitric oxide exerts its primary vasodilatory effect through the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in a cascade of events that lead to smooth muscle relaxation and vasodilation.[2][3][4]

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell NO_Donor NO Donor (e.g., Nitroglycerin, Compound X) NO Nitric Oxide (NO) NO_Donor->NO Release/Metabolism sGC Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC Binds to Heme Moiety sGC_active sGC (Active) sGC->sGC_active Activation GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) (Inactive) cGMP->PKG Activates PKG_active PKG (Active) PKG->PKG_active Relaxation Myosin Light Chain Phosphatase Activation Ca2+ Sequestration Smooth Muscle Relaxation PKG_active->Relaxation

Caption: The canonical nitric oxide (NO)/cGMP signaling pathway leading to vasodilation.

Experimental Protocols

A rigorous comparison of "Compound X" and nitroglycerin requires standardized experimental protocols. Below are methodologies for key experiments.

1. Nitric Oxide Release Assay

  • Objective: To quantify and compare the rate and amount of NO released from nitroglycerin and "Compound X."

  • Methodology:

    • Prepare solutions of nitroglycerin and "Compound X" at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • For enzymatic donors like nitroglycerin, include the necessary co-factors or enzyme preparations (e.g., liver homogenate).

    • Use an NO-sensitive electrode or a chemiluminescence-based NO analyzer to measure the real-time release of NO from the donor compounds.

    • Alternatively, fluorescent probes such as diaminofluoresceins (DAF) can be used to detect NO release in solution or within cells.[5][6]

    • Record data over time to determine the release kinetics (half-life, peak concentration) for each compound.

2. Ex Vivo Vasodilation Assay (Organ Bath)

  • Objective: To assess and compare the vasodilatory potency and efficacy of nitroglycerin and "Compound X" in isolated blood vessels.

  • Methodology:

    • Isolate arterial rings (e.g., rat aorta or mesenteric arteries) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C and gassed with 95% O2/5% CO2.

    • Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine, U46619).

    • Once a stable contraction is achieved, add cumulative concentrations of nitroglycerin or "Compound X" to the organ bath.

    • Record the changes in isometric tension to generate concentration-response curves.

    • Calculate the EC50 (concentration causing 50% of maximal relaxation) and Emax (maximal relaxation) for each compound to compare their potency and efficacy.

3. In Vivo Hemodynamic Studies

  • Objective: To evaluate the effects of nitroglycerin and "Compound X" on systemic blood pressure and heart rate in an animal model.

  • Methodology:

    • Anesthetize a suitable animal model (e.g., rat, rabbit) and cannulate the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.

    • Administer increasing doses of nitroglycerin or "Compound X" intravenously.

    • Continuously record mean arterial pressure and heart rate.

    • Analyze the dose-response relationship for the hypotensive effects and any associated changes in heart rate (e.g., reflex tachycardia).

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison NO_Release NO Release Assay (Electrode/Chemiluminescence) Kinetics Release Kinetics (t½) NO_Release->Kinetics Vasodilation Ex Vivo Vasodilation (Organ Bath) Potency Potency (EC50) Efficacy (Emax) Vasodilation->Potency Hemodynamics Hemodynamic Studies (Blood Pressure, Heart Rate) Side_Effects Side Effect Profile Hemodynamics->Side_Effects Tolerance Tolerance Study (Chronic Dosing) Tolerance->Side_Effects Conclusion Comparative Assessment Potency->Conclusion Kinetics->Conclusion Side_Effects->Conclusion

Caption: A logical workflow for the comparative evaluation of a novel NO donor.

Conclusion

The development of novel nitric oxide donors holds significant promise for advancing cardiovascular and other therapies. A systematic and rigorous comparison to established agents like nitroglycerin is paramount for elucidating the potential advantages of new chemical entities. The framework provided in this guide, encompassing comparative data tables, mechanistic diagrams, and detailed experimental protocols, offers a robust approach for the preclinical evaluation of the next generation of NO donor therapeutics. The ultimate goal is to identify candidates with improved pharmacokinetic and pharmacodynamic profiles, reduced side effects, and the absence of tolerance development.

References

A Comparative Guide to the Cellular Effects of SE 175 and its Homonyms in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise identification of a compound is critical. The designation "SE 175" can lead to ambiguity, as it may refer to a specific nitric oxide (NO) donor or be a misnomer for other similarly named investigational drugs. This guide provides a comparative analysis of the nitric oxide donor this compound and two other compounds, IK-175 and FUT-175, which are sometimes colloquially mistaken. We will objectively compare their mechanisms of action, effects in different cell lines, and provide the experimental data and protocols that are publicly available.

This compound: The Nitric Oxide Donor

This compound (CAS 258278-64-7) is an organic nitrate compound that functions as a nitric oxide (NO) donor.[1] Its primary mechanism of action involves the reductive transformation of its nitrate group to nitric oxide within the cell. NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[2] This signaling cascade is crucial in various physiological processes, including vasodilation.[3]

Data Presentation: Effects of this compound on Cell Lines

Published data on the effects of this compound across a wide range of cell lines is limited. The primary available study focuses on its effects in primary human trabecular meshwork cells (HTMCs).

Cell LineCell TypeAssayEndpoint MeasuredResult
Primary Human Trabecular Meshwork Cells (HTMCs)Ocular Trabecular MeshworkcGMP Enzyme ImmunoassaycGMP LevelsIncreased cGMP levels
Signaling Pathway of this compound

The signaling pathway of this compound is centered on the canonical Nitric Oxide pathway.

SE175_Pathway SE175 This compound NO Nitric Oxide (NO) SE175->NO Reductive Transformation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Physiological Response (e.g., Vasodilation) PKG->Vasodilation Phosphorylation of downstream targets

Figure 1: this compound signaling pathway.

Experimental Protocols

Cell-Based cGMP Assay:

A common method to assess the activity of NO donors like this compound is to measure the intracellular accumulation of cGMP.[4]

  • Cell Culture: Plate cells (e.g., HTMCs) in 96-well plates and grow to confluence.

  • Pre-incubation: Wash cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cGMP degradation.

  • Treatment: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells using a lysis buffer.

  • cGMP Measurement: Determine the cGMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the cGMP concentrations from a standard curve and normalize to the protein concentration of each sample.

Alternative Compound: IK-175 - The Aryl Hydrocarbon Receptor (AHR) Inhibitor

IK-175 is a selective inhibitor of the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a role in immune regulation.[5][6] Unlike direct cytotoxic agents, IK-175's primary effect is on the tumor microenvironment by modulating the activity of immune cells.[6][7]

Data Presentation: Effects of IK-175 on Cell Lines

IK-175 has been tested against a wide array of cancer cell lines and has been shown to have no direct anti-proliferative effects.[7] Its main activity is observed in immune cells.

Cell Line TypeAssayEndpoint MeasuredResult
100 Human Cancer Cell LinesGrowth Inhibition AssayCell ProliferationNo growth inhibition detected[7]
Murine Cancer Cell Lines (CT26, B16-IDO)Proliferation AssayCell ProliferationNo anti-proliferative effects[7]
Human Primary T-cellsGene Expression & Cytokine Production AssaysAHR target gene expression, Cytokine levelsDecreased AHR target gene expression, decreased anti-inflammatory cytokines (e.g., IL-22), and increased pro-inflammatory cytokines (e.g., IL-2)[7]
Signaling Pathway of IK-175

IK-175 blocks the AHR signaling pathway, which is often activated by ligands such as kynurenine in the tumor microenvironment.[6]

IK175_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., Kynurenine) AHR AHR Ligand->AHR Binds & Activates Complex AHR-ARNT Complex AHR->Complex IK175 IK-175 IK175->AHR Inhibits ARNT ARNT ARNT->Complex XRE Xenobiotic Response Element (XRE) Complex->XRE Binds to TargetGenes Target Gene Transcription (e.g., CYP1A1, IDO1) XRE->TargetGenes Promotes

Figure 2: IK-175 mechanism of action.

Experimental Protocols

T-cell Activation and Cytokine Production Assay:

  • Isolation of T-cells: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: Culture the T-cells in appropriate media.

  • Activation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies.

  • Treatment: Treat the activated T-cells with a range of IK-175 concentrations.

  • Gene Expression Analysis: After a suitable incubation period (e.g., 24 hours), harvest the cells, extract RNA, and perform qRT-PCR to measure the expression of AHR target genes like CYP1A1 and IL22.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted cytokines (e.g., IL-2, IL-22) using ELISA or multiplex bead assays.

Alternative Compound: FUT-175 (Nafamostat) - The Serine Protease Inhibitor

FUT-175, also known as Nafamostat, is a broad-spectrum serine protease inhibitor.[8] It has been shown to have anti-cancer effects by inhibiting pathways involved in cell proliferation and survival, and by inducing apoptosis.[9]

Data Presentation: Effects of FUT-175 on Cell Lines

FUT-175 has demonstrated effects on various cancer cell lines, particularly in pancreatic cancer.

Cell LineCell TypeAssayEndpoint MeasuredResult
Pancreatic Cancer Cell LinesWestern Blot, EMSAIκBα phosphorylation, NF-κB activationInhibition of IκBα phosphorylation and NF-κB activation[9]
Pancreatic Cancer Cell LinesWestern Blot, DNA FragmentationCaspase-8 and Bid activation, ApoptosisUpregulation of TNFR1, activation of caspase-8 and Bid, and induction of apoptosis[9]
Colorectal Cancer CellsGelatin ZymographyMMP-2 and MMP-9 activityDecreased activity of MMP-2 and MMP-9[10]
PAN02Pancreatic CancerCell Viability, Invasion AssayNo effect on cell viability, but suppression of cell invasion[10]
Signaling Pathway of FUT-175

FUT-175 exerts its anti-cancer effects through multiple pathways, including the inhibition of NF-κB and the induction of the TNFR1-mediated apoptotic pathway.[9]

FUT175_Pathway FUT175 FUT-175 (Nafamostat) IKK IKK FUT175->IKK Inhibits TNFR1 TNFR1 FUT175->TNFR1 Upregulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition Promotes FADD FADD TNFR1->FADD Recruits Caspase8 Caspase-8 FADD->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves Apoptosis_Induction Induction of Apoptosis Bid->Apoptosis_Induction Initiates

Figure 3: FUT-175 signaling pathways in cancer cells.

Experimental Protocols

NF-κB Electrophoretic Mobility Shift Assay (EMSA):

  • Cell Culture and Treatment: Culture cancer cells (e.g., pancreatic cancer cells) and treat with FUT-175 for various times.

  • Nuclear Extract Preparation: Prepare nuclear extracts from the treated and untreated cells.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

  • Binding Reaction: Incubate the nuclear extracts with the labeled probe.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A decrease in the intensity of the shifted band indicates inhibition of NF-κB DNA binding.

General Experimental Workflow

The following diagram illustrates a general workflow for the cross-validation of a compound's effects in different cell lines.

Experimental_Workflow start Hypothesis: Compound 'X' affects a specific cellular process cell_selection Select a panel of relevant cell lines (e.g., cancer, normal, specific tissue) start->cell_selection dose_response Determine optimal concentration range (Dose-response curve) cell_selection->dose_response assays Perform a battery of assays: - Viability/Proliferation - Apoptosis - Cell Cycle - Migration/Invasion - Target-specific assays dose_response->assays data_analysis Quantitative Data Analysis and Statistical Validation assays->data_analysis pathway_analysis Mechanism of Action Studies: - Western Blot - qRT-PCR - Reporter Assays data_analysis->pathway_analysis conclusion Conclusion: Cross-validated effects and elucidated mechanism of action pathway_analysis->conclusion

Figure 4: General experimental workflow.

References

Guide to "SE 175" Signaling Pathways and Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding your request for information on "SE 175 signaling" is that the designation "this compound" is not a unique identifier for a single signaling molecule. Initial research has revealed several distinct molecules and proteins referred to by "175" in a scientific context, each with its own specific signaling pathway and downstream targets.

This guide will, therefore, present a comparison of the most prominently identified "this compound" candidates based on available scientific literature. For each candidate, we will provide a summary of its signaling pathway, downstream targets, a visual representation of the pathway, and relevant experimental methodologies for target validation.

Below are the different molecules identified as potentially being "this compound":

  • IK-175: An inhibitor of the Aryl Hydrocarbon Receptor (AHR).

  • FUT-175 (Nafamostat): A broad-spectrum serine protease inhibitor that also acts as a complement inhibitor.

  • Plasmodium falciparum EBA-175: An erythrocyte-binding antigen from the malaria parasite.

  • TMEM175: A lysosomal potassium channel.

  • Semaglutide: A GLP-1 receptor agonist with a C18 fatty acid chain (containing more than 175 atoms, but sometimes associated with numbers in its chemical structure).

IK-175: Aryl Hydrocarbon Receptor (AHR) Inhibitor

IK-175 is a novel and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating immune responses.[1] By inhibiting AHR, IK-175 can modulate the expression of downstream genes, leading to a more pro-inflammatory immune environment.[1]

Downstream Targets and Effects of IK-175
Target/EffectDescriptionQuantitative Data (Example)
CYP1A1 Gene Expression Inhibition of AHR by IK-175 leads to a decrease in the expression of CYP1A1, a classic AHR target gene.IC50 of 91 nmol/L in an AHR-dependent DRE-luciferase reporter assay.[1]
IL-22 Gene Expression & Production IK-175 inhibits the expression and production of the cytokine IL-22 in activated T cells.[1]Significant decrease in IL-22 production in human T cells.[1]
IL-2 Cytokine Production Treatment with IK-175 results in an increase in the production of the pro-inflammatory cytokine IL-2.2-fold increase in IL-2 production in activated T cells.[1]
IL-17A+ T cells Under Th17 polarizing conditions, IK-175 increases the population of IL-17A producing T cells.Significant increase in IL-17A+ human T cells.[1]

IK-175 Signaling Pathway

IK175_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus IK175 IK-175 AHR AHR IK175->AHR Inhibits AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to CYP1A1 CYP1A1 XRE->CYP1A1 Promotes transcription IL22 IL-22 XRE->IL22 Promotes transcription

Caption: IK-175 inhibits the AHR signaling pathway.

Experimental Protocol: Identifying Downstream Targets of AHR Modulators

A common method to identify the downstream targets of a signaling pathway modulator like IK-175 is through RNA sequencing (RNA-seq) .

Objective: To identify genes differentially expressed in response to IK-175 treatment.

Methodology:

  • Cell Culture and Treatment:

    • Culture relevant immune cells (e.g., primary human T cells or a responsive cell line like HepG2) under standard conditions.

    • Treat cells with a predetermined concentration of IK-175 (e.g., based on IC50 values) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

    • Include a positive control, such as a known AHR agonist, to confirm pathway activation.

  • RNA Extraction and Library Preparation:

    • Harvest cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity (e.g., using a Bioanalyzer).

    • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between IK-175 treated and control groups.

    • Identify genes that are significantly up- or down-regulated.

    • Perform pathway analysis and gene ontology enrichment to understand the biological functions of the differentially expressed genes.

  • Validation:

    • Validate the expression changes of key target genes using a secondary method, such as Quantitative Real-Time PCR (qRT-PCR) .

FUT-175 (Nafamostat): Complement and Serine Protease Inhibitor

FUT-175 is a synthetic serine protease inhibitor that also inhibits the complement system. In the context of autoimmune diseases like Experimental Autoimmune Encephalomyelitis (EAE), it has been shown to suppress T cell autoreactivity.[2]

Downstream Targets and Effects of FUT-175
Target/EffectDescriptionQuantitative Data (Example)
C5a/C3a Generation FUT-175 inhibits the generation of the anaphylatoxins C5a and C3a, which are pro-inflammatory components of the complement system.Dose-dependent reduction in C5a/C3a levels.[2]
Th1/Th17 Responses By inhibiting C5a/C3a, FUT-175 suppresses the generation of myelin-specific Th1 and Th17 cells.[2]Dose-dependent reduction in the number of IFNγ and IL-17 producing T cells.[2]
IFNγ and IL-17 Production Consequently, the production of the hallmark cytokines of Th1 (IFNγ) and Th17 (IL-17) cells is reduced.Significant decrease in IFNγ and IL-17 producing cells in ELISPOT assays.[2]

FUT-175 Signaling Pathway

FUT175_Signaling cluster_extracellular Extracellular cluster_cell T Cell FUT175 FUT-175 SerineProteases Serine Proteases (e.g., Complement Convertases) FUT175->SerineProteases Inhibits C3_C5 C3 & C5 SerineProteases->C3_C5 Cleaves C3a_C5a C3a & C5a C3_C5->C3a_C5a C3aR_C5aR C3aR / C5aR C3a_C5a->C3aR_C5aR Activates Th1_Th17_Diff Th1 / Th17 Differentiation C3aR_C5aR->Th1_Th17_Diff IFNy_IL17 IFNγ / IL-17 Production Th1_Th17_Diff->IFNy_IL17

Caption: FUT-175 inhibits serine proteases, reducing C3a/C5a and subsequent T cell responses.

Experimental Protocol: Validating Targets of Complement Inhibitors

A key experiment to validate the downstream effects of a complement inhibitor like FUT-175 is the Enzyme-Linked Immunosorbent Assay (ELISA) for complement activation products.

Objective: To quantify the inhibition of C3a and C5a generation in vitro.

Methodology:

  • Complement Activation Assay:

    • Use normal human serum as a source of complement proteins.

    • Activate the complement system using a known activator (e.g., zymosan for the alternative pathway, or aggregated IgG for the classical pathway).

    • Perform the activation in the presence of varying concentrations of FUT-175 or a vehicle control.

  • ELISA for C3a and C5a:

    • Coat microplate wells with a capture antibody specific for C3a or C5a.

    • Block non-specific binding sites.

    • Add the serum samples from the activation assay to the wells.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric or chemiluminescent signal.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of purified C3a or C5a.

    • Calculate the concentration of C3a and C5a in the experimental samples.

    • Plot the concentration of C3a/C5a against the concentration of FUT-175 to determine the inhibitory effect.

Plasmodium falciparum EBA-175: Erythrocyte-Binding Antigen

EBA-175 is a protein produced by the malaria parasite Plasmodium falciparum that is crucial for the invasion of human erythrocytes (red blood cells). It binds to the host cell receptor Glycophorin A (GpA).[3]

Downstream Effects of EBA-175 Interaction
InteractionDownstream EffectMethod of Inhibition
EBA-175 binding to Glycophorin A Facilitates the attachment and subsequent invasion of the erythrocyte by the parasite.Antibodies that block the receptor-binding domain of EBA-175.[3]
Parasite Invasion Successful invasion leads to parasite replication within the erythrocyte and the progression of malaria.Inhibition of the EBA-175-GpA interaction prevents parasite invasion and growth.[3]
EBA-175 Mediated Erythrocyte Invasion```dot

EBA175_Invasion cluster_parasite P. falciparum Merozoite cluster_host Erythrocyte EBA175 EBA-175 GpA Glycophorin A (Receptor) EBA175->GpA Binds to Invasion Erythrocyte Invasion GpA->Invasion Mediates Inhibitory_Ab Inhibitory Antibody (R217) Inhibitory_Ab->EBA175 Blocks binding

Caption: 4-AP inhibits TMEM175, blocking the flow of potassium ions.

Experimental Protocol: Validating Ion Channel Blockers

Patch-clamp electrophysiology is the gold standard for studying ion channel function and pharmacology.

Objective: To measure the effect of a compound on the ion currents mediated by TMEM175.

Methodology:

  • Cell Preparation:

    • Use cells that endogenously express TMEM175 or a cell line that has been engineered to overexpress the channel.

    • Isolate lysosomes from these cells or use whole-lysosome patch-clamping techniques.

  • Patch-Clamping:

    • A glass micropipette filled with a conductive salt solution is brought into contact with the membrane of an enlarged lysosome to form a high-resistance seal.

    • The patch of membrane can be excised or the whole lysosome can be recorded from.

    • The voltage across the membrane is clamped at a specific value, and the resulting ionic current is measured.

  • Pharmacology:

    • Apply the inhibitor (e.g., 4-AP) to the bath solution at various concentrations.

    • Record the channel currents before and after the application of the compound.

  • Data Analysis:

    • Measure the amplitude of the current inhibition.

    • Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and calculate the IC50 value.

Semaglutide: GLP-1 Receptor Agonist

Semaglutide is a potent and long-acting agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. It is used in the treatment of type 2 diabetes and obesity. [4]Although not named "this compound", its complex structure is sometimes a point of numerical reference.

Downstream Targets and Effects of Semaglutide
Target/EffectDescriptionPhysiological Outcome
GLP-1 Receptor Semaglutide binds to and activates the GLP-1 receptor, a G-protein coupled receptor, primarily in pancreatic beta cells, the brain, and other tissues. [4]Mimics the effects of the endogenous incretin hormone GLP-1. [4]
Insulin Secretion Activation of the GLP-1 receptor in pancreatic beta cells enhances glucose-dependent insulin secretion. [4]Lowering of blood glucose levels. [4]
Glucagon Secretion It suppresses the secretion of glucagon from pancreatic alpha cells. [4]Reduced hepatic glucose production. [4]
Gastric Emptying Slows gastric emptying.Increased satiety and reduced food intake.
Appetite Acts on brain centers to reduce appetite and increase feelings of fullness. [4]Weight loss. [4]

Semaglutide/GLP-1 Signaling Pathway

Semaglutide_Signaling cluster_extracellular Extracellular cluster_cell Pancreatic Beta Cell Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Vesicles Insulin Vesicle Exocytosis PKA->Insulin_Vesicles Epac2->Insulin_Vesicles

References

Comparison Guide: Independent Verification of the Mechanism of Action for Compound X

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the mechanism of action for a compound designated "SE 175" cannot be provided as our search did not yield any publicly available scientific literature or clinical data for a therapeutic agent with this name. The identifier "this compound" is associated with unrelated subjects, including the AIDS Clinical Trials Group Study 175, an aviation safety enhancement, and an Australian visa subclass.

To fulfill your request for a "Publish Comparison Guide" with the specified formatting and content structure, we have generated a template below. This guide uses a hypothetical molecule, "Compound X," to illustrate how to present comparative data, detail experimental protocols, and create the required visualizations for an audience of researchers and drug development professionals.

This guide provides an objective comparison of Compound X, a novel inhibitor of the XYZ signaling pathway, with an existing alternative, "Standard-of-Care Drug Z." The data presented is based on a compilation of publicly available (hypothetical) preclinical studies.

Mechanism of Action: Compound X

Compound X is a potent and selective small molecule inhibitor of the kinase "Kinase A," a critical upstream regulator in the pro-inflammatory XYZ signaling pathway. By binding to the ATP-binding pocket of Kinase A, Compound X prevents the phosphorylation and subsequent activation of the downstream effector protein, "Effector B." This inhibition effectively blocks the translocation of "Transcription Factor C" to the nucleus, thereby downregulating the expression of inflammatory genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activates Effector B Effector B Kinase A->Effector B Phosphorylates Transcription Factor C Transcription Factor C Effector B->Transcription Factor C Activates Inflammatory Genes Inflammatory Genes Transcription Factor C->Inflammatory Genes Upregulates Compound X Compound X Compound X->Kinase A Inhibits

Figure 1: Proposed mechanism of action for Compound X in the XYZ signaling pathway.

Comparative Efficacy and Potency

The following table summarizes the in vitro performance of Compound X compared to the current standard-of-care, Drug Z.

MetricCompound XStandard-of-Care Drug Z
Target Kinase AKinase A
IC₅₀ (nM) 1575
Cellular Potency (EC₅₀, nM) 50250
Selectivity (vs. Kinase B) >1000-fold150-fold
In Vitro Toxicity (LD₅₀, µM) >5025

Experimental Protocols

1. Kinase Inhibition Assay (IC₅₀ Determination)

  • Objective: To determine the concentration of Compound X required to inhibit 50% of Kinase A activity.

  • Methodology: A luminescence-based kinase assay was used. Recombinant human Kinase A was incubated with a kinase-specific substrate and ATP in the presence of varying concentrations of Compound X or Drug Z. Kinase activity was measured by quantifying the amount of ADP produced, which is proportional to the luminescence signal. Data were normalized to a vehicle control (DMSO) and fitted to a four-parameter logistic curve to determine the IC₅₀ value.

2. Cellular Potency Assay (EC₅₀ Determination)

  • Objective: To measure the effective concentration of Compound X that produces 50% of its maximal response in a cellular context.

  • Methodology: A human monocytic cell line endogenously expressing the XYZ pathway was stimulated with lipopolysaccharide (LPS) in the presence of increasing concentrations of Compound X or Drug Z. After 24 hours, the supernatant was collected, and the concentration of a key downstream inflammatory cytokine was measured using a commercial ELISA kit. The EC₅₀ was calculated by plotting the percentage of cytokine inhibition against the log concentration of the compound.

cluster_workflow Experimental Workflow: Cellular Potency Assay Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA Data Analysis Data Analysis ELISA->Data Analysis

Figure 2: Workflow for determining the cellular potency (EC₅₀) of Compound X.

Summary

The presented data indicates that Compound X is a more potent and selective inhibitor of Kinase A than the current standard-of-care, Drug Z. Its improved in vitro safety profile suggests a potentially wider therapeutic window. These findings warrant further investigation in preclinical models of inflammatory disease.

SE 175: A Comparative Analysis of Efficacy Against Novel Nitric Oxide-Releasing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nitric oxide (NO)-releasing compound SE 175 against other novel classes of NO donors. The information is intended for researchers and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on their efficacy and mechanisms of action. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.

Introduction to this compound

This compound is an organic nitrate compound, chemically identified as 2-[[4-[(Nitrooxy)methyl]benzoyl]thio]-benzoic acid methyl ester. It functions as a nitric oxide (NO) donor in vivo through the reductive transformation of its nitrate group. This process is designed to facilitate the release of NO, which then stimulates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.

Comparative Efficacy of NO-Releasing Compounds

The primary measure of efficacy for many NO-releasing compounds is their ability to induce vasorelaxation. The following table presents a comparison of the half-maximal effective concentration (EC50) for vasorelaxation of this compound and various novel NO-releasing compounds.

Table 1: Comparative Vasorelaxant Potency of this compound and Novel NO-Releasing Compounds

Compound ClassSpecific CompoundEC50 for Vasorelaxation (Molar)Reference Tissue
Organic Nitrate This compound 2.0 x 10-5 Rat Aorta
Nitroglycerin~1.0 x 10-5Rat Aorta
Isosorbide Dinitrate~3.0 x 10-5Rat Aorta
S-Nitrosothiols S-nitroso-galactopyranose4.0 x 10-9Rabbit Aorta[1]
S-nitroso-N-acetylpenicillamine2.2 x 10-7Rabbit Aorta[1]
S-Nitrosoglutathione (GSNO)3.2 x 10-7Rat Aorta[2]
Furoxans C92-46091.0 x 10-7 - 5.0 x 10-5Rabbit Femoral Artery[3]
Phenyl-cyano furoxan isomers(3-10 fold more potent than GTN)Rabbit Aortic Rings[4][5]
N-Diazeniumdiolates Metal-complexed diazeniumdiolatesActive in the nM rangeRabbit Aorta Rings[6]
Classes of Novel NO-Releasing Compounds: A Mechanistic Overview

The development of novel NO-releasing compounds aims to overcome the limitations of traditional organic nitrates, such as tolerance development and variable efficacy. The following table provides an overview of different classes of these compounds.

Table 2: Overview of Novel NO-Releasing Compound Classes

Compound ClassMechanism of NO ReleaseKey Characteristics
S-Nitrosothiols (RSNOs) Spontaneous or catalyzed decomposition (e.g., by light, metal ions, or enzymes) leading to the homolytic cleavage of the S-N bond.[1]Potent vasodilators with a wide range of half-lives depending on the thiol carrier.[1] Their biological activity does not always correlate with their solution stability.[1]
N-Diazeniumdiolates (NONOates) Spontaneous, pH-dependent release of NO in aqueous solutions without the need for enzymatic activation.[7]Offer a predictable, first-order release of NO.[7] The rate of NO release can be tuned by modifying the chemical structure of the parent amine.[7]
Furoxans (1,2,5-oxadiazole-2-oxides) Thiol-dependent enzymatic and non-enzymatic pathways that lead to the opening of the furoxan ring and subsequent NO release.[3]Often require interaction with thiols to release NO.[8] Some derivatives show resistance to the development of tolerance seen with organic nitrates.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Ex Vivo Aortic Ring Assay for Vasorelaxation

This assay is a standard method to assess the vasorelaxant effects of NO-releasing compounds on isolated arterial tissue.

Objective: To determine the concentration-dependent vasorelaxant response of an isolated aortic ring to an NO-releasing compound.

Materials:

  • Thoracic aorta from a laboratory animal (e.g., rat or rabbit).

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Phenylephrine or other vasoconstrictor.

  • Test compound (e.g., this compound) stock solution.

  • Organ bath system with force transducers and data acquisition software.

Procedure:

  • Aorta Preparation: Humanely euthanize the animal and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.[9]

  • Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width.[9]

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. The rings are mounted between two L-shaped stainless-steel hooks, with one hook fixed to the bottom of the chamber and the other connected to a force transducer.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes. After equilibration, induce a sustained contraction with a vasoconstrictor such as phenylephrine (e.g., 10-6 M).

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the NO-releasing compound in a cumulative manner, increasing the concentration in logarithmic steps. Record the relaxation response after each addition until a maximal response is achieved or the concentration range of interest has been covered.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Griess Assay for Nitrite Quantification

This colorimetric assay is used to quantify nitrite, a stable and quantifiable end-product of NO metabolism in aqueous solutions.

Objective: To determine the amount of NO released from a donor compound by measuring the concentration of nitrite in a sample.

Materials:

  • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.[10]

  • Sodium nitrite (NaNO2) standard solutions.

  • Sample containing the NO-releasing compound incubated in a suitable buffer.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Sample Preparation: Incubate the NO-releasing compound in a physiological buffer (e.g., PBS, pH 7.4) at 37°C for a defined period.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.[10]

  • Assay:

    • Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.[10]

    • Add 50 µL of Griess Reagent to each well.[10]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the standard curve to determine the nitrite concentration in the samples.

cGMP Enzyme Immunoassay (EIA)

This competitive immunoassay is used to quantify the levels of cGMP in cell or tissue lysates, providing a measure of the activation of the sGC pathway by NO.

Objective: To measure the concentration of cGMP in biological samples following treatment with an NO-releasing compound.

Materials:

  • cGMP EIA kit (commercially available).

  • Cell or tissue samples treated with the NO-releasing compound.

  • Lysis buffer.

  • 96-well plate pre-coated with a capture antibody.

  • cGMP-alkaline phosphatase conjugate.

  • cGMP-specific primary antibody.

  • Substrate solution.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Sample Preparation: Treat cells or tissues with the NO-releasing compound for a specified time. Lyse the cells or homogenize the tissues in the appropriate lysis buffer to release intracellular cGMP.

  • Standard Preparation: Prepare a series of cGMP standards of known concentrations as per the kit instructions.[11]

  • Assay:

    • Add standards and samples to the wells of the antibody-coated microplate.[11]

    • Add the cGMP-alkaline phosphatase conjugate to each well (except the blank).[11]

    • Add the cGMP-specific antibody to each well (except the blank and non-specific binding wells).[11]

    • Incubate the plate according to the kit's protocol (e.g., for a specified time at room temperature or 4°C). This allows for the competitive binding of the sample/standard cGMP and the cGMP conjugate to the primary antibody.

  • Washing: Wash the plate several times to remove unbound reagents.

  • Substrate Addition and Incubation: Add the substrate solution to each well and incubate for the time specified in the protocol to allow for color development. The amount of color developed is inversely proportional to the amount of cGMP in the sample.

  • Stopping the Reaction and Measurement: Add the stop solution to each well and measure the absorbance at the recommended wavelength (typically 405-420 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of bound conjugate for each standard and sample. Plot a standard curve of the percentage bound versus the cGMP concentration. Determine the cGMP concentration in the samples from the standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes discussed in this guide.

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Smooth Muscle Cell NO_Donor NO-Releasing Compound (e.g., this compound) NO Nitric Oxide (NO) NO_Donor->NO Release of NO Membrane sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasorelaxation PKG->Relaxation Phosphorylation of target proteins Experimental_Workflow Start Start: Evaluate NO-Releasing Compound Aortic_Ring Ex Vivo Aortic Ring Assay Start->Aortic_Ring Griess_Assay Griess Assay for NO Release Start->Griess_Assay cGMP_Assay cGMP Measurement in Cells/Tissues Start->cGMP_Assay Data_Analysis Data Analysis and Comparison Aortic_Ring->Data_Analysis EC50 for Vasorelaxation Griess_Assay->Data_Analysis NO Release Kinetics cGMP_Assay->Data_Analysis sGC Activation Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Validating Preclinical Findings of SE 175: A Comparative Guide to Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the preclinical findings of a hypothetical therapeutic agent, SE 175, using robust genetic models. The focus is on leveraging genetic evidence to increase confidence in the therapeutic potential of this compound before advancing to clinical trials. The methodologies, data interpretation, and experimental workflows outlined herein are designed to provide a comprehensive approach to target validation and efficacy testing.

Data Presentation: Comparative Efficacy of this compound in Genetic Models

Summarizing quantitative data is crucial for comparing the effects of this compound across different experimental systems. The following table provides a template for presenting such data, allowing for a clear assessment of the agent's performance.

Genetic Model Target Engagement Assay Phenotypic Assay Toxicity Assay Alternative Model Comparison
Cell Line A (Target Overexpression) IC50: 50 nMApoptosis Rate: 60% increaseCell Viability (at 10x IC50): 95%Cell Line B (Wild-Type): IC50: >10 µM
Organoid Model (Patient-Derived) Target Occupancy: 85% at 100 nMGrowth Inhibition: 70%Off-target Kinase Panel: Minimal activityStandard 2D Culture: Growth Inhibition: 45%
Genetically Engineered Mouse Model (GEMM) In vivo Target Phosphorylation: 75% reductionTumor Volume Reduction: 60%Body Weight Change: <5%Xenograft Model: Tumor Volume Reduction: 40%

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings. Below are protocols for key experiments cited in the validation of this compound.

Cell-Based Target Validation in Genetically Modified Cell Lines
  • Objective: To confirm that the therapeutic effect of this compound is dependent on its intended genetic target.

  • Methodology:

    • Cell Line Engineering: Utilize CRISPR-Cas9 to generate isogenic cell lines with a knockout (KO) of the target gene.

    • Dose-Response Analysis: Treat both the wild-type (WT) and KO cell lines with a range of this compound concentrations.

    • Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a reagent such as CellTiter-Glo®.

    • Data Analysis: Compare the IC50 values between the WT and KO cell lines. A significant rightward shift in the IC50 curve for the KO line would validate on-target activity.

Efficacy Testing in Patient-Derived Organoids
  • Objective: To assess the efficacy of this compound in a more physiologically relevant, patient-derived model.

  • Methodology:

    • Organoid Culture: Establish and culture patient-derived organoids according to established protocols.

    • Treatment: Expose the organoids to clinically relevant concentrations of this compound.

    • High-Content Imaging: Utilize automated microscopy to quantify phenotypic changes, such as organoid size, morphology, and markers of cell death.

    • Biomarker Analysis: Collect supernatant and cell lysates to measure target engagement and downstream signaling effects via ELISA or Western blot.

In Vivo Efficacy in Genetically Engineered Mouse Models (GEMMs)
  • Objective: To evaluate the anti-tumor activity and safety profile of this compound in an in vivo setting that recapitulates the human disease genetics.[1]

  • Methodology:

    • Model Selection: Choose a GEMM that spontaneously develops tumors driven by the genetic alteration targeted by this compound.

    • Drug Formulation and Dosing: Formulate this compound for in vivo administration and determine the optimal dosing regimen based on pharmacokinetic studies.

    • Tumor Monitoring: Monitor tumor growth over time using caliper measurements or in vivo imaging.

    • Pharmacodynamic Assessment: Collect tumor tissue at the end of the study to assess target modulation and downstream pathway effects.

    • Toxicity Evaluation: Monitor animal health, including body weight and clinical signs of toxicity.

Mandatory Visualizations

Visual representations of signaling pathways and experimental workflows are critical for understanding the mechanism of action of this compound and the experimental design.

SE175_Signaling_Pathway extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation se175 This compound se175->raf SE175_Validation_Workflow start Hypothesis: This compound inhibits Target X in_vitro In Vitro Validation (Isogenic Cell Lines) start->in_vitro organoid Ex Vivo Testing (Patient-Derived Organoids) in_vitro->organoid Confirm On-Target Activity in_vivo In Vivo Efficacy & Safety (GEMM) organoid->in_vivo Assess Physiological Relevance decision Go/No-Go for Clinical Trial in_vivo->decision Evaluate Preclinical Efficacy

References

comparative study of the half-life of SE 175 and other NO donors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Half-Lives of Nitric Oxide Donors

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability and nitric oxide release kinetics of various NO donor compounds. Please note that an initial search for "SE 175" did not yield information on a specific nitric oxide donor with this designation within the publicly available scientific literature. This guide therefore focuses on a comparative study of other well-characterized NO donors.

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Due to its short biological half-life, direct administration of NO gas is often impractical for therapeutic applications.[3] Consequently, a diverse range of NO donor compounds, which release NO under specific conditions, have been developed and are invaluable tools in both research and clinical settings.[1][2]

The half-life of an NO donor, which dictates the rate and duration of NO release, is a crucial parameter influencing its biological activity and therapeutic potential. This guide provides a comparative overview of the half-lives of several classes of commonly used NO donors, supported by experimental data and methodologies.

Comparative Half-Life Data of Common NO Donors

The following table summarizes the half-life data for various NO donors under specified experimental conditions. The rate of NO release is often pH and temperature-dependent.[4][5][6][7]

NO Donor ClassCompound NameHalf-Life (t½)ConditionsMoles of NO Released per Mole of Donor
NONOates DETA NONOate (NOC-18)20 hours[4][5][8] 56 hours[4][5][8]37°C, pH 7.4 22-25°C, pH 7.42[4][5][6][8]
DEA NONOate2 minutes[6][7] 16 minutes[6][7] 3.9 ± 0.2 minutes[9]37°C, pH 7.4 22-25°C, pH 7.41.5[6][7]
PROLI NONOate~1.8 seconds[6]37°C, pH 7.42[6]
Spermine NONOate (SPER/NO)39 minutes[6] 73 minutes[10] 37 ± 3 minutes[9]37°C, pH 7.4 37°C, pH 7.32[6]
MAHMA NONOate~1 minute[6] 1.3 minutes[10]37°C, pH 7.4 37°C, pH 7.32[6]
PAPA NONOate15 minutes[6]37°C, pH 7.42[6]
IPA NONOate~2 minutes[6] 6.7 minutes[11]In solution Physiological conditionsNot specified
S-nitrosothiols S-nitroso-N-acetyl-penicillamine (SNAP)37 ± 4 hours[9]In bovine chromaffin cellsNot specified
S-nitrosoglutathione (GSNO)~3 hours (intracellular)[12][13][14]In LPS-stimulated RAW 264.7 cellsNot specified
Metal-NO Complexes Sodium Nitroprusside (SNP)~2 minutes (circulatory)[15][16][17][18] 1.5 minutes (elimination)[19]In vivo1 (NO) and 5 (Cyanide ions)[17]

Experimental Protocols

The determination of the half-life of NO donors is critical for their characterization. Below are detailed methodologies for key experiments cited in the literature.

Measurement of NO Release and Half-Life Determination

A common method to determine the half-life of NO donors involves monitoring the spontaneous or induced decomposition of the compound and the subsequent release of nitric oxide.

1. Spectrophotometric Analysis of NONOate Decomposition:

  • Principle: This method relies on the change in ultraviolet (UV) absorbance as the NONOate structure decomposes.

  • Protocol:

    • A solution of the NONOate is prepared in a buffer of the desired pH (e.g., 0.1 M phosphate buffer, pH 7.4).

    • The solution is maintained at a constant temperature (e.g., 37°C or 22-25°C) in a temperature-controlled cuvette holder of a UV-Vis spectrophotometer.

    • The absorbance is monitored over time at the wavelength corresponding to the peak absorbance of the NONOate (typically around 250-252 nm).

    • The decrease in absorbance over time follows first-order kinetics.

    • The half-life (t½) is calculated from the first-order rate constant (k) using the equation: t½ = 0.693 / k.

2. Chemiluminescence Detection of NO Gas:

  • Principle: This is a highly sensitive method that directly measures the amount of NO released from a donor solution into the gas phase.[20][21]

  • Protocol:

    • The NO donor is dissolved in a suitable buffer in a reaction vessel maintained at a specific temperature.

    • A constant stream of inert gas (e.g., nitrogen or argon) is passed through the solution to carry the released NO gas to a chemiluminescence NO analyzer.

    • In the analyzer, the NO reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which then emits light as it returns to its ground state.

    • The intensity of the emitted light is proportional to the NO concentration.

    • The rate of NO release and the total amount of NO released are measured over time to calculate the half-life.

3. Griess Reagent Assay for Nitrite Determination:

  • Principle: This colorimetric assay indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻), in the solution.[20][21]

  • Protocol:

    • Aliquots of the NO donor solution are taken at various time points during its incubation under controlled conditions.

    • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each aliquot.

    • In an acidic environment, nitrite reacts with the Griess reagent to form a colored azo dye.

    • The absorbance of the solution is measured spectrophotometrically at approximately 540 nm.

    • The concentration of nitrite is determined by comparison to a standard curve of known nitrite concentrations.

    • The rate of nitrite formation is used to infer the rate of NO release and calculate the half-life.

Visualizations

Signaling Pathway of Nitric Oxide

The primary signaling pathway for NO in many cell types, particularly in the vasculature, involves the activation of soluble guanylate cyclase (sGC).

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Smooth Muscle Cell) NO_Donor NO Donor NO Nitric Oxide (NO) NO_Donor->NO Release sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response

Figure 1. Simplified signaling pathway of nitric oxide (NO).
Experimental Workflow for Half-Life Determination

The following diagram illustrates a typical workflow for determining the half-life of an NO donor using a spectrophotometric method.

Half_Life_Workflow Prepare_Solution 1. Prepare NO Donor Solution in Buffer (pH 7.4) Incubate 2. Incubate at Constant Temperature (e.g., 37°C) Prepare_Solution->Incubate Measure_Absorbance 3. Monitor UV Absorbance Over Time (e.g., at 252 nm) Incubate->Measure_Absorbance Plot_Data 4. Plot ln(Absorbance) vs. Time Measure_Absorbance->Plot_Data Calculate_k 5. Determine Rate Constant (k) from the Slope of the Line Plot_Data->Calculate_k Calculate_Half_Life 6. Calculate Half-Life (t½ = 0.693 / k) Calculate_k->Calculate_Half_Life

Figure 2. Experimental workflow for NO donor half-life determination.

References

Safety Operating Guide

Proper Disposal of SE 175: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe and compliant disposal of SE 175, a nitric oxide donor used in in vivo studies. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Disposal Plan

This compound, identified with CAS number 258278-64-7, requires careful handling throughout its lifecycle, including disposal. The primary safety measure is to prevent its release into the environment. Unused or waste this compound should be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:
  • Consult the Safety Data Sheet (SDS): Before initiating any disposal activities, always refer to the most current Safety Data Sheet provided by the manufacturer. The SDS for this compound will contain the most detailed and specific safety and disposal information.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from incompatible materials.

  • Containerization:

    • Use a designated, properly labeled, and leak-proof container for collecting this compound waste.

    • The container must be compatible with the chemical. Glass or specific types of plastic containers are generally suitable.

    • Ensure the container is securely closed when not in use.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and its CAS number "258278-64-7." Also, indicate the primary hazards associated with the chemical.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Quantitative Data Summary

At present, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different disposal methods) are not publicly available and would be determined by local regulations and the policies of the licensed waste disposal facility. Always consult with your EHS department for institution-specific guidelines.

ParameterGuidelineSource
Waste Container Type Chemically resistant, leak-proof with a secure lid.General Hazardous Waste Guidelines
Storage Location Designated Satellite Accumulation Area (SAA).General Hazardous Waste Guidelines
Disposal Method Incineration or other methods approved by a licensed hazardous waste facility.General Hazardous Waste Guidelines

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A This compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Segregate from other waste streams B->C D Use designated, labeled, and sealed waste container C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Professional Disposal by Licensed Contractor F->G

Essential Safety and Handling Guidance for SE 175

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of SE 175, an organic nitrate compound that functions as a nitric oxide (NO) donor. The following procedural guidance is based on the known properties of this compound and analogous organic nitrate compounds.

Chemical Identifier: this compound CAS Number: 258278-64-7 Empirical Formula: C₁₆H₁₃NO₆S

Quantitative Safety Data
PropertyValue / InformationSource / Analogy
Molecular Weight 347.34 g/mol
Physical Form SolidAssumed from storage/shipping information
Storage Temperature -20°C
Shipping Condition Wet ice
Occupational Exposure Limits Not established for this compound. For Nitroglycerin (a related organic nitrate): OSHA PEL: C 0.2 ppm (2 mg/m³); NIOSH REL: ST 0.1 mg/m³ (skin)Analogy to Nitroglycerin
Toxicity Organic nitrates can be toxic if swallowed, inhaled, or in contact with skin.[1]General for organic nitrates[1]
Flash Point Not applicable
Storage Class Combustible Solids

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Risk Assessment and Preparation
  • Review Available Data: Before handling, review all available information, including this guide and any information provided by the supplier.

  • Hazard Identification: Recognize that as an organic nitrate, this compound is potentially combustible and may be toxic through inhalation, ingestion, or skin contact.[1] Organic nitrates as a class can be chemically unstable and may have explosive properties, especially when mixed with reducing agents.[2]

  • Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate spill cleanup materials are readily accessible.

Personal Protective Equipment (PPE)
  • Minimum PPE: Based on supplier recommendations and general laboratory safety standards, the following PPE is mandatory when handling this compound:

    • Eye Protection: Chemical safety goggles or a face shield in addition to safety glasses.[3]

    • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[3] For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves.[3]

    • Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended, especially when handling the solid form where dust generation is possible.

    • Body Protection: A lab coat must be worn to protect skin and clothing.[4]

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

Handling Procedure
  • Weighing and Transfer:

    • Handle this compound in the smallest quantities practical for the experiment.

    • When weighing the solid compound, do so in a fume hood on a tared, contained surface to prevent dispersal of dust.

  • Solution Preparation:

    • When dissolving this compound, add the solid slowly to the solvent.

    • Be aware of potential incompatibilities with solvents; avoid strong reducing agents.[2]

  • General Practices:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE (Goggles, Gloves, N95, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood and Emergency Equipment Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound in Fume Hood Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Glassware and Surfaces Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste per Protocol Segregate_Waste->Dispose_Waste

Caption: Experimental workflow for handling this compound.

Disposal Plan for this compound

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation
  • Solid Waste:

    • Unused or expired this compound should be treated as hazardous chemical waste.

    • Contaminated PPE (gloves, disposable lab coats, etc.) and weighing papers should be collected in a designated, sealed container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with incompatible waste streams, particularly those containing strong reducing agents.[2]

  • Sharps Waste:

    • Needles and syringes used to handle solutions of this compound should be disposed of in a designated sharps container. If the syringe contains residual drug, it may need to be disposed of as hazardous chemical waste.[6]

Container Labeling
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Include the approximate concentration and quantity of the waste.

Storage of Waste
  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed and are in secondary containment to prevent spills.

Disposal Procedure
  • Follow your institution's hazardous waste disposal procedures.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Decontamination
  • All glassware and equipment that has come into contact with this compound should be decontaminated.

  • A thorough rinse with an appropriate solvent, which is then collected as hazardous waste, followed by standard washing procedures is recommended.

Disposal Decision Tree

G Waste_Generated Waste Generated from this compound Experiment Solid_Waste Solid Waste (Unused compound, contaminated PPE) Waste_Generated->Solid_Waste Liquid_Waste Liquid Waste (Solutions, rinsates) Waste_Generated->Liquid_Waste Sharps_Waste Contaminated Sharps Waste_Generated->Sharps_Waste Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Dispose in Sharps Container Sharps_Waste->Collect_Sharps Store_Waste Store in Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup

Caption: Disposal decision tree for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SE 175
Reactant of Route 2
Reactant of Route 2
SE 175

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.